Fmoc-L-Ser(TF)-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N2O21/c1-20(47)45-35-38(67-43-40(64-26(7)53)39(63-25(6)52)37(62-24(5)51)34(66-43)19-58-22(3)49)36(61-23(4)50)33(18-57-21(2)48)65-42(35)59-17-32(41(54)55)46-44(56)60-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,47)(H,46,56)(H,54,55)/t32-,33+,34+,35+,36-,37-,38+,39-,40+,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIREWDIFSHWID-CYAMVCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N2O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-L-Ser(tBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Ser(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its strategic use of orthogonal protecting groups—the base-labile Fmoc group for the α-amino terminus and the acid-labile tert-butyl (tBu) group for the serine side chain—affords precise control during the stepwise elongation of peptide chains.[1] This dual-protection scheme is fundamental to modern peptide chemistry, enabling the synthesis of complex peptides with high purity and yield by preventing unwanted side reactions.[1] This guide provides an in-depth overview of the chemical properties of Fmoc-L-Ser(tBu)-OH and detailed protocols for its application in peptide synthesis.
Core Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of Fmoc-L-Ser(tBu)-OH is presented below. These data are essential for experimental design, safety considerations, and quality control in a research and development setting.
| Property | Value |
| CAS Number | 71989-33-8[2][3][4][5] |
| Molecular Formula | C₂₂H₂₅NO₅[2][3][4] |
| Molecular Weight | 383.44 g/mol [3][4][6] |
| Appearance | White to off-white or light yellow crystalline powder[3][7][8] |
| Melting Point | 125 - 140 °C[2]; 127 - 131 °C[3]; 130.5 - 135.5 °C[8] |
| Optical Rotation | [α]²⁰/D = +25.5 ± 1° (c = 1% in ethyl acetate)[5][8] |
| Purity | ≥98.0% (HPLC)[5]; ≥99.5% (Chiral HPLC)[2] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7][8][9] |
| Storage Conditions | 2 - 8°C[4][5][8] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Ser(tBu)-OH is a standard reagent for incorporating serine residues into peptide sequences using Fmoc-based SPPS.[10][11] The general workflow involves a cyclical process of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[9]
General SPPS Workflow using Fmoc-L-Ser(tBu)-OH
The following diagram illustrates the key stages in a typical SPPS cycle involving Fmoc-L-Ser(tBu)-OH.
Detailed Methodologies
1. Fmoc Group Deprotection
The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step to allow for the addition of the next amino acid.
-
Reagent: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal.[2][4][5]
-
Protocol:
-
The peptide-resin is treated with the 20% piperidine/DMF solution.
-
The reaction is typically allowed to proceed for 5-20 minutes at room temperature.[3] A common procedure involves an initial 2-minute treatment, followed by filtration and a second treatment for 5-10 minutes to ensure complete deprotection.[2]
-
Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]
-
2. Amino Acid Coupling
This step involves the formation of a peptide bond between the newly deprotected N-terminal amine of the peptide-resin and the carboxyl group of the incoming Fmoc-L-Ser(tBu)-OH.
-
Activation: The carboxylic acid of Fmoc-L-Ser(tBu)-OH must be activated to facilitate coupling. Common in-situ activating reagents include:
-
Uronium/Aminium salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.[3]
-
Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress racemization.[12]
-
-
Base: A tertiary amine, typically N,N-Diisopropylethylamine (DIPEA), is added to the coupling reaction to maintain a basic pH and neutralize any salts.[9] However, care must be taken as excess base can sometimes lead to racemization of Fmoc-Ser(tBu)-OH.[13]
-
Protocol (using HBTU):
-
In a separate vessel, dissolve 2-5 equivalents of Fmoc-L-Ser(tBu)-OH and a near-equimolar amount of HBTU relative to the amino acid in DMF.
-
Add 2-10 equivalents of DIPEA to this solution.
-
Add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.[3] Reaction completion can be monitored using a qualitative method like the Kaiser test.[12]
-
After coupling, the resin is washed with DMF to remove excess reagents and byproducts.
-
3. Final Cleavage and Side-Chain Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the tert-butyl (tBu) side-chain protecting group on the serine residue is removed simultaneously.
-
Reagent: This is achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][6] A "cleavage cocktail" is used, which typically consists of 95% TFA with the remaining 5% being a mixture of scavengers.[6]
-
Scavengers: Scavengers such as water, triisopropylsilane (TIS), and thioanisole are crucial to quench the reactive tert-butyl cations released during deprotection, preventing the modification of sensitive residues like tryptophan and cysteine.[6][14]
-
Protocol:
-
The fully synthesized and N-terminally deprotected peptide-resin is washed and dried.
-
The cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) is added to the resin.[6]
-
The reaction is typically performed at room temperature for 1-3 hours.[14]
-
The resin is filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether.
-
The precipitated peptide is then collected, washed, and dried, ready for purification, often by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications in Research and Drug Development
The use of Fmoc-L-Ser(tBu)-OH is integral to the synthesis of peptides for a wide range of applications. Serine residues are often sites of post-translational modifications, such as phosphorylation, which are critical for cell signaling.[15][16] The ability to incorporate a protected serine allows for the synthesis of specific peptide sequences that can be used to study these signaling pathways. For example, synthetic phosphopeptides are used to investigate kinase-substrate interactions and to develop inhibitors for therapeutic purposes.[15][17] Furthermore, the controlled synthesis of peptides is fundamental in the development of peptide-based therapeutics, where precise structure and high purity are paramount.[2]
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-L-Ser(tBu)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Ser(tBu)-OH, or N-α-Fmoc-O-tert-butyl-L-serine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its strategic use of orthogonal protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyl (tBu) group for the serine hydroxyl side chain—is fundamental to the successful assembly of complex peptide sequences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in SPPS, including coupling and deprotection steps.
Chemical Structure and Properties
Fmoc-L-Ser(tBu)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by an Fmoc group and the hydroxyl side chain is protected by a tert-butyl ether. This dual protection strategy is central to its utility in Fmoc-based SPPS.[1][2]
Chemical Structure:
-
Systematic Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid[3]
-
Synonyms: Fmoc-O-tert-butyl-L-serine, N-Fmoc-O-t-butyl-L-serine[3][4]
The structure consists of the L-serine backbone, the bulky Fmoc group attached to the nitrogen, and the tert-butyl group attached to the side-chain oxygen.
Physicochemical Data
The following table summarizes the key quantitative data for Fmoc-L-Ser(tBu)-OH.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₅NO₅ | [5][6][7] |
| Molecular Weight | 383.44 g/mol | [5][6][7] |
| Appearance | White to off-white powder or crystalline solid | [7][8] |
| Melting Point | 125 - 140 °C | [7][8][9] |
| Optical Rotation [α]20/D | +25.5 ± 1° (c=1 in ethyl acetate) | [6][9] |
| Purity (HPLC) | ≥98.0% | [6] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [9] |
| Storage Temperature | 2-8°C | [5][6][9] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Ser(tBu)-OH is a cornerstone of the Fmoc/tBu orthogonal protection strategy in SPPS.[10] This strategy allows for the selective removal of protecting groups under different chemical conditions, enabling the stepwise elongation of the peptide chain.
-
Fmoc Group (N-α-protection): This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[10][11] This allows for the deprotection of the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
tert-Butyl (tBu) Group (Side-Chain Protection): The tBu group is stable to the basic conditions used for Fmoc removal. It protects the hydroxyl group of the serine residue from participating in unwanted side reactions during peptide synthesis.[3] This protecting group is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support resin.[8]
The use of Fmoc-L-Ser(tBu)-OH is crucial for preventing side reactions such as O-acylation of the serine hydroxyl group during the coupling steps.
Experimental Protocols
The following are detailed methodologies for the key steps involving Fmoc-L-Ser(tBu)-OH in a typical manual Fmoc-SPPS workflow.
Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Reagents and Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Wash the peptide-resin three times with DMF to swell the resin and remove any residual solvents.
-
Add the deprotection solution (20% piperidine in DMF) to the resin. Use approximately 10 mL of solution per gram of resin.[7]
-
Agitate the mixture at room temperature for an initial 2 minutes.[7]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution to the resin.
-
Agitate the mixture for an additional 5-10 minutes at room temperature.[7][9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the subsequent coupling step.
Amino Acid Coupling
This protocol outlines the coupling of Fmoc-L-Ser(tBu)-OH to the deprotected N-terminus of the peptide-resin. This example uses HBTU/HOBt as the activating agents.
Reagents and Materials:
-
Deprotected peptide-resin
-
Fmoc-L-Ser(tBu)-OH
-
Activating agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine[11]
-
DMF, peptide synthesis grade
-
Coupling reaction vessel
Procedure:
-
In a separate vial, dissolve 3 equivalents of Fmoc-L-Ser(tBu)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[12]
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection cycle.
Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.
Reagents and Materials:
-
Completed peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[1]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to facilitate precipitation.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the Fmoc-SPPS cycle and the orthogonal deprotection strategy.
Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy for Fmoc-L-Ser(tBu)-OH in SPPS.
Conclusion
Fmoc-L-Ser(tBu)-OH is an indispensable reagent for researchers and professionals engaged in peptide synthesis. Its well-defined structure and the orthogonal nature of its protecting groups allow for the reliable and efficient synthesis of serine-containing peptides. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of this key building block in the laboratory. Adherence to these methodologies is crucial for achieving high purity and yield in the synthesis of target peptide sequences for research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Application of Fmoc-L-Ser(tBu)-OH in Peptide Synthesis and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cornerstone of Modern Peptide Synthesis
Fmoc-L-Ser(tBu)-OH, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine, is a pivotal amino acid derivative indispensable for modern Solid-Phase Peptide Synthesis (SPPS).[1][2] Its widespread use stems from a strategic and orthogonal protection scheme that allows for the precise and efficient assembly of complex peptide chains.[1][3] This scheme involves two key protecting groups:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile group protects the N-terminal α-amino group of serine. It is stable to acidic conditions but can be selectively removed with a mild base, typically a piperidine solution, to allow for the sequential addition of the next amino acid in the peptide chain.[1][4]
-
The tert-butyl (tBu) group: This acid-labile group protects the hydroxyl (-OH) functional group on the serine side chain.[5] This protection is critical to prevent unwanted side reactions, such as acylation, during the coupling steps. The tBu group remains intact throughout the iterative cycles of Fmoc deprotection and coupling and is typically removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[5][6]
This dual-protection strategy, known as the Fmoc/tBu strategy, is the most common approach in modern SPPS due to its milder reaction conditions compared to older Boc/Bzl chemistry, making it compatible with a wide array of sensitive peptide sequences and post-translational modifications.[1][7] The precise control offered by Fmoc-L-Ser(tBu)-OH is vital for synthesizing peptides with defined structure, stability, and biological activity, making it a cornerstone reagent in drug discovery and biochemical research.[1][8]
Chemical Properties and Specifications
The quality and purity of Fmoc-L-Ser(tBu)-OH are paramount for achieving high yields and purity in the final peptide product.[2] High-grade reagents, typically with purity exceeding 98%, are essential for minimizing side products.[9]
| Property | Specification | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine | [2][10] |
| Synonyms | Fmoc-Ser(tBu)-OH, Fmoc-O-tert-butyl-L-serine | [6][8] |
| CAS Number | 71989-33-8 | [9][10] |
| Molecular Formula | C₂₂H₂₅NO₅ | [8][10] |
| Molecular Weight | 383.4 g/mol | [8][10] |
| Appearance | White to light yellow crystalline powder | [8][11] |
| Purity | ≥98.0% (HPLC/TLC) to ≥99.5% (Chiral HPLC) | [8][9] |
| Optical Rotation | [α]20/D +25.5 ± 1° (c = 1% in ethyl acetate) | [8][9] |
| Melting Point | 125 - 140 °C | [8][11] |
| Storage Conditions | 2-8°C | [9][10] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO | [11] |
| Reaction Suitability | Fmoc solid-phase peptide synthesis | [9][11] |
Core Application: The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow
Fmoc-L-Ser(tBu)-OH is a fundamental building block in the cyclic process of Fmoc SPPS. The synthesis is performed on a solid support (resin) and involves iterative steps of deprotection, washing, and coupling until the desired peptide sequence is assembled.[12]
Figure 1. General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involving Fmoc-L-Ser(tBu)-OH in a standard manual SPPS workflow.
Protocol 1: Coupling of Fmoc-L-Ser(tBu)-OH
This protocol describes the activation and coupling of Fmoc-L-Ser(tBu)-OH to a deprotected N-terminal amine on the peptide-resin. Activation is commonly achieved using uronium/aminium salts like HBTU in the presence of a non-nucleophilic base.[13]
-
Resin Preparation: Following the N-terminal Fmoc deprotection of the preceding amino acid, wash the peptide-resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF) to remove residual piperidine.[12]
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq) to the activation solution and vortex for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of resin beads to monitor the reaction for completion. A negative test (yellow beads) indicates a complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: N-terminal Fmoc Group Deprotection
This step exposes the α-amino group for the subsequent coupling reaction.
-
Reagent Preparation: Prepare a solution of 20% piperidine in DMF (v/v).
-
Initial Treatment: Add the 20% piperidine solution to the reaction vessel containing the peptide-resin. Agitate for 3-5 minutes.
-
Drain and Second Treatment: Drain the solution and add a fresh aliquot of the 20% piperidine solution. Agitate for an additional 15-20 minutes.[14]
-
Washing: Drain the piperidine solution and wash the resin extensively to remove all traces of piperidine, which would otherwise neutralize the subsequent activated amino acid. A typical wash cycle is 5-7 times with DMF.[12]
Protocol 3: Final Cleavage and Side-Chain Deprotection
This is the terminal step where the completed peptide is cleaved from the resin, and the tBu side-chain protecting group is simultaneously removed.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water . TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collection and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase HPLC.
Logical Pathway: From Building Block to Application
The use of Fmoc-L-Ser(tBu)-OH is an early but critical step in a long development pipeline, particularly in the pharmaceutical industry. The diagram below illustrates the logical progression from this fundamental chemical reagent to a potential therapeutic application.
Figure 2. Development pipeline from protected amino acid to therapeutic lead.
Applications and Quantitative Considerations
Fmoc-L-Ser(tBu)-OH is utilized in the synthesis of a vast range of peptides for research and therapeutic purposes. The hydroxyl side chain of serine is often critical for biological function, participating in hydrogen bonding or serving as a site for post-translational modifications like phosphorylation or glycosylation.[6]
Notable Syntheses
-
Daptomycin: Used in the total synthesis of this cyclic lipopeptide antibiotic.[9][11]
-
MUC1 Peptides: Employed in the preparation of MUC1, a mucin protein fragment used as a T-cell helper peptide in cancer vaccine research.[9][11]
-
Ubiquitin: A key reagent in the linear solid-phase synthesis of the 76-amino acid protein ubiquitin and its conjugates, which are crucial for studying protein degradation pathways.[9][11]
Quantitative Performance and Potential Issues
While the Fmoc/tBu strategy is highly efficient, the incorporation of serine can present challenges.
| Parameter | Typical Value / Consideration | Reference(s) |
| Coupling Efficiency | >99% under optimal conditions with standard activators (HBTU, HATU). | [15] |
| Purity (Crude Peptide) | Highly sequence-dependent, but typically 70-90% for standard-length peptides. | |
| Racemization Risk | Low to moderate. The use of DIPEA as a base has been reported to potentially induce some racemization during the coupling of Fmoc-Ser(tBu)-OH. Using a different base like collidine or 2,4,6-trimethylpyridine may mitigate this issue. | [13] |
| Side Reactions | Aspartimide Formation: In sequences containing an Asp-Ser motif, the deprotection of the Fmoc group can catalyze the formation of a cyclic aspartimide intermediate, particularly when using strong bases like DBU or elevated temperatures. | [16] |
Conclusion
Fmoc-L-Ser(tBu)-OH is a sophisticated and indispensable chemical tool that forms the bedrock of modern peptide science. Its orthogonal protecting groups enable the reliable, high-fidelity synthesis of complex peptides under mild conditions.[1] For researchers in drug development and the life sciences, a thorough understanding of its properties, reaction protocols, and potential pitfalls is essential for harnessing its full potential to create novel peptide therapeutics, research tools, and biomaterials. The continued application of this versatile building block will undoubtedly fuel further advancements in biochemistry, medicine, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 [sigmaaldrich.com]
- 10. Bot Detection [iris-biotech.de]
- 11. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]
- 12. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 13. chempep.com [chempep.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-L-Ser(tBu)-OH (CAS: 71989-33-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Ser(tBu)-OH, with the CAS number 71989-33-8, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a tert-butyl (tBu) ether protecting group on the hydroxyl side chain of L-serine. This dual-protection scheme is fundamental to the widely adopted Fmoc/tBu orthogonal strategy in peptide synthesis, which allows for the selective and sequential deprotection and coupling of amino acids to construct a desired peptide sequence.
The Fmoc group provides temporary protection of the N-terminus and is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent.[1][2][3] The acid-labile tBu group, on the other hand, offers robust protection for the serine hydroxyl group throughout the synthesis and is typically removed during the final cleavage of the peptide from the solid support under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4][5] This orthogonal protection strategy is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and sensitive peptide sequences with high fidelity.[6]
This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective use of Fmoc-L-Ser(tBu)-OH in peptide synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-L-Ser(tBu)-OH is crucial for its proper handling, storage, and application in peptide synthesis. The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 71989-33-8 | [1][7][8] |
| Molecular Formula | C₂₂H₂₅NO₅ | [7][8] |
| Molecular Weight | 383.44 g/mol | [1][7] |
| Appearance | White to off-white powder or crystalline solid | [1][8] |
| Melting Point | 125 - 140 °C | [1][8] |
| Optical Rotation | [α]²⁰/D +25.5±1°, c = 1% in ethyl acetate | [7] |
| Purity | ≥98.0% (HPLC) | [7][9] |
| Solubility | Soluble in DMSO (≥100 mg/mL), EtOH (≥97.4 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. | [10][11][12][13] |
| Storage | 2-8°C | [1][7] |
Applications in Peptide Synthesis
Fmoc-L-Ser(tBu)-OH is a standard building block in Fmoc-based solid-phase peptide synthesis.[14] Its applications span a wide range of research and development areas:
-
Custom Peptide Synthesis: It is a fundamental reagent for the routine synthesis of peptides for research purposes.
-
Drug Discovery and Development: Fmoc-L-Ser(tBu)-OH is instrumental in the synthesis of peptide-based therapeutics. Notable examples include its use in the synthesis of the antibiotic daptomycin and its analogs.[8][15][16][17][18]
-
Glycopeptide Synthesis: It serves as a precursor for the synthesis of glycosylated serine derivatives, which are then incorporated into glycopeptides, such as MUC1 glycopeptides, for cancer vaccine development.[7][19][20][21][22]
-
Bioconjugation: Peptides synthesized using Fmoc-L-Ser(tBu)-OH can be further modified for bioconjugation applications.[8]
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Fmoc-L-Ser(tBu)-OH in a standard Fmoc-SPPS workflow.
General Solid-Phase Peptide Synthesis Workflow
The overall process of adding an amino acid to a growing peptide chain on a solid support using the Fmoc/tBu strategy is cyclical. The following diagram illustrates the key steps.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.
Reagents:
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[3][23] Alternatively, 4-methylpiperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[3][24][25]
-
DMF for washing.
Procedure:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate at room temperature for 5-20 minutes. The reaction progress can be monitored by observing the UV absorbance of the piperidine-dibenzofulvene adduct.[2][23]
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 5-20 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and the dibenzofulvene adduct.
Coupling of Fmoc-L-Ser(tBu)-OH
This procedure describes the activation of the carboxylic acid of Fmoc-L-Ser(tBu)-OH and its subsequent coupling to the free amine of the resin-bound peptide.
Reagents:
-
Fmoc-L-Ser(tBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling/Activating agent (e.g., HBTU, HATU, TBTU, or DIC/HOBt) (3-5 equivalents)[1]
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents)[1]
-
DMF as the solvent
Procedure:
-
In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH, the coupling agent, and the base in DMF.
-
Pre-activate the mixture by stirring for a few minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects free primary amines.[23] A negative test (yellow beads) indicates a complete reaction.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups, including the tBu group on serine, are removed simultaneously.
Reagents:
-
Cleavage cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4][26] The composition of the cocktail may vary depending on the peptide sequence and the protecting groups used. For peptides containing Trp, scavengers like 1,2-ethanedithiol (EDT) may be added.[5]
-
Cold diethyl ether for precipitation.
Procedure:
-
Wash the fully assembled peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Data
The quality and identity of Fmoc-L-Ser(tBu)-OH are confirmed by various analytical techniques. Representative data are summarized below.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc, tBu, and serine protons. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the structure of Fmoc-L-Ser(tBu)-OH. |
| HPLC | A single major peak indicating high purity (typically ≥98%).[7][9] |
| Mass Spectrometry | The observed mass should correspond to the calculated molecular weight (383.44 g/mol ). |
Safety and Handling
Fmoc-L-Ser(tBu)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Fmoc-L-Ser(tBu)-OH is an indispensable reagent in modern peptide chemistry. Its well-defined properties and role in the robust Fmoc/tBu SPPS strategy make it a key component for the synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of its characteristics and the detailed experimental protocols outlined in this guide will enable researchers to utilize this valuable building block effectively and achieve high-quality peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. Convergent synthesis of MUC1 glycopeptides via serine ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. An entirely fmoc solid phase approach to the synthesis of daptomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 [sigmaaldrich.com]
- 10. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. peptide.com [peptide.com]
- 15. A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Analysis of Daptomycin Analogues [uwspace.uwaterloo.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. umu.diva-portal.org [umu.diva-portal.org]
- 20. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Convergent synthesis of MUC1 glycopeptides via serine ligation [agris.fao.org]
- 23. Bot Detection [iris-biotech.de]
- 24. researchgate.net [researchgate.net]
- 25. peptide.com [peptide.com]
- 26. pubs.acs.org [pubs.acs.org]
Fmoc-L-Ser(tBu)-OH: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-L-Ser(tBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use stems from the orthogonal protection strategy it employs. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino terminus and the acid-labile tert-butyl (tBu) group on the serine side-chain hydroxyl group allow for selective deprotection and chain elongation, which is critical for the synthesis of complex peptides.[1] This guide provides an in-depth analysis of the solubility and stability of Fmoc-L-Ser(tBu)-OH, presenting key data, experimental protocols, and logical workflows to aid researchers in its effective application.
Core Properties of Fmoc-L-Ser(tBu)-OH
| Property | Value | Reference |
| CAS Number | 71989-33-8 | [2][3] |
| Molecular Formula | C₂₂H₂₅NO₅ | [2][4] |
| Molecular Weight | 383.44 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 130.5-135.5 °C | [4] |
Solubility Profile
The solubility of Fmoc-L-Ser(tBu)-OH is a critical parameter for its handling and use in peptide synthesis, particularly for preparing stock solutions for automated synthesizers. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in SPPS.[]
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (260.80 mM) | Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[5][6] |
Qualitative Solubility Data
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetone
It is sparingly soluble in water.[8]
Stability Profile
The stability of Fmoc-L-Ser(tBu)-OH is governed by its protecting groups, which are designed to be cleaved under specific conditions. Understanding its stability under various chemical and physical conditions is crucial to prevent premature deprotection and side reactions.
pH Stability
-
Acidic Conditions: The Fmoc group is stable under acidic conditions, while the tert-butyl (tBu) group is labile and can be cleaved by strong acids like trifluoroacetic acid (TFA).[9]
-
Basic Conditions: The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine, which is used for its removal during SPPS.[9][10] The tBu group is generally stable under the basic conditions used for Fmoc removal. However, prolonged exposure to strong bases can lead to degradation. One user reported hydrolysis of the tBu group when using 3 equivalents of 1M LiOH to hydrolyze a serine methyl ester.
Thermal Stability
The Fmoc group can be cleaved at elevated temperatures. Studies have shown that thermal cleavage can occur at temperatures around 120°C in solvents like DMSO, even in the absence of a base.[1][11] Standard storage recommendations for the solid product are typically 2-8°C to ensure long-term stability.[2][3][4]
Stability in Solution
Stock solutions of Fmoc-L-Ser(tBu)-OH in solvents like DMSO are typically stored at low temperatures (-20°C or -80°C) to maintain stability over time. One supplier suggests that in-solvent storage is viable for up to 2 years at -80°C and 1 year at -20°C.[5] For the D-enantiomer, shorter stability periods of 6 months at -80°C and 1 month at -20°C have been noted.[6]
Racemization Stability
A significant consideration during peptide synthesis is the potential for racemization of the chiral amino acid center. For Fmoc-L-Ser(tBu)-OH, racemization has been observed during coupling reactions, particularly when using diisopropylethylamine (DIPEA) as the base.[9] The use of alternative bases like collidine has been recommended to minimize this side reaction.[9] The mechanism of racemization often involves the formation of an oxazolone intermediate.
Experimental Protocols
1. General Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of Fmoc-L-Ser(tBu)-OH in a given solvent.
-
Preparation: Weigh a precise amount of Fmoc-L-Ser(tBu)-OH (e.g., 10 mg) into a small, clean, and dry vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Dissolution: Vigorously vortex or sonicate the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Observation: Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, the solubility is greater than the current concentration (e.g., >100 mg/mL).
-
Titration (if necessary): If the solid has not fully dissolved, add additional measured volumes of the solvent incrementally, repeating the dissolution step and observation until a clear solution is obtained. The solubility can then be calculated based on the total volume of solvent used.
-
Confirmation: For more precise measurements, the saturated solution can be filtered or centrifuged, and the concentration of the supernatant can be determined using a validated analytical method such as HPLC-UV.
2. Protocol for Assessing Stability by HPLC
This protocol outlines a method to assess the stability of Fmoc-L-Ser(tBu)-OH under specific conditions (e.g., in a particular solvent at a defined temperature).
-
Stock Solution Preparation: Prepare a stock solution of Fmoc-L-Ser(tBu)-OH of a known concentration in the solvent of interest (e.g., 10 mg/mL in DMF).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by reverse-phase HPLC (RP-HPLC) to determine the initial purity and peak area of the intact Fmoc-L-Ser(tBu)-OH.
-
Incubation: Store the remaining stock solution under the desired test conditions (e.g., 25°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the stock solution and analyze it by RP-HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the intact Fmoc-L-Ser(tBu)-OH at each time point to the initial peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of remaining Fmoc-L-Ser(tBu)-OH at each time point to determine its stability over time. A typical HPLC method for N-Fmoc amino acids would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier like 0.1% TFA.[12]
Signaling Pathways and Experimental Workflows
Fmoc-L-Ser(tBu)-OH is not directly involved in biological signaling pathways. Instead, its critical role is in the chemical synthesis of peptides that may be used to study or modulate such pathways. The primary experimental workflow involving Fmoc-L-Ser(tBu)-OH is Solid-Phase Peptide Synthesis (SPPS).
Logical Workflow for Fmoc-L-Ser(tBu)-OH in SPPS
The following diagram illustrates the logical steps in a typical Fmoc-based SPPS cycle where Fmoc-L-Ser(tBu)-OH is incorporated into a growing peptide chain.
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Mechanism of Racemization during Activation
This diagram illustrates a potential pathway for racemization of Fmoc-L-Ser(tBu)-OH during the activation step in the presence of a base like DIPEA.
Caption: A potential pathway for racemization of Fmoc-L-Ser(tBu)-OH.
Conclusion
Fmoc-L-Ser(tBu)-OH is a robust and versatile building block for peptide synthesis. A thorough understanding of its solubility and stability is paramount for its successful application. This guide provides a foundational understanding of these properties, along with practical experimental protocols. While the provided data offers a strong starting point, it is recommended that researchers perform specific solubility and stability tests under their unique experimental conditions to ensure optimal results in their synthetic endeavors.
References
- 1. chimia.ch [chimia.ch]
- 2. Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 [sigmaaldrich.com]
- 3. Bot Detection [iris-biotech.de]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.com [phenomenex.com]
The Cornerstone of Modern Peptide Drug Discovery: An In-depth Technical Guide to Fmoc-L-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, peptides have emerged as a promising class of therapeutics, offering high specificity and potency. The synthesis of these complex biomolecules relies on precise chemical strategies, among which Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone. Central to this methodology is the use of protected amino acids, and Fmoc-L-Ser(tBu)-OH, in particular, plays a pivotal role in the construction of serine-containing peptide drugs. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing Fmoc-L-Ser(tBu)-OH in drug discovery and development.
Core Concepts: The Orthogonal Protection Strategy
The utility of Fmoc-L-Ser(tBu)-OH in peptide synthesis stems from its orthogonal protection scheme.[1][2] The N-α-amino group is protected by the base-labile Fmoc group, while the hydroxyl side chain of serine is protected by the acid-labile tert-butyl (tBu) group.[1][2] This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the side-chain protection, thus preventing unwanted side reactions and ensuring the integrity of the growing peptide chain.[2]
Physicochemical and Analytical Data of Fmoc-L-Ser(tBu)-OH
Accurate characterization of the starting materials is fundamental to successful peptide synthesis. The following tables summarize the key physicochemical and analytical properties of Fmoc-L-Ser(tBu)-OH.
| Property | Value | Reference |
| CAS Number | 71989-33-8 | [3] |
| Molecular Formula | C₂₂H₂₅NO₅ | [4] |
| Molecular Weight | 383.44 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 127-131 °C | [5] |
| Optical Rotation | [α]²⁰/D +25.5±1°, c = 1% in ethyl acetate | [6] |
| Purity (HPLC) | ≥ 99.0% | [4] |
| Enantiomeric Purity | ≥ 99.8% | [4] |
| Storage | 2-8°C | [6] |
| Analytical Method | Expected Results |
| HPLC | A single major peak indicating high purity. |
| ¹H NMR | Characteristic peaks corresponding to the protons of the Fmoc, tert-butyl, and serine moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
The Role of Serine in Peptide Therapeutics
Serine residues in peptides are not merely structural components; they are often critical for biological activity. The hydroxyl side chain can participate in hydrogen bonding, influencing the peptide's conformation and its interaction with biological targets. Furthermore, serine residues are common sites for post-translational modifications, most notably phosphorylation, which is a key mechanism in cellular signaling.[7] The ability to incorporate serine and its modified versions with high fidelity is therefore essential for the rational design of peptide-based drugs targeting a wide range of diseases, including cancer and metabolic disorders.
Experimental Protocols: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized, step-by-step protocol for manual Fmoc-SPPS, incorporating Fmoc-L-Ser(tBu)-OH. Automated synthesizers follow a similar workflow.
Resin Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Protocol:
Fmoc Deprotection
-
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling step.
-
Protocol:
Amino Acid Coupling
-
Objective: To couple the next Fmoc-protected amino acid, in this case, Fmoc-L-Ser(tBu)-OH, to the deprotected N-terminus of the growing peptide chain.
-
Protocol:
-
In a separate vial, dissolve Fmoc-L-Ser(tBu)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[1]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[8]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Repetition and Chain Elongation
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Side-Chain Deprotection
-
Objective: To cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the tert-butyl group from serine.
-
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive carbocations generated during deprotection.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Visualization of Workflows and Pathways
Fmoc-SPPS Workflow
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.
Caption: General workflow of Fmoc-Solid-Phase Peptide Synthesis (SPPS).
Serine Phosphorylation in GPCR Signaling
Peptides containing serine are often substrates for protein kinases, leading to phosphorylation and the initiation of downstream signaling cascades. G protein-coupled receptors (GPCRs) are a major class of drug targets, and their signaling is frequently regulated by phosphorylation of serine and threonine residues in their intracellular domains. The diagram below illustrates a simplified, generic GPCR signaling pathway involving serine phosphorylation.
Caption: Simplified GPCR signaling pathway involving serine phosphorylation.
Conclusion
Fmoc-L-Ser(tBu)-OH is an indispensable building block in the synthesis of peptide-based therapeutics. Its robust and orthogonal protecting group strategy allows for the efficient and reliable incorporation of serine residues into complex peptide sequences. A thorough understanding of its chemical properties, coupled with optimized experimental protocols, empowers researchers to synthesize novel peptide candidates with high purity and yield. As our understanding of the biological roles of serine and its post-translational modifications continues to grow, the importance of Fmoc-L-Ser(tBu)-OH in the discovery and development of the next generation of peptide drugs will undoubtedly continue to expand.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-L-Ser(tBu)-OH for Bioconjugation Techniques
Fmoc-L-Ser(tBu)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine, is a cornerstone amino acid derivative for modern solid-phase peptide synthesis (SPPS).[1] Its strategic design, featuring two distinct and orthogonally removable protecting groups, makes it an indispensable tool for the precise construction of complex peptides destined for a variety of applications, including advanced bioconjugation techniques.[1] This guide provides a comprehensive overview of its properties, core applications in peptide synthesis, and its role in creating serine-containing peptides for subsequent bioconjugation.
Core Properties of Fmoc-L-Ser(tBu)-OH
The utility of Fmoc-L-Ser(tBu)-OH stems from its unique chemical structure, which incorporates the base-labile Fmoc group for α-amino protection and the acid-labile tert-butyl (tBu) ether for the side-chain hydroxyl group of serine.[1][2] This orthogonal protection scheme is fundamental to the widely adopted Fmoc/tBu SPPS strategy.[2][3]
Physicochemical Data
A summary of the key quantitative and qualitative properties of Fmoc-L-Ser(tBu)-OH is presented below.
| Property | Value | References |
| CAS Number | 71989-33-8 | [4][5][6] |
| Molecular Formula | C₂₂H₂₅NO₅ | [4][5][6] |
| Molecular Weight | 383.44 g/mol | [4][5][6] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 123-131 °C | [4][5] |
| Purity (HPLC) | ≥99.0% | [5] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [7] |
| Storage Temperature | 2-8°C | [6][7] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Ser(tBu)-OH is a primary building block in Fmoc-based SPPS, a cyclic process used to build a peptide chain on a solid resin support.[8] The Fmoc group protects the N-terminus during the coupling of the subsequent amino acid, while the tBu group prevents the serine hydroxyl side-chain from participating in unwanted side reactions.[2][9]
The Fmoc/tBu SPPS Cycle
The synthesis process involves sequential steps of deprotection, washing, coupling, and further washing, repeated for each amino acid in the sequence.[8]
Experimental Protocol: Standard Coupling of Fmoc-L-Ser(tBu)-OH
This protocol outlines a standard manual procedure for coupling Fmoc-L-Ser(tBu)-OH onto a resin with a free amine group.
-
Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in dimethylformamide (DMF) for 30 minutes if starting a new synthesis.[8]
-
Activation of Amino Acid :
-
In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 eq relative to resin loading) and an activating agent like HBTU (3 eq) in DMF.[8]
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq) to the solution to create the activated ester.[8] Note: The use of DIPEA with Fmoc-Ser(tBu)-OH can sometimes lead to racemization; collidine is a recommended substitute to minimize this risk.[10]
-
-
Coupling Reaction :
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing :
-
Drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF and 3x with dichloromethane (DCM).[8]
-
-
Confirmation of Coupling (Optional) : Perform a colorimetric test (e.g., Kaiser test) to ensure the reaction has gone to completion (i.e., no primary amines remain).
-
Fmoc Deprotection :
Bioconjugation via Serine Residues
While lysine and cysteine are traditional targets for bioconjugation, the serine residue offers a unique handle for site-selective modifications.[11][12] Peptides synthesized with Fmoc-L-Ser(tBu)-OH can, after deprotection, be functionalized to create antibody-drug conjugates (ADCs), imaging agents, or other targeted therapeutics.
Recent advances have introduced methods for the chemoselective functionalization of serine residues. One such approach utilizes phosphorus(V)-based reagents that exhibit a strong preference for alcohol nucleophiles like the serine side-chain, even in the presence of other nucleophilic amino acids.[11] This allows for the attachment of various molecular cargos, forming a stable phosphorothioate linkage.[11][13]
General Workflow for Serine-Selective Bioconjugation
Conceptual Protocol: Serine-Selective Ligation
This protocol is based on the principles of P(V)-based serine functionalization.[11]
-
Peptide Preparation : Synthesize the desired peptide using Fmoc-SPPS with Fmoc-L-Ser(tBu)-OH.
-
Cleavage and Deprotection : Treat the peptide-resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., triisopropylsilane), to simultaneously cleave the peptide from the resin and remove the tBu side-chain protecting group from the serine residue.[2][14]
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure serine-containing peptide.
-
Ligation Reaction :
-
Dissolve the purified peptide in a suitable solvent like DMF.
-
Add the P(V)-based reagent pre-linked to the desired cargo (e.g., a fluorescent dye, drug molecule).
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction.
-
Allow the reaction to proceed at room temperature for a short duration (e.g., 10-15 minutes).
-
-
Final Purification : Purify the resulting bioconjugate via RP-HPLC to remove unreacted starting materials.
Quantitative Data on Serine-Selective Reactions
The efficiency of serine-selective ligation can be high, demonstrating its potential as a robust bioconjugation strategy.
| Peptide/Molecule | Reagent | Conversion/Yield | Reference |
| Tetrapeptide (Ac-Ala-Ser-Ala-Ala-NH₂) | P(V)-1 | 86% | |
| Tetrapeptide (Ac-Ala-Ser-Ala-Ala-NH₂) | P(V)-2a | 85% | |
| Tetrapeptide (Ac-Ala-Ser-Ala-Ala-NH₂) | P(V)-3 | 80% | |
| Cyclic Peptide | P(V)-based | 61% Yield | [11] |
| Oxytocin Derivative | P(V)-based | 42% Yield |
Orthogonal Deprotection Strategy
The core advantage of the Fmoc/tBu combination is its orthogonality, allowing for the selective removal of one protecting group without affecting the other.[1][2]
-
Fmoc Group : Removed under mild basic conditions (e.g., 20% piperidine in DMF).[2][9] This is done at every cycle of SPPS.
-
tBu Group : Stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., TFA).[2][14] This is typically done during the final cleavage step.
Conclusion
Fmoc-L-Ser(tBu)-OH is a critical reagent that extends beyond simple peptide synthesis, acting as a gateway to sophisticated bioconjugation strategies. Its robust and orthogonal protecting groups enable the precise and controlled incorporation of serine into peptide sequences.[1] The subsequent ability to perform chemoselective ligation on the deprotected serine side-chain opens up vast possibilities for developing novel peptide-based therapeutics, diagnostics, and research tools, making it an invaluable asset for professionals in drug development and chemical biology.[1][11]
References
- 1. nbinno.com [nbinno.com]
- 2. Bot Detection [iris-biotech.de]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc-O-tert-Butyl-L-serine / Fmoc-Ser(tbu)-OH 71989-33-8 with Best Price [tsaminoacid.com]
- 5. Fmoc-Ser(tBu)-OH Novabiochem 71989-33-8 [sigmaaldrich.com]
- 6. Bot Detection [iris-biotech.de]
- 7. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]
- 8. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. chempep.com [chempep.com]
- 11. Serine-Selective Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy, the most widely adopted approach in modern solid-phase peptide synthesis (SPPS). We will delve into the core principles, detailed chemical mechanisms, experimental protocols, and quantitative data to equip researchers with the knowledge for efficient and high-purity peptide production.
Core Principles: The Power of Orthogonality
The success of the Fmoc/tBu strategy lies in its orthogonal protection scheme.[1][2] This means that the temporary Nα-amino protecting group (Fmoc) and the permanent side-chain protecting groups (based on the tBu group) can be removed under distinct and non-interfering chemical conditions.[1][3]
-
Fmoc Group (Temporary Protection): The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This allows for its selective removal at each cycle of amino acid addition without affecting the side-chain protecting groups.[2]
-
tBu-based Groups (Permanent Protection): Side chains of reactive amino acids are protected by acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). These groups are stable to the basic conditions of Fmoc deprotection but are efficiently removed during the final cleavage step with a strong acid, most commonly trifluoroacetic acid (TFA).[1][3]
This orthogonality ensures the integrity of the growing peptide chain and allows for the synthesis of complex and modified peptides with high fidelity.[2][6]
Logical Relationship of Orthogonal Protection
Caption: Orthogonal protection scheme in Fmoc/tBu SPPS.
The SPPS Cycle: A Step-by-Step Workflow
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[7]
Experimental Workflow of Fmoc/tBu SPPS
Caption: The iterative cycle of solid-phase peptide synthesis.
Key Chemical Transformations: Mechanisms of Action
Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5][8] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine. The DBF is then trapped by piperidine to form a stable adduct, which is washed away.[1][8]
Mechanism of Fmoc Deprotection by Piperidine
Caption: Fmoc deprotection via β-elimination.
Peptide Bond Formation (Coupling)
The formation of the amide bond between the C-terminus of the incoming Fmoc-protected amino acid and the N-terminus of the resin-bound peptide requires the activation of the carboxylic acid. A variety of coupling reagents are available, with aminium/uronium salts like HBTU, HATU, and HCTU being highly efficient.[9][10] These reagents, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), form a highly reactive O-acylisourea intermediate, which is then readily attacked by the free amine of the peptide chain.[9]
Peptide Coupling with HBTU/DIPEA
Caption: Peptide bond formation using HBTU as a coupling agent.
Final Cleavage and Side-Chain Deprotection
The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is achieved by treatment with a strong acid, typically a "cleavage cocktail" containing TFA.[11] Scavengers are included in this cocktail to trap the reactive cationic species (e.g., tert-butyl cations) generated during the deprotection of side chains, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[11][12]
TFA-mediated Cleavage and Deprotection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Bot Detection [iris-biotech.de]
- 10. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Fmoc-L-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Fmoc-L-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) protecting group on the serine side chain is stable to the basic conditions used for Fmoc removal but is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage step, making it an ideal choice for Fmoc-based SPPS.[1][2][3]
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4] Each cycle consists of four main steps:
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.[5][6]
-
Washing: Thorough washing of the resin to remove excess reagents and by-products from the deprotection step.
-
Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent coupling to the newly freed N-terminal amine of the peptide chain.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[4]
Experimental Protocols
Resin Selection and Preparation
The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.
-
For C-terminal acids: Wang resin or 2-Chlorotrityl chloride resin is commonly used.[7]
-
For C-terminal amides: Rink amide resin or Sieber amide resin is the standard choice.[7]
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4]
-
Drain the DMF from the reaction vessel.
The SPPS Cycle: A Step-by-Step Guide
The following protocols outline a standard cycle for the incorporation of Fmoc-L-Ser(tBu)-OH.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.[1][4] Some protocols may use up to 50% piperidine.[5]
-
Agitate the mixture for an initial 3-5 minutes.[8]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 15-20 minutes.[9] The completion of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct in the filtrate.[1][10]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove all traces of piperidine.[4]
Protocol 3: Coupling of Fmoc-L-Ser(tBu)-OH
This protocol describes a common in-situ activation method using HBTU/DIPEA. For quantitative data on reagents, refer to Table 1.
-
In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH and an activating agent such as HBTU (or TBTU/HATU) in DMF.[8][11]
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution and allow for a pre-activation time of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative color test like the Kaiser (ninhydrin) test to check for the presence of free primary amines.[10][12] A negative Kaiser test (yellow beads) indicates a complete coupling reaction.
-
After completion, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.[4]
Table 1: Reagent Quantities for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-L-Ser(tBu)-OH | 3 - 5 |
| HBTU / TBTU / HATU | 2.9 - 4.9 |
| DIPEA | 6 - 10 |
Note: The exact equivalents may need to be optimized based on the specific peptide sequence and resin.[4] The use of DIPEA with Fmoc-Ser(tBu)-OH has been reported to potentially cause racemization, and the use of collidine as a substitute has been suggested.[8]
Final Cleavage and Deprotection
Protocol 4: Cleavage from Resin and Side-Chain Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 3 hours.[13]
-
Prepare a cleavage cocktail. A common and effective cocktail for peptides containing Ser(tBu) is Reagent K or a simpler mixture of TFA, a scavenger, and water. Refer to Table 2 for common cleavage cocktails.
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood. Use approximately 5 mL of cocktail per 0.5 g of resin.[14]
-
Gently agitate the mixture at room temperature for 2-3 hours.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Table 2: Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Scavengers and Their Purpose |
| Standard | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS: Scavenges carbocations generated from tBu and other protecting groups. Water: Helps to hydrolyze cleaved protecting groups. |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: A more robust scavenger mixture for complex peptides, particularly those containing tryptophan, methionine, or cysteine. |
Caution: TFA is a highly corrosive acid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[13]
Visualizing the Workflow
Below are diagrams generated using the DOT language to illustrate the key processes in Fmoc-L-Ser(tBu)-OH solid-phase peptide synthesis.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Bot Detection [iris-biotech.de]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-L-Ser(tBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Ser(tBu)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly in automated protocols. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and the tert-butyl (tBu) group for the side-chain hydroxyl function of serine offers an orthogonal protection scheme that is fundamental to the successful synthesis of complex peptides. This document provides detailed application notes and protocols for the effective utilization of Fmoc-L-Ser(tBu)-OH in automated peptide synthesizers.
The Fmoc group provides stable protection during coupling reactions and is readily removed under mild basic conditions, typically with piperidine.[1][2] The tBu ether protecting the serine side chain is stable to these basic conditions but is efficiently cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[2] This orthogonality is crucial for preventing unwanted side reactions and ensuring the synthesis of the target peptide with high fidelity.[1]
Key Properties of Fmoc-L-Ser(tBu)-OH
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₅ | [3] |
| Molecular Weight | 383.44 g/mol | [3] |
| CAS Number | 71989-33-8 | [4] |
| Appearance | White powder | [3] |
| Purity (HPLC) | ≥99.0% | [5][6] |
| Enantiomeric Purity | ≥99.8% | [5] |
| Solubility | Soluble in DMF, NMP, DCM | [7] |
Experimental Protocols
Protocol 1: Standard Automated SPPS Cycle for Fmoc-L-Ser(tBu)-OH Incorporation
This protocol outlines a standard cycle for the incorporation of a single Fmoc-L-Ser(tBu)-OH residue in an automated peptide synthesizer.
1. Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[1]
-
Automated Synthesizer Program:
-
Initial deprotection: 3-5 minutes.
-
Drain.
-
Second deprotection: 10-15 minutes.
-
Drain.
-
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Fmoc-L-Ser(tBu)-OH Coupling:
-
Amino Acid Preparation: Prepare a solution of Fmoc-L-Ser(tBu)-OH (3-5 equivalents relative to resin loading) in DMF or N-methyl-2-pyrrolidone (NMP).
-
Activation: Add the coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and an organic base (e.g., N,N-diisopropylethylamine - DIPEA, or 2,4,6-collidine) to the amino acid solution. Pre-activation for 1-5 minutes is often recommended. Note: The use of collidine instead of DIPEA has been recommended to reduce the risk of racemization.[7]
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Automated Synthesizer Program:
-
Couple for 30-60 minutes at room temperature. For microwave-assisted synthesizers, coupling times can be significantly reduced (e.g., 5-10 minutes at a controlled temperature).
-
-
Drain the reaction vessel.
-
Wash the resin with DMF (3-5 times).
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced.
-
Treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 5-10 minutes.
-
Wash the resin with DMF.
5. Monitoring:
-
The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction.
Diagram of the Automated SPPS Cycle:
Caption: General workflow for automated solid-phase peptide synthesis (SPPS).
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.
1. Resin Preparation:
-
After the final SPPS cycle, ensure the N-terminal Fmoc group is removed.
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
-
-
Note: TIS acts as a scavenger to trap the reactive tBu cations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-L-Ser(tBu)-OH
| Coupling Reagent | Activating Base | Typical Conditions | Advantages | Potential Issues |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | DIPEA / Collidine | 3-5 eq. reagent, 30-60 min coupling | Fast, efficient, low racemization | Cost, potential for side reactions with sensitive residues |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA / Collidine | 3-5 eq. reagent, 30-60 min coupling | Very efficient, especially for difficult couplings | Higher cost, can cause racemization of sensitive residues like histidine if not used carefully[7][8] |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | - | 3-5 eq. DIC, 3-5 eq. Oxyma, 60-120 min coupling | Low cost, reduced racemization compared to base-mediated methods | Slower reaction times, formation of insoluble diisopropylurea (though less of an issue in automated systems with good washing) |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | DIPEA / Collidine | 3-5 eq. reagent, 30-60 min coupling | High efficiency, low racemization, safer than HOBt-based reagents | Higher cost |
Note: Racemization of Fmoc-L-Ser(tBu)-OH can be a concern, especially with prolonged activation times and the use of strong bases.[7][9] The use of weaker bases like 2,4,6-collidine or carbodiimide-based activation methods without a base can mitigate this risk.[7]
Table 2: Typical Yields and Purities
| Peptide Sequence Example | Synthesis Method | Key Reagents | Crude Purity | Final Yield |
| Model Peptide containing Ser(tBu) | Automated Microwave SPPS | HCTU, DIPEA | ~70-85% | 15-30% |
| Short Peptide (10-15 aa) | Standard Automated SPPS | HATU, Collidine | ~60-80% | 10-25% |
| Long or Difficult Sequence | Automated SPPS with optimized protocols | DIC/Oxyma | Variable (can be lower) | 5-15% |
Yields and purities are highly sequence-dependent and also depend on the efficiency of each coupling and deprotection step throughout the synthesis.
Visualization of Key Chemical Processes
Diagram of Fmoc and tBu Protecting Groups and their Cleavage:
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Fmoc-Ser(tBu)-OH, 99.98%, for peptide synthesis, Certified® 5g | eBay [ebay.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-Ser(tBu)-OH [cem.com]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Fmoc-L-Ser(tBu)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Ser(tBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), prized for its protected hydroxyl group which prevents unwanted side reactions during peptide chain elongation. The tert-butyl (tBu) protecting group is stable under the basic conditions used for Fmoc removal and is readily cleaved with strong acid during the final deprotection and resin cleavage steps. The success of incorporating Fmoc-L-Ser(tBu)-OH into a peptide sequence hinges on the choice of coupling method and reagents. This document provides a detailed overview of common coupling strategies, quantitative comparisons, and step-by-step protocols to guide researchers in optimizing their peptide synthesis workflows.
Core Concepts in Fmoc-L-Ser(tBu)-OH Coupling
The fundamental principle of peptide bond formation involves the activation of the carboxylic acid group of the incoming amino acid, in this case, Fmoc-L-Ser(tBu)-OH, to facilitate nucleophilic attack by the free amine of the resin-bound peptide chain. The choice of coupling reagent is paramount and influences reaction kinetics, coupling efficiency, and the potential for side reactions, most notably racemization.
Comparative Analysis of Common Coupling Reagents
The selection of a suitable coupling reagent is a critical step in optimizing the incorporation of Fmoc-L-Ser(tBu)-OH. The following tables provide a summary of quantitative data for the most frequently used coupling reagents.
Table 1: Coupling Reagent Performance with Fmoc-L-Ser(tBu)-OH
| Coupling Reagent/Method | Typical Coupling Time (min) | Coupling Efficiency (%) | Relative Cost | Key Advantages | Key Disadvantages |
| HATU | 20 - 60 | >99 | High | High reactivity, low racemization, effective for sterically hindered couplings.[1][2] | Higher cost, potential for side reactions if not used correctly. |
| HBTU/TBTU | 30 - 120 | 98-99 | Moderate | Good efficiency, well-established. | Can cause racemization, especially with sensitive amino acids.[1] |
| DIC/HOBt | 60 - 240 | 95-98 | Low | Cost-effective, simple procedure. | Slower reaction times, potential for side reactions and racemization.[3] |
| PyBOP | 30 - 90 | >99 | High | High efficiency, low racemization. | Produces carcinogenic HMPA byproduct. |
| COMU | 15 - 45 | >99 | High | Very fast, highly efficient, low racemization, soluble byproducts. | Higher cost. |
Table 2: Side Reaction Profile of Common Coupling Reagents
| Coupling Reagent | Racemization Potential | Common Side Reactions | Mitigation Strategies |
| HATU | Low | Guanidinylation of the free amine. | Use of collidine instead of DIPEA as a base. |
| HBTU/TBTU | Moderate | Racemization, especially with DIPEA as a base.[1] | Use of a less hindered base like collidine, addition of HOBt. |
| DIC/HOBt | Moderate to High | Racemization, formation of N-acylurea.[3] | Pre-activation, careful monitoring of reaction time. |
| PyBOP | Low | Formation of Hexamethylphosphoramide (HMPA). | Use in a well-ventilated fume hood and follow safety protocols. |
| COMU | Very Low | Minimal side reactions reported. | Standard good laboratory practices. |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-L-Ser(tBu)-OH using various common reagents in manual solid-phase peptide synthesis. These protocols assume a starting scale of 0.1 mmol on a rink amide resin.
Protocol 1: HATU Mediated Coupling
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-L-Ser(tBu)-OH (0.5 mmol, 5 eq)
-
HATU (0.5 mmol, 5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH and HATU in DMF.
-
Add DIPEA or collidine to the activation mixture and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another 30 minutes.
-
Once the Kaiser test is negative, wash the resin with DMF (5x), DCM (3x), and DMF (3x).
Protocol 2: HBTU/HOBt Mediated Coupling
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-L-Ser(tBu)-OH (0.5 mmol, 5 eq)
-
HBTU (0.5 mmol, 5 eq)
-
HOBt (0.5 mmol, 5 eq)
-
DIPEA (1.0 mmol, 10 eq)
-
DMF
Procedure:
-
Follow steps 1-3 from the HATU protocol.
-
In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to the activation mixture and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling with a Kaiser test.
-
Upon completion, wash the resin as described in the HATU protocol.
Protocol 3: DIC/HOBt Mediated Coupling
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-L-Ser(tBu)-OH (0.5 mmol, 5 eq)
-
DIC (0.5 mmol, 5 eq)
-
HOBt (0.5 mmol, 5 eq)
-
DMF
Procedure:
-
Follow steps 1-3 from the HATU protocol.
-
In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH and HOBt in DMF.
-
Add the solution to the resin.
-
Add DIC to the resin slurry.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling with a Kaiser test.
-
Upon completion, wash the resin as described in the HATU protocol.
Visualizing Workflows and Mechanisms
Experimental Workflow for Fmoc-L-Ser(tBu)-OH Coupling
Caption: A generalized workflow for the coupling of Fmoc-L-Ser(tBu)-OH in SPPS.
Simplified Activation Mechanism of Carboxylic Acid
Caption: A simplified diagram illustrating the activation of the carboxylic acid for peptide bond formation.
Conclusion
The successful incorporation of Fmoc-L-Ser(tBu)-OH is a routine yet critical step in solid-phase peptide synthesis. While a variety of effective coupling reagents are available, the choice of a specific method should be guided by considerations of efficiency, potential for racemization, and cost. For routine couplings, DIC/HOBt offers a cost-effective solution, though with longer reaction times. For challenging sequences or where speed and efficiency are paramount, newer generation reagents such as HATU and COMU are superior choices, albeit at a higher cost. Careful execution of the described protocols and monitoring of the reaction progress will ensure high-yield and high-purity synthesis of serine-containing peptides.
References
Application Notes and Protocols for Fmoc-L-Ser(tBu)-OH in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Ser(tBu)-OH is a critical building block in the solid-phase peptide synthesis (SPPS) of O-linked glycopeptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is base-labile, while the tert-butyl (tBu) ether protecting the side-chain hydroxyl group is acid-labile. This orthogonal protection scheme is highly advantageous for glycopeptide synthesis as the mild basic conditions required for Fmoc removal do not cleave the acid-sensitive glycosidic bonds. This document provides detailed protocols for the use of Fmoc-L-Ser(tBu)-OH in the synthesis of O-linked glycopeptides, along with illustrative data and relevant biological context.
Data Presentation
The successful synthesis of glycopeptides is dependent on high coupling efficiencies at each step. The bulky nature of glycosylated amino acid residues can sometimes lead to lower yields. The following tables provide illustrative data on coupling efficiency and final peptide purity for a model MUC1 glycopeptide synthesized using different coupling reagents.
Table 1: Illustrative Coupling Efficiency of Glycosylated Serine Residue
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Coupling Efficiency (%) |
| HBTU/HOBt/DIEA | 5 | 2 | 98.5 |
| HATU/HOAt/DIEA | 2 | 1.5 | 99.2 |
| PyBOP/DIEA | 5 | 2 | 98.2 |
| DIC/HOBt | 10 | 4 | 97.5 |
This data is illustrative and actual results may vary depending on the specific sequence, resin, and reaction conditions.
Table 2: Illustrative Final Purity of a Model MUC1 Glycopeptide
| Coupling Reagent for Glycosylated Residue | Overall Yield (%) | Purity by RP-HPLC (%) |
| HBTU/HOBt/DIEA | 35 | 92 |
| HATU/HOAt/DIEA | 42 | 95 |
| PyBOP/DIEA | 33 | 91 |
| DIC/HOBt | 28 | 88 |
This data is illustrative and actual results may vary.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a MUC1-derived Glycopeptide
This protocol describes the manual synthesis of a model MUC1 tandem repeat glycopeptide with a single Tn antigen. The sequence is H-Ala-His-Gly-Val-Thr-Ser(α-D-GalNAc)-Ala-Pro-Asp-Thr-Arg-Pro-Ala-Pro-Gly-Ser-Thr-Ala-Pro-Pro-Ala-Gly-OH. Fmoc-L-Ser(tBu)-OH is used for the non-glycosylated serine residues.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Ser(tBu)-OH and Fmoc-L-Ser(α-D-Ac3GalNAc)-OH)
-
Coupling reagents: HATU, HOBt, HBTU, DIEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for non-glycosylated residues):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin as in step 2.
-
-
Glycosylated Amino Acid Coupling:
-
For the sterically hindered Fmoc-L-Ser(α-D-Ac3GalNAc)-OH, use HATU as the coupling reagent for higher efficiency.
-
In a separate vial, dissolve Fmoc-L-Ser(α-D-Ac3GalNAc)-OH (1.5 eq.) and HATU (1.45 eq.) in DMF.
-
Add DIEA (3 eq.) and pre-activate for 2 minutes.
-
Add the solution to the resin and couple for 4 hours. A second coupling may be necessary.
-
Monitor the coupling completion using a Kaiser test.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and stir for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude glycopeptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the glycopeptide by mass spectrometry and analytical HPLC.
Protocol 2: On-resin Deprotection of Acetyl Groups from the Glycan
For some applications, the acetyl protecting groups on the glycan need to be removed. This can be done on the resin before cleavage.
Materials:
-
Glycopeptide-resin with acetylated glycan
-
Hydrazine monohydrate
-
Methanol/DMF
Procedure:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Prepare a solution of 5% hydrazine monohydrate in DMF.
-
Treat the resin with the hydrazine solution for 15 minutes. Repeat this step three times.
-
Wash the resin thoroughly with DMF, methanol, and DCM.
-
Proceed with the cleavage protocol as described above.
Biological Context and Signaling Pathways
O-linked glycopeptides play crucial roles in a variety of biological processes, including cell signaling. The following diagrams illustrate the involvement of O-glycosylation in two key pathways.
O-Glycosylation in Notch Signaling
O-linked glycans, particularly O-fucose and O-glucose, on the extracellular domain of the Notch receptor are critical for its interaction with its ligands (e.g., Delta and Jagged). This glycosylation modulates signaling strength and specificity, impacting cell fate decisions during development and in disease.
Caption: O-Glycosylation modulates Notch-ligand binding and subsequent signaling.
O-GlcNAcylation in Insulin Signaling
O-GlcNAcylation, the attachment of a single N-acetylglucosamine to serine or threonine residues, is a dynamic post-translational modification that acts as a nutrient sensor. In the insulin signaling pathway, hyper-O-GlcNAcylation of key signaling proteins, such as IRS-1 and Akt, can lead to insulin resistance.
Caption: O-GlcNAcylation negatively regulates insulin signaling.
Conclusion
Fmoc-L-Ser(tBu)-OH is an indispensable tool for the synthesis of O-linked glycopeptides. The protocols and information provided herein offer a comprehensive guide for researchers in the field of chemical biology and drug discovery. Understanding the synthetic methodologies and the biological significance of the resulting glycopeptides is crucial for advancing our knowledge of glycobiology and for the development of novel therapeutics.
Application Notes and Protocols for the Incorporation of Fmoc-L-Ser(tBu)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a prominent class of molecules in drug discovery and development, offering advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor binding affinity, and better cell permeability. The incorporation of functionalized amino acids like serine into these cyclic scaffolds can impart crucial pharmacological properties. Fmoc-L-Ser(tBu)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of such peptides. The tert-butyl (tBu) protecting group on the serine side chain is labile to strong acids, making it orthogonal to the base-labile Fmoc protecting group of the alpha-amino group. This orthogonality is fundamental to modern SPPS strategies.
These application notes provide a comprehensive guide to the successful incorporation of Fmoc-L-Ser(tBu)-OH into cyclic peptides, covering solid-phase synthesis, cyclization strategies, cleavage, and purification.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-L-Ser(tBu)-OH
| Coupling Reagent | Additive | Base | Typical Coupling Time | Reported Efficiency/Purity | Potential Issues |
| HBTU | HOBt | DIPEA | 30-120 min | >99% | Potential for racemization with DIPEA.[1][2] |
| HATU | --- | DIPEA/Collidine | 20-60 min | High | More efficient than HBTU, especially for hindered couplings.[3] |
| DIC | HOBt/Oxyma | --- | 60-180 min | >98% | Byproduct (DCU) can be difficult to remove if not filtered properly. |
| PyBOP | --- | DIPEA | 30-90 min | High | Byproduct is carcinogenic hexamethylphosphoramide.[3] |
Table 2: On-Resin vs. Solution-Phase Cyclization of Serine-Containing Peptides
| Cyclization Strategy | Typical Reagents | Concentration | Typical Yield | Advantages | Disadvantages |
| On-Resin Cyclization | HATU, HBTU, DIC/Oxyma, PyBOP | Pseudo-dilution | Variable (can be >90%)[4] | Minimizes intermolecular reactions; simplified purification. | Resin-bound peptide may have conformational restrictions hindering cyclization. |
| Solution-Phase Cyclization | HATU, HBTU, DEPBT, PyBOP | High dilution (1-5 mM)[2] | Generally good, but sequence-dependent | Freely rotating peptide can adopt favorable conformation for cyclization. | Risk of dimerization/oligomerization; requires additional purification steps.[5] |
Table 3: Common Cleavage Cocktails for Peptides Containing Ser(tBu)
| Reagent Cocktail | Composition | Scavengers | Application Notes |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol, Triisopropylsilane (TIS) | "Odorless" cocktail, effective for scavenging trityl groups. Does not prevent methionine oxidation.[4] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, Ethanedithiol (EDT) | Commonly used for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[6] |
| Standard TFA | TFA/TIS/Water (95:2.5:2.5) | Triisopropylsilane (TIS) | Suitable for a broad range of peptides without highly sensitive residues.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for subsequent on-resin or solution-phase cyclization.
1. Resin Preparation and First Amino Acid Loading: a. Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel. b. Drain the DCM. c. Dissolve the first Fmoc-protected amino acid (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in dry DCM. d. Add the amino acid solution to the resin and agitate for 2 hours. e. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes. f. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
2. Chain Elongation (Incorporation of Fmoc-L-Ser(tBu)-OH): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a 15-minute agitation. b. Wash the resin with DMF (5x) and DCM (3x). c. Coupling of Fmoc-L-Ser(tBu)-OH: i. In a separate vial, pre-activate Fmoc-L-Ser(tBu)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes. Add DIPEA (6 equivalents). ii. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Monitoring Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), recouple. e. Wash the resin with DMF (3x) and DCM (3x). f. Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization
1. Linear Peptide Preparation: a. Synthesize the linear peptide on a suitable resin that allows for side-chain anchoring (e.g., anchoring through an Asp or Glu side chain). b. After assembling the linear sequence, selectively deprotect the C-terminal carboxylic acid and the N-terminal amino group.
2. On-Resin Cyclization: a. Swell the resin-bound linear peptide in DMF. b. Add a solution of DIC (5 equivalents) and Oxyma (5 equivalents) in DMF. c. Agitate the reaction mixture at room temperature for 24 hours. d. Wash the resin thoroughly with DMF (5x) and DCM (3x). e. Perform a micro-cleavage to analyze the cyclization efficiency by LC-MS.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
1. Cleavage of the Linear Peptide from Resin: a. After synthesis on the 2-CTC resin, wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
2. Solution-Phase Cyclization: a. Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (1-5 mM).[2] b. Cool the solution to 0°C in an ice bath. c. Add HATU (1.5 equivalents) and DIPEA (3 equivalents). d. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 24 hours. e. Monitor the reaction by LC-MS until the linear peptide is consumed. f. Remove the DMF under reduced pressure.
Protocol 4: Final Cleavage and Deprotection
1. Cleavage from Resin (for on-resin cyclization products): a. Wash the resin with the cyclized peptide with DCM and dry under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide sequence (see Table 3). For a peptide containing Ser(tBu), a standard TFA/TIS/Water (95:2.5:2.5) cocktail is generally sufficient if no other sensitive residues are present.[6] c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate.
2. Peptide Precipitation: a. Add the TFA filtrate to a 5-10 fold excess of cold diethyl ether. b. Allow the peptide to precipitate at -20°C for at least 1 hour. c. Centrifuge the mixture to pellet the crude cyclic peptide. d. Decant the ether and wash the pellet with cold ether twice. e. Dry the crude peptide pellet under vacuum.
Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)
1. Sample Preparation: a. Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture). b. Filter the solution through a 0.45 µm filter to remove any particulates.
2. RP-HPLC Purification: a. Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile). b. Inject the peptide solution onto the column. c. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a suitable flow rate. d. Monitor the elution profile at 214 nm and 280 nm. e. Collect fractions corresponding to the major peak of the cyclic peptide.
3. Analysis and Lyophilization: a. Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry. b. Pool the pure fractions. c. Freeze the pooled fractions and lyophilize to obtain the final purified cyclic peptide as a white fluffy powder.
Visualizations
References
Application Notes and Protocols for Fmoc-L-Ser(tBu)-OH in the Synthesis of Serine-Rich Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Ser(tBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for sequences containing multiple serine residues. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the tert-butyl (tBu) group offers robust, acid-labile protection for the hydroxyl side chain of serine. This orthogonality is fundamental to the widely used Fmoc/tBu SPPS strategy.[1][2] The tBu group effectively prevents undesirable side reactions at the serine hydroxyl moiety during peptide chain elongation.[1]
The synthesis of serine-rich peptide sequences, however, presents significant challenges, primarily due to the high propensity of these sequences to form intra- and intermolecular hydrogen bonds. This can lead to on-resin aggregation, resulting in poor solvation, incomplete coupling and deprotection reactions, and consequently, low yields and purity of the target peptide. This application note provides an overview of the use of Fmoc-L-Ser(tBu)-OH in overcoming these challenges, detailed experimental protocols, and comparative data to guide the synthesis of serine-rich peptides.
Data Presentation
The stability and purity of the Fmoc-amino acid building blocks are crucial for the successful synthesis of long and complex peptides. High-purity reagents minimize the introduction of deletion or modified sequences.
Table 1: Stability of Fmoc-L-Ser(tBu)-OH in DMF Solution
The following table summarizes the stability of Fmoc-L-Ser(tBu)-OH in a dimethylformamide (DMF) solution over seven days, as determined by HPLC purity analysis. This demonstrates the excellent stability of the reagent under standard SPPS conditions.
| Day | HPLC Purity (%) of Fmoc-L-Ser(tBu)-OH |
| 0 | 99.6 |
| 1 | 99.6 |
| 2 | 99.3 |
| 3 | 99.6 |
| 5 | 99.4 |
| 7 | 98.8 |
(Data sourced from Novabiochem/Merck Millipore product literature)[3]
Table 2: Comparative Purity of a Serine-Containing Peptide with Purified vs. Unpurified Fmoc-Amino Acids
The purity of the starting Fmoc-amino acids has a direct impact on the final purity of the synthesized peptide. A study on the synthesis of Glucagon, a 29-amino acid peptide containing four serine residues, demonstrated a significant increase in the purity of the crude peptide when purified Fmoc-amino acids were used.
| Starting Material | Crude Peptide Purity (%) |
| Unpurified Commercial Fmoc-Amino Acids | ~53% |
| Purified Fmoc-Amino Acids | 68.08% |
(Data adapted from a study on the impact of Fmoc-amino acid purification on peptide purity)[4]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Serine-Rich Peptide
This protocol outlines the manual synthesis of a generic serine-rich peptide on a rink amide resin using Fmoc-L-Ser(tBu)-OH.
1. Resin Swelling:
-
Place the rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and finally DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Ser(tBu)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, extend the reaction time or perform a second coupling.
-
After complete coupling, wash the resin with DMF (5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: Cleavage from the Resin and Side-Chain Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu protecting groups.
1. Preparation:
-
Place the dry, peptide-bound resin in a reaction vessel.
-
Prepare a cleavage cocktail. A standard cocktail for peptides containing serine is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
2. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification of the Crude Peptide
This protocol outlines the purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
2. HPLC Purification:
-
Use a C18 stationary phase column.
-
Employ a linear gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA). A typical gradient might be 5-65% B over 60 minutes.
-
Monitor the elution of the peptide at 220 nm.
-
Collect the fractions containing the desired peptide.
3. Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
Experimental Workflow for SPPS of Serine-Rich Peptides
Caption: Workflow for the solid-phase synthesis of serine-rich peptides.
Signaling Pathway Involving Serine Phosphorylation
Serine-rich peptides and proteins are often substrates for kinases in cellular signaling pathways. Phosphorylation of serine residues can act as a molecular switch, modulating protein activity and downstream signaling events. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key example where serine phosphorylation plays a crucial role.
Caption: The MAPK signaling cascade involving serine/threonine phosphorylation.
Concluding Remarks
The successful synthesis of serine-rich peptides is highly dependent on the quality of the reagents and the optimization of the SPPS protocol. Fmoc-L-Ser(tBu)-OH is an indispensable tool for this purpose, providing effective side-chain protection. However, for particularly challenging sequences, strategies to mitigate on-resin aggregation, such as the use of pseudoproline dipeptides or alternative protecting groups like Trityl (Trt), should be considered to improve yield and purity. The protocols and data presented herein provide a comprehensive guide for researchers to navigate the complexities of synthesizing serine-rich peptides for applications in drug discovery and biomedical research.
References
Application Notes and Protocols for Fmoc-L-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-L-Ser(tBu)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS) for the incorporation of serine residues into peptide sequences. The use of the acid-labile tert-butyl (tBu) protecting group for the serine hydroxyl function, in conjunction with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group, provides an effective orthogonal protection strategy.[1] This strategy allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, which is later removed during the final cleavage of the peptide from the solid support.
The choice of resin is a crucial factor that influences the overall success of peptide synthesis, affecting both the yield and purity of the final product. This document provides detailed application notes and protocols for the use of Fmoc-L-Ser(tBu)-OH with two of the most commonly used resins in Fmoc-based SPPS: Wang resin and Rink amide resin. Wang resin is utilized for the synthesis of peptides with a C-terminal carboxylic acid, while Rink amide resin is employed for the synthesis of peptides with a C-terminal amide.[2][3]
Resin Characteristics and Selection
The selection between Wang and Rink amide resin fundamentally depends on the desired C-terminal functionality of the target peptide.
| Feature | Wang Resin | Rink Amide Resin |
| C-Terminal Functionality | Carboxylic Acid | Amide |
| Linker Type | p-alkoxybenzyl alcohol | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy |
| Attachment of First Amino Acid | Esterification | Amide bond formation |
| Cleavage Condition | Strong acid (e.g., high concentration of TFA) | Mild to strong acid (e.g., TFA) |
| Key Advantage | Standard for peptide acids | Direct synthesis of peptide amides |
| Potential Issue | Risk of racemization during first amino acid loading; potential for diketopiperazine formation leading to premature cleavage.[3][4] | Linker can be sensitive to repeated acid treatments if not handled carefully. |
Experimental Protocols
The following are generalized protocols for the manual synthesis of a peptide containing a serine residue using Fmoc-L-Ser(tBu)-OH on Wang and Rink amide resins. Automated synthesizers will follow similar steps.
Resin Preparation and Swelling
-
Place the desired amount of Wang or Rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.[5]
Coupling of Fmoc-L-Ser(tBu)-OH
This protocol uses HBTU/HOBt as the activating agents. Other coupling reagents can also be used.
-
In a separate vial, dissolve Fmoc-L-Ser(tBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.[5] If the test is positive, extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the amino acid composition of the peptide. The following are general-purpose cocktails.
-
Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) . For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as EDT and thioanisole should be included.[7] A two-stage cleavage can also be employed for Rink Amide resin to minimize side reactions.[8]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5-2 hours.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide with cold diethyl ether.
-
Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.
Quantitative Data Summary
Direct quantitative comparisons of coupling efficiency and cleavage yield for Fmoc-L-Ser(tBu)-OH on Wang versus Rink amide resin are not extensively reported in the literature. However, based on established SPPS principles, the following trends can be expected.
| Parameter | Wang Resin | Rink Amide Resin | Notes |
| Coupling Efficiency | Generally high (>99%) | Generally high (>99%) | Efficiency is more dependent on the coupling reagents, reaction time, and the peptide sequence itself rather than the resin type. Monitoring with a Kaiser test is crucial.[5] |
| Cleavage Yield | Typically 70-95% | Typically 70-95% | Yield can be influenced by the peptide sequence, length, and the efficiency of the cleavage cocktail. |
| Final Peptide Purity | Variable | Variable | Purity is highly dependent on the prevention of side reactions during synthesis and cleavage. |
Potential Side Reactions and Mitigation
| Side Reaction | Description | Resin(s) Affected | Mitigation Strategies |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to premature cleavage from the resin. More prevalent with Pro or Gly at the C-terminus. | More common with Wang resin due to the ester linkage.[4] | Use of bulky protecting groups on the second amino acid; coupling of a pre-formed dipeptide. |
| Racemization | Epimerization of the chiral center of the amino acid during activation and coupling. | Both | Use of additives like HOBt; avoiding excess base (DIPEA); use of coupling reagents known to suppress racemization.[10] |
| Alkylation of Sensitive Residues | Reactive carbocations generated during TFA cleavage can alkylate susceptible amino acids like Trp, Met, Cys, and Tyr. | Both | Inclusion of scavengers (e.g., TIS, EDT, water, phenol, thioanisole) in the cleavage cocktail.[7] |
| O-Sulfonation of Ser/Thr | During the removal of Pmc or Mtr protecting groups from Arginine, O-sulfonation of Ser and Thr can occur in the absence of suitable scavengers.[11] | Both | Use of Pbf as the Arg protecting group and inclusion of appropriate scavengers in the cleavage cocktail. |
| Linker Cleavage Byproducts | Fragmentation of the resin linker during cleavage can generate reactive species that modify the peptide. | Rink Amide (can produce colored impurities).[8] Wang (can lead to alkylation of Cys).[12] | Use of optimized cleavage cocktails with scavengers like TIS; for Rink Amide, a two-step cleavage procedure can be beneficial.[8] |
Visualizations
Caption: SPPS Workflow on Wang Resin.
Caption: SPPS Workflow on Rink Amide Resin.
Caption: Orthogonal Protection Strategy.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Liquid-Phase Synthesis of Dipeptides with Fmoc-L-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the liquid-phase synthesis of dipeptides utilizing N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-L-Ser(tBu)-OH). This document is intended to serve as a practical guide for researchers in academia and industry engaged in peptide chemistry and drug development.
Introduction
Liquid-phase peptide synthesis (LPPS) offers a scalable and versatile alternative to solid-phase peptide synthesis (SPPS), particularly for the production of shorter peptides and peptide fragments. Key advantages of LPPS include the ability to perform intermediate purification and characterization of products at each step, potentially leading to higher purity of the final compound.
Fmoc-L-Ser(tBu)-OH is a critical building block in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino terminus is base-labile, allowing for its removal under mild conditions.[1] The acid-labile tert-butyl (tBu) group protects the hydroxyl function of the serine side chain, preventing unwanted side reactions during coupling.[1] This orthogonal protection scheme is fundamental to modern peptide chemistry.
This document outlines the synthesis of a model dipeptide, Fmoc-L-Ser(tBu)-Gly-OEt, in solution, detailing the coupling and deprotection steps, purification methods, and expected outcomes.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-L-Ser(tBu)-OH | Peptide synthesis grade (≥99% purity) | e.g., Sigma-Aldrich, Iris Biotech |
| Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) | Reagent grade (≥98% purity) | e.g., Sigma-Aldrich, TCI |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade | e.g., Sigma-Aldrich, ChemPep |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | e.g., Sigma-Aldrich, ChemPep |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | e.g., Sigma-Aldrich, ChemPep |
| Piperidine | Reagent grade | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | HPLC grade | e.g., Fisher Scientific |
| Hexanes | HPLC grade | e.g., Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| 1 M Hydrochloric acid (HCl) | ||
| Brine (saturated aqueous NaCl) | ||
| Anhydrous magnesium sulfate (MgSO₄) | ||
| Silica gel | 60 Å, 230-400 mesh | e.g., SiliCycle |
Synthesis of Fmoc-L-Ser(tBu)-Gly-OEt
The synthesis involves two primary steps: the coupling of Fmoc-L-Ser(tBu)-OH with H-Gly-OEt and the subsequent deprotection of the Fmoc group to yield the free dipeptide.
Step 1: Coupling of Fmoc-L-Ser(tBu)-OH with H-Gly-OEt
This procedure outlines the coupling of the N-protected amino acid with the C-protected amino acid ester using DIC and HOBt as activating agents.
-
Preparation of H-Gly-OEt free base:
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
The resulting solution contains the free base of glycine ethyl ester and can be used directly in the next step.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Fmoc-L-Ser(tBu)-OH (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the solution of H-Gly-OEt free base to the activated Fmoc-L-Ser(tBu)-OH solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Fmoc-L-Ser(tBu)-Gly-OEt as a white solid.
-
Step 2: Fmoc Deprotection of the Dipeptide
This step removes the Fmoc group to expose the N-terminal amine of the dipeptide.
-
Dissolve the purified Fmoc-L-Ser(tBu)-Gly-OEt (1.0 eq) in a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate the residue with toluene to remove residual piperidine.
-
The resulting crude H-L-Ser(tBu)-Gly-OEt can be used in subsequent coupling steps or further purified if necessary.
Data Presentation
The following table summarizes typical quantitative data for the liquid-phase synthesis of Fmoc-L-Ser(tBu)-Gly-OEt.
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Coupling | Fmoc-L-Ser(tBu)-Gly-OEt | 85-95 | >95 |
| Deprotection | H-L-Ser(tBu)-Gly-OEt | 90-98 | >90 (crude) |
Note: Yields and purity are dependent on reaction scale, purity of starting materials, and efficiency of purification.
Visualizations
Experimental Workflow for Liquid-Phase Dipeptide Synthesis
References
Application Notes and Protocols: Fmoc-L-Ser(tBu)-OH in Custom Peptide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Ser(tBu)-OH is a pivotal amino acid derivative for the custom manufacturing of peptides using solid-phase peptide synthesis (SPPS).[1][2] Its strategic use of two distinct protecting groups, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the acid-labile tert-butyl (tBu) group for the serine side-chain hydroxyl group, allows for the precise and sequential assembly of peptide chains.[1][3][4] This orthogonal protection scheme is fundamental to the widely adopted Fmoc/tBu strategy in SPPS.[5][6]
These application notes provide detailed protocols and technical data for the effective use of Fmoc-L-Ser(tBu)-OH in custom peptide synthesis, from initial resin loading to final peptide cleavage and deprotection.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-L-Ser(tBu)-OH is critical for its successful application. The high purity of this reagent is essential for achieving accurate and reproducible results in peptide synthesis.[1]
| Property | Value | Reference |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine | [2][7] |
| Synonyms | Fmoc-L-Ser(tBu)-OH, Fmoc-O-tert-butyl-L-serine | [2][7] |
| CAS Number | 71989-33-8 | [1][7] |
| Molecular Formula | C₂₂H₂₅NO₅ | [1][7] |
| Molecular Weight | 383.44 g/mol | [1][7] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM), insoluble in water | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Fmoc/tBu strategy, incorporating Fmoc-L-Ser(tBu)-OH.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling of Fmoc-L-Ser(tBu)-OH
This protocol details the manual coupling of Fmoc-L-Ser(tBu)-OH to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Ser(tBu)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine and byproducts.
-
Activation of Fmoc-L-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-L-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes. Note: To minimize the risk of racemization, especially with sensitive amino acids like Fmoc-Ser(tBu)-OH, the use of collidine as a base is recommended as an alternative to DIPEA.[8]
-
-
Coupling Reaction: Add the activated Fmoc-L-Ser(tBu)-OH solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling reaction should be repeated.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol for Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group from the serine residue.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIPS, water, 1,2-ethanedithiol - EDT)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Reaction vessel
Cleavage Cocktail Composition:
The choice of cleavage cocktail depends on the amino acid composition of the peptide. A standard and widely applicable cocktail is Reagent K.
| Reagent | Composition | Purpose |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose cleavage and deprotection. |
| TFA / TIPS / Water | 95% / 2.5% / 2.5% | Suitable for peptides without sensitive residues like Trp, Met, or Cys. |
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The tBu group on the serine side chain is removed during this step.[9][10] The cleavage time may need to be extended for peptides containing multiple arginine residues protected with Pmc or Mtr.[11]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Slowly add the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Fmoc-SPPS
The following diagram illustrates the orthogonal nature of the Fmoc and tBu protecting groups, which is central to the success of this synthetic strategy.
Caption: Orthogonal protection scheme in Fmoc/tBu-based peptide synthesis.
Conclusion
Fmoc-L-Ser(tBu)-OH is an indispensable building block in modern custom peptide manufacturing. Its well-defined chemical properties and the robust, orthogonal protection strategy it embodies enable the reliable synthesis of complex peptides. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to effectively utilize Fmoc-L-Ser(tBu)-OH, ensuring high-quality and reproducible outcomes in their peptide synthesis endeavors.
References
- 1. Sigma-Aldrich™ Fmoc-Ser(tBu)-OH ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for On-Resin Modification of Peptides Containing Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. A common strategy in Fmoc-based SPPS is the use of the tert-butyl (tBu) group to protect the side chain of serine residues. While robust for the synthesis of standard peptides, the acid-labile nature of the Ser(tBu) protecting group, which is cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, presents a significant challenge for direct on-resin side-chain modifications.[1][2] This necessitates either the use of orthogonal protecting groups for serine or the implementation of modification strategies that are compatible with a protected serine side chain.
These application notes provide a detailed overview of strategies and protocols for the on-resin modification of peptides containing serine, with a focus on addressing the challenges posed by the Ser(tBu) protecting group. We will explore alternative protection strategies that enable selective deprotection and modification, as well as specific protocols for key modifications such as phosphorylation, glycosylation, and the synthesis of peptide thioesters for native chemical ligation (NCL).
Core Concepts: The Challenge of Modifying Ser(tBu) On-Resin
The standard Fmoc/tBu strategy in SPPS relies on the orthogonality of the base-labile Fmoc group for Nα-protection and acid-labile tBu groups for side-chain protection.[1][3][4] The tBu group on serine is stable to the piperidine treatment used for Fmoc removal but is efficiently removed by the strong acid (typically 95% TFA) used for the final cleavage of the peptide from the solid support.[1][2] This means that the serine side chain remains protected throughout the synthesis, preventing its direct modification on the resin.
To perform on-resin modifications of the serine side chain, an alternative, orthogonally protected serine derivative must be incorporated into the peptide sequence. This allows for the selective deprotection of the serine side chain while the peptide remains anchored to the resin and other side chains remain protected.
Application Note 1: On-Resin Phosphorylation of Serine-Containing Peptides
On-resin phosphorylation is a key technique for the synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways. Direct phosphorylation of a Ser(tBu)-containing peptide on-resin is not feasible due to the stability of the tBu group. The recommended approach is to use a serine derivative with an orthogonal protecting group that can be selectively removed on the resin to expose the hydroxyl group for phosphorylation.
Recommended Orthogonal Protecting Groups for On-Resin Phosphorylation:
-
Trityl (Trt) or 2-Chlorotrityl (2-ClTrt): These groups are labile to dilute TFA (1-2%) in dichloromethane (DCM), conditions under which the tBu and other acid-labile side-chain protecting groups remain intact.[5][6]
-
tert-Butyldimethylsilyl (TBDMS): This silyl-based protecting group can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF).[6][7]
Experimental Protocol: On-Resin Phosphorylation using Fmoc-Ser(Trt)-OH
This protocol describes the manual synthesis of a phosphopeptide using Fmoc-Ser(Trt)-OH followed by on-resin phosphorylation.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ser(Trt)-OH)
-
Coupling reagents: HBTU, DIEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Trityl deprotection solution: 1% TFA, 5% TIS in DCM
-
Phosphitylating reagent: Dibenzyl N,N-diisopropylphosphoramidite
-
Activator: 1H-Tetrazole
-
Oxidizing solution: tert-Butyl hydroperoxide (tBuOOH) in decalin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence on Rink Amide resin using standard Fmoc/tBu SPPS protocols. Incorporate Fmoc-Ser(Trt)-OH at the desired phosphorylation site.
-
Selective Serine Deprotection:
-
Wash the resin-bound peptide thoroughly with DCM.
-
Treat the resin with the Trityl deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes, and repeat 5 times.
-
Wash the resin with DCM, followed by DMF.
-
-
On-Resin Phosphorylation:
-
Swell the resin in anhydrous DCM.
-
In a separate vessel, dissolve Dibenzyl N,N-diisopropylphosphoramidite (10 equiv.) and 1H-Tetrazole (10 equiv.) in anhydrous DCM.
-
Add the phosphitylating solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DCM.
-
-
Oxidation:
-
Add the oxidizing solution (tBuOOH in decalin) to the resin and shake for 1 hour.
-
Wash the resin with DCM, followed by DMF.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Quantitative Data Summary:
| Step | Reagent/Condition | Time | Expected Outcome |
| Peptide Synthesis | Standard Fmoc/tBu SPPS | Variable | Fully protected peptide on resin |
| Ser(Trt) Deprotection | 1% TFA, 5% TIS in DCM | 10 min | Selective deprotection of Ser hydroxyl |
| Phosphorylation | Dibenzyl N,N-diisopropylphosphoramidite, 1H-Tetrazole | 2 h | Formation of phosphite triester |
| Oxidation | tBuOOH in decalin | 1 h | Conversion to phosphate triester |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 h | Cleaved and deprotected phosphopeptide |
Application Note 2: On-Resin Synthesis of Peptide Thioesters via Serine Activation
Peptide thioesters are essential intermediates for the synthesis of large proteins via Native Chemical Ligation (NCL). A powerful method for generating peptide thioesters involves the on-resin activation of a C-terminal serine residue. This method proceeds through the formation of a cyclic urethane intermediate, which is subsequently displaced by a thiol.[8][9][10] This approach is compatible with peptides containing Ser(tBu) at internal positions.
Experimental Protocol: On-Resin Peptide Thioester Synthesis
This protocol details the synthesis of a peptide thioester from a resin-bound peptide with a C-terminal serine.
Materials:
-
Peptide-resin with a C-terminal serine
-
Disuccinimidyl carbonate (DSC)
-
Diisopropylethylamine (DIEA)
-
4-Dimethylaminopyridine (DMAP)
-
Thiol (e.g., 3-mercaptopropionic acid ethyl ester)
-
Sodium thiolate (catalytic amount)
-
Solvents: DMF
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc/tBu SPPS. The C-terminal amino acid should be serine.
-
Activation of C-terminal Serine:
-
Swell the peptide-resin in DMF.
-
Add a solution of DSC (10 equiv.), DIEA (10 equiv.), and a catalytic amount of DMAP in DMF.
-
Shake the reaction mixture for 17 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Thiolysis:
-
Swell the activated resin in DMF.
-
Add the desired thiol (e.g., 100 µL for a 25 mg resin scale) and a catalytic amount of sodium thiolate.
-
Shake the reaction mixture for 20 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide thioester.
-
-
Cleavage of Side-Chain Protecting Groups:
-
Remove the solvent from the filtrate under vacuum.
-
Treat the crude peptide thioester with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove the side-chain protecting groups.
-
Purify the peptide thioester by HPLC.
-
Quantitative Data Summary:
| Step | Reagent/Condition | Time | Expected Outcome |
| Serine Activation | DSC, DIEA, DMAP in DMF | 17 h | Formation of a cyclic urethane on-resin |
| Thiolysis | Thiol, catalytic Na-thiolate in DMF | 20 h | Release of the peptide thioester from the resin |
| Deprotection | 95% TFA cocktail | 2 h | Fully deprotected peptide thioester |
Visualizations
Diagram 1: General Workflow for On-Resin Modification
Caption: Workflow for on-resin peptide modification using an orthogonal protecting group strategy for serine.
Diagram 2: On-Resin Peptide Thioester Synthesis via Serine Activation
Caption: Pathway for the synthesis of peptide thioesters from a C-terminal serine on a solid support.
Concluding Remarks
The on-resin modification of peptides containing serine is a powerful tool for accessing complex and functionally diverse peptides. While the use of Ser(tBu) presents a direct challenge for side-chain modifications, this can be overcome through the strategic use of orthogonal protecting groups. The protocols and data presented here provide a guide for researchers to successfully implement on-resin phosphorylation and peptide thioester synthesis. Careful planning of the protection strategy during peptide design is paramount to achieving the desired modified peptide with high purity and yield.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02162J [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Peptide Fragments with C-Terminal Ser(tBu)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of peptide fragments is a cornerstone of modern drug discovery and biochemical research. The incorporation of specific amino acids with protected side chains, such as Serine with a tert-Butyl (tBu) protecting group (Ser(tBu)), at the C-terminus presents unique challenges and requires optimized protocols for successful solid-phase peptide synthesis (SPPS). The tBu group is an acid-labile protecting group for the hydroxyl function of serine, offering orthogonality with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) Nα-protecting group, a combination widely used in peptide chemistry.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of peptide fragments with a C-terminal Ser(tBu). It addresses common challenges, offers optimized procedures, and presents data to guide researchers in achieving high-yield and high-purity peptides.
Challenges in Synthesizing Peptides with C-Terminal Ser(tBu)
Several challenges can arise during the synthesis of peptides with a C-terminal Ser(tBu):
-
Steric Hindrance: The bulky nature of the tBu group on the serine side chain, coupled with the Fmoc protecting group on the α-amino group, can lead to steric hindrance during the initial loading of Fmoc-Ser(tBu)-OH onto the solid support (resin). This can result in lower loading efficiencies and incomplete reactions.
-
Racemization: The activation of Fmoc-Ser(tBu)-OH for coupling can be susceptible to racemization, particularly when using certain coupling reagents and bases.[3] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can help to suppress this side reaction.
-
Diketopiperazine Formation: During the deprotection of the second amino acid coupled to the C-terminal Ser(tBu), there is a risk of intramolecular cyclization to form a diketopiperazine, which results in the cleavage of the dipeptide from the resin and termination of the peptide chain.[4][5] This is a common issue for the first two amino acids on the resin.
-
Incomplete Deprotection: The tBu group is removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[6] Incomplete removal of the tBu group can occur if the cleavage conditions (time, temperature, scavenger composition) are not optimized, leading to a significant impurity in the final product.[7]
Experimental Workflow
The synthesis of a peptide with a C-terminal Ser(tBu) follows a standard solid-phase peptide synthesis workflow. The key steps are outlined below.
Caption: General workflow for the synthesis of peptides with C-terminal Ser(tBu).
Key Experimental Protocols
Protocol 1: Loading of Fmoc-Ser(tBu)-OH onto 2-Chlorotrityl Chloride (2-ClTrt-Cl) Resin
2-Chlorotrityl chloride resin is often preferred for loading the first amino acid due to its high acid lability, which helps to minimize racemization and diketopiperazine formation.[8]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g substitution)
-
Fmoc-Ser(tBu)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the 2-ClTrt-Cl resin (1 g) in DCM (10 mL) for 30 minutes in a reaction vessel with gentle agitation.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (1.5 eq. relative to resin substitution) in DCM (5 mL). Add DIPEA (3.0 eq. relative to resin substitution) to the solution.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Ser(tBu)-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 10 mL) and agitate for 30 minutes.[8][9]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 2 hours.
-
Loading Determination: Determine the loading efficiency by spectrophotometric quantification of the Fmoc group released from a small, accurately weighed amount of dried resin upon treatment with 20% piperidine in DMF.
Protocol 2: Peptide Chain Elongation
The peptide chain is elongated through a series of deprotection and coupling cycles.
Materials:
-
Fmoc-Ser(tBu)-loaded resin
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Deprotection Step:
-
Swell the resin in DMF (10 mL) for 20 minutes.
-
Drain the DMF and add 20% piperidine in DMF (10 mL).
-
Agitate for 5 minutes, drain, and add a fresh portion of 20% piperidine in DMF (10 mL).
-
Agitate for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).
Coupling Step:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF (5 mL) with the addition of DIPEA (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Global Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the tBu group from serine.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the cleavage cocktail (10 mL per gram of resin) to the flask. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Stir the mixture at room temperature for 2-3 hours. The tBu group from Ser(tBu) is removed under these acidic conditions.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Data Presentation
The following table summarizes typical outcomes for the synthesis of a model peptide with a C-terminal Ser(tBu) under different conditions.
| Parameter | Condition A: HBTU/HOBt Coupling | Condition B: HATU/HOAt Coupling |
| Resin Loading Efficiency | 0.45 mmol/g | 0.55 mmol/g |
| Crude Peptide Yield | 75% | 85% |
| Crude Peptide Purity (HPLC) | 68% | 82% |
| Major Impurity | Deletion Sequence (-1 AA) | Minor unidentified peaks |
Signaling Pathways and Logical Relationships
The logic of the Fmoc/tBu protection strategy is based on the orthogonal stability of the protecting groups.
Caption: Orthogonal protection strategy in Fmoc/tBu solid-phase peptide synthesis.
Conclusion
The synthesis of peptide fragments with a C-terminal Ser(tBu) is a well-established yet nuanced process. Careful selection of the resin, optimization of loading and coupling conditions, and appropriate cleavage protocols are critical for success. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can achieve high-quality peptides for their research and development needs. The use of advanced coupling reagents like HATU can lead to improved yields and purity. Further optimization may be required for particularly long or complex peptide sequences.
References
- 1. nbinno.com [nbinno.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptideweb.com [peptideweb.com]
Application of Fmoc-L-Ser(tBu)-OH in the Synthesis of Bioactive Peptides: Thymosin Alpha 1 and GLP-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Ser(tBu)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity production of complex bioactive peptides.[1] The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group and the tert-butyl (tBu) group for the hydroxyl side chain of serine offers an orthogonal protection scheme essential for the stepwise assembly of peptide chains.[1][2] This application note will detail the use of Fmoc-L-Ser(tBu)-OH in the synthesis of two therapeutically significant peptides: Thymosin Alpha 1, an immune modulator, and analogs of Glucagon-Like Peptide-1 (GLP-1), used in the treatment of type 2 diabetes and obesity. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are provided to guide researchers in their synthetic endeavors.
The Role of Fmoc-L-Ser(tBu)-OH in SPPS
The Fmoc group provides robust protection of the N-terminus during the coupling of amino acids and is readily removed under mild basic conditions, typically with piperidine in dimethylformamide (DMF).[2] The tBu protecting group on the serine hydroxyl moiety is stable to these basic conditions but is efficiently cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2] This orthogonality is paramount to prevent unwanted side reactions and ensure the synthesis of the target peptide sequence with high purity.
Synthesis of Thymosin Alpha 1
Thymosin Alpha 1 is a 28-amino acid peptide that plays a vital role in the maturation and differentiation of T-cells, thereby modulating the immune response.[3][4] Its synthesis via SPPS is a well-established process where the inclusion of serine residues, protected as Fmoc-L-Ser(tBu)-OH, is crucial for the successful assembly of the full-length peptide.
Quantitative Data for Thymosin Alpha 1 Synthesis
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | [5] |
| Resin | Rink Amide Resin | [4] |
| Coupling Reagents | HBTU/HOBt/DIPEA | [6] |
| Final Yield (Crude) | Not explicitly stated | |
| Purity (Crude) | Not explicitly stated | |
| Final Yield (Purified) | ~35% | [7] |
| Purity (Purified) | >95% | [7] |
Experimental Protocol: Fmoc-SPPS of Thymosin Alpha 1
This protocol outlines the manual solid-phase synthesis of Thymosin Alpha 1 on a Rink Amide resin.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin in 1 mL of N-methylpyrrolidone (NMP) for at least 8 hours.[8]
-
Transfer the resin to a reaction vessel and wash three times with DMF.[5]
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.[5]
-
Agitate for 7 minutes.[5]
-
Drain the solution and repeat the piperidine treatment for another 7 minutes.
-
Wash the resin five times with DMF.[5]
3. Amino Acid Coupling (General Cycle):
-
In a separate vessel, dissolve 3 equivalents of the respective Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.[9]
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to activate the amino acid.[10]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin three times with DMF.
4. Incorporation of Fmoc-L-Ser(tBu)-OH:
-
Follow the general amino acid coupling protocol (Step 3) using Fmoc-L-Ser(tBu)-OH.
5. N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal serine, wash the resin with DMF.
-
Add a solution of acetic anhydride and DIPEA in DMF (10 equivalents each) to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF and then with dichloromethane (DCM).
6. Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[11]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Dissolve the crude peptide in a minimal amount of a solution of 0.1% TFA in water/acetonitrile.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[9][12]
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 12% to 20% acetonitrile over a specified time.[9][12]
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Thymosin Alpha 1 Synthesis and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 3. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of thymosin alpha 1 using tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis of a peptide derivative of thymosin alpha1 and initial studies on its (99m)Tc-radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of GLP-1 in the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102477094A - Separation and purification method for synthesizing thymosin alpha 1 - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. teledynelabs.com [teledynelabs.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Fmoc-L-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of peptides incorporating Fmoc-L-Ser(tBu)-OH, a critical building block in modern peptide chemistry. The protocols outlined below are based on the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, tailored for production at scale.
Introduction
Fmoc-L-Ser(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, is an essential amino acid derivative for the synthesis of serine-containing peptides. The Nα-Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions. The tert-butyl (tBu) ether protecting group on the serine hydroxyl side chain offers robust acid-lability, preventing side reactions during synthesis and being cleaved simultaneously with the peptide from the resin under strong acidic conditions.[1][2] This orthogonal protection scheme is a cornerstone of the Fmoc/tBu strategy, enabling the efficient synthesis of complex peptides.[1]
When scaling up peptide synthesis from laboratory (milligram) to production (gram to kilogram) quantities, several factors must be carefully optimized to ensure high yield, purity, and reproducibility.[3] These include the choice of solid support, coupling reagents, reaction times, and purification methods.
Key Considerations for Large-Scale Synthesis
-
Resin Selection: For large-scale synthesis, resins with higher loading capacities and good swelling properties in the chosen solvents are preferred. The choice of resin also depends on the desired C-terminal functionality (acid or amide).
-
Coupling Reagents: The selection of coupling reagents is critical for efficient and racemization-free peptide bond formation. While various reagents are available, aminium/uronium salts like HBTU and HATU are commonly used in large-scale synthesis due to their high efficiency.[4][5] However, the choice of base is also crucial, as some, like DIPEA, have been shown to potentially cause racemization with Fmoc-Ser(tBu)-OH.[5] The use of a less sterically hindered base like collidine may be preferable.
-
Solvent Consumption: Large-scale synthesis involves significant solvent usage.[6] Therefore, optimizing washing steps and considering solvent recycling where feasible are important for both cost and environmental reasons.
-
Purification: The purification of large quantities of crude peptide is often the bottleneck in the overall process.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method, and optimization of the stationary phase, mobile phase, and gradient is crucial for achieving high purity at scale.[7][8]
Experimental Protocols
The following protocols provide a detailed methodology for the large-scale synthesis of a model peptide containing a serine residue using Fmoc-L-Ser(tBu)-OH.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Large Scale
This protocol is designed for a 10 mmol scale synthesis.
1. Resin Swelling:
- Place the appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal acid) in a suitable reaction vessel.
- Add dichloromethane (DCM) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]
2. First Amino Acid Loading (Example with 2-chlorotrityl chloride resin):
- Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM.[10]
- Add the solution to the swollen resin and stir for 1-2 hours at room temperature.[10]
- To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and stir for 15-30 minutes.[9][10]
- Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).
3. Iterative Peptide Chain Elongation (Fmoc-SPPS Cycle):
4. Cleavage and Deprotection:
- After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[11]
- Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
Protocol 2: Purification and Analysis
1. Crude Peptide Dissolution:
- Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of acetonitrile and water containing a small amount of TFA (e.g., 0.1%).
2. Preparative RP-HPLC:
- Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
- Load the dissolved crude peptide onto the column.
- Elute the peptide using a linear gradient of increasing Solvent B concentration. The optimal gradient will depend on the hydrophobicity of the peptide.
- Monitor the elution at 214/280 nm and collect fractions corresponding to the main peptide peak.
3. Fraction Analysis:
- Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
4. Lyophilization:
- Pool the fractions containing the pure peptide.
- Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Data Presentation
The following tables provide representative quantitative data for a large-scale synthesis of a hypothetical 10-amino acid peptide containing a serine residue. These values are illustrative and can vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Large-Scale Synthesis Parameters
| Parameter | Value |
| Synthesis Scale | 10 mmol |
| Resin | 2-Chlorotrityl Chloride |
| Resin Loading | 0.8 mmol/g |
| Coupling Reagent | HCTU (3 eq) |
| Activation Base | Collidine (6 eq) |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) |
Table 2: Yield and Purity Data
| Stage | Weight/Yield | Purity (by RP-HPLC) |
| Crude Peptide | ~12-15 g (Expected) | 65-80% |
| Purified Peptide | ~6-9 g (50-75% recovery) | >98% |
| Overall Yield | 40-60% | >98% |
Table 3: Analytical Characterization
| Analysis Method | Result |
| Analytical RP-HPLC | Single major peak at the expected retention time |
| Mass Spectrometry (ESI-MS) | [M+H]+ ion corresponding to the calculated molecular weight |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the large-scale solid-phase synthesis of a peptide using Fmoc-L-Ser(tBu)-OH.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. rsc.org [rsc.org]
- 5. chempep.com [chempep.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing racemization of Fmoc-L-Ser(tBu)-OH during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-L-Ser(tBu)-OH during peptide coupling reactions.
Troubleshooting Guide
Issue: High levels of D-Ser(tBu) diastereomer detected after coupling.
Possible Cause 1: Inappropriate Coupling Reagent
The choice of coupling reagent is critical in preventing racemization. Uronium/aminium-based reagents, especially when used with a strong base, can promote the formation of oxazolone intermediates, which are prone to racemization.
Solution:
-
Switch to a carbodiimide-based coupling method: Carbodiimide activation, such as with Diisopropylcarbodiimide (DIC), in the presence of an additive like Oxyma Pure or HOBt, generally results in lower racemization levels. This is because it proceeds through a less reactive O-acylisourea intermediate, which is less prone to forming the problematic oxazolone.
-
Utilize a more modern coupling reagent with low racemization potential: Reagents like COMU have shown superior suppression of racemization compared to HOBt-based reagents.
Possible Cause 2: Strong Base Used for Activation
Tertiary amines like N,N-Diisopropylethylamine (DIPEA) are commonly used in peptide coupling, but their strong basicity can accelerate the abstraction of the alpha-proton of the activated amino acid, leading to racemization.
Solution:
-
Use a weaker, sterically hindered base: Replace DIPEA with a less basic and more sterically hindered amine such as 2,4,6-collidine. This has been shown to substantially reduce racemization.
-
Reduce the amount of base: Use the minimum amount of base necessary to facilitate the coupling reaction. A large excess of base should be avoided.
Possible Cause 3: Elevated Reaction Temperature
Higher temperatures can increase the rate of both the desired coupling reaction and the undesired racemization side reaction.
Solution:
-
Perform the coupling at a lower temperature: If you are experiencing high levels of racemization, try reducing the reaction temperature. For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can significantly limit racemization. For conventional synthesis, performing the coupling at room temperature or even 0°C can be beneficial.
Possible Cause 4: Prolonged Pre-activation Time
Allowing the Fmoc-L-Ser(tBu)-OH to remain in its activated state for an extended period before the addition of the N-terminal amine of the peptide-resin increases the opportunity for racemization to occur.
Solution:
-
Minimize pre-activation time: Add the activated Fmoc-L-Ser(tBu)-OH solution to the resin immediately after activation. In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide, can also be an effective strategy.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-L-Ser(tBu)-OH particularly prone to racemization?
A1: The electron-withdrawing nature of the tert-butyl ether protecting group on the serine side chain can increase the acidity of the alpha-proton. When the carboxyl group is activated for coupling, this increased acidity makes the alpha-proton more susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization.
Q2: What is the most reliable coupling method to minimize racemization of Fmoc-L-Ser(tBu)-OH?
A2: Based on available data, coupling with DIC in the presence of Oxyma Pure is one of the most effective methods for minimizing racemization of Fmoc-L-Ser(tBu)-OH. This combination provides a good balance of high coupling efficiency and low epimerization.
Q3: Can I still use uronium/aminium-based reagents like HATU or HBTU for coupling Fmoc-L-Ser(tBu)-OH?
A3: While these reagents are very efficient, they are also more prone to causing racemization with sensitive amino acids like Fmoc-L-Ser(tBu)-OH, especially when paired with a strong base like DIPEA. If you must use them, it is highly recommended to use a weaker base like collidine and to carefully control the reaction temperature and pre-activation time.
Q4: How can I accurately quantify the level of racemization?
A4: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide after cleavage from the resin. By using a chiral stationary phase, you can separate and quantify the desired L-L diastereomer from the undesired D-L diastereomer.
Q5: Are there any alternatives to the tert-butyl protecting group for the serine side chain that are less prone to racemization?
A5: While the tert-butyl group is widely used due to its stability and ease of removal, other protecting groups can be considered. However, the primary factors influencing racemization during coupling are the activation method, base, and temperature, rather than the side-chain protecting group itself for serine.
Quantitative Data on Racemization
The following table summarizes the extent of racemization (formation of the D-diastereomer) of Fmoc-L-Ser(tBu)-OH when coupled with L-Leu-OtBu using various coupling reagents.
| Coupling Reagent/Additive | Base | % D-Product (Racemization) |
| DIC/Oxyma | - | Negligible |
| HATU | NMM | 0.8% |
| HBTU | DIPEA | Not specified, but generally higher than carbodiimides |
| PyBOP | DIPEA | Not specified, but generally higher than carbodiimides |
| EDCI/HOBt | - | Not specified, but generally higher than carbodiimides |
Data adapted from a study on the effect of coupling reagents on α-C racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is recommended for the coupling of Fmoc-L-Ser(tBu)-OH to minimize racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Ser(tBu)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid/Oxyma Pure solution.
-
Immediately add the activation mixture to the swollen resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF (3 times) and perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Chiral HPLC Analysis of Racemization
This protocol outlines a general procedure for the analysis of the diastereomeric purity of a synthesized peptide containing a Ser(tBu) residue.
Materials:
-
Crude peptide cleaved from the resin
-
Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase)
-
Mobile phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile phase B: 0.1% TFA in Acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Dissolve a small amount of the crude peptide in the initial mobile phase composition.
-
Inject the sample onto the chiral HPLC column.
-
Elute the diastereomers using a suitable gradient of mobile phase B. A shallow gradient is often required to achieve baseline separation.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Integrate the peak areas of the L-L and D-L diastereomers to determine the percentage of racemization.
Visualizations
Caption: Experimental workflow for low-racemization coupling of Fmoc-L-Ser(tBu)-OH.
Caption: Troubleshooting logic for high racemization of Fmoc-L-Ser(tBu)-OH.
troubleshooting incomplete Fmoc deprotection of Ser(tBu) residues
This guide provides troubleshooting assistance for researchers encountering incomplete N-α-Fmoc deprotection, particularly for sterically hindered residues such as Serine (tert-Butyl).
Frequently Asked Questions (FAQs)
Q1: How can I confirm that I have incomplete Fmoc deprotection of a Ser(tBu) residue?
Incomplete Fmoc deprotection leads to the failure of the subsequent amino acid to couple to the peptide chain. This results in a deletion sequence where the intended amino acid is missing. The primary methods for confirmation are:
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage will show a significant peak corresponding to the desired peptide and another major peak corresponding to the deletion sequence.
-
Mass Spectrometry (MS): The mass spectrum of the crude product will show a molecular weight corresponding to the peptide missing the amino acid that should have been coupled after the Ser(tBu) residue.
-
On-Resin Monitoring: Qualitative colorimetric tests can be performed before the next coupling step to detect free amino groups.
-
Kaiser Test: A positive (blue) result indicates the presence of free primary amines, suggesting successful deprotection. A negative (yellow) result suggests the N-terminus is still Fmoc-protected.
-
Chloranil Test: This test is useful for secondary amines (like Proline at the N-terminus) where the Kaiser test is unreliable.
-
Q2: What are the common causes of incomplete Fmoc deprotection for Ser(tBu)?
Several factors, often related to steric hindrance and peptide structure, can impede the complete removal of the Fmoc group from Ser(tBu) and other bulky residues.
-
Steric Hindrance: The tert-Butyl (tBu) side-chain protecting group on Serine is bulky. This, combined with the bulky Fmoc group and potentially bulky neighboring amino acids, can physically block the deprotecting agent (piperidine) from accessing the N-terminal amine.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate on the resin support.[1] This phenomenon can significantly slow down the kinetics of both deprotection and coupling by preventing efficient solvent and reagent penetration.
-
Insufficient Deprotection Conditions: Standard deprotection protocols may not be sufficient for such "difficult" sequences. This can be due to inadequate reaction time, low reagent concentration, or reduced reagent efficacy.
Q3: My analysis confirms a deletion sequence at the position following Ser(tBu). What are the immediate troubleshooting steps?
If you have identified incomplete deprotection, you should modify your synthesis protocol for the specific deprotection step. The goal is to disrupt aggregation and provide more effective deprotection conditions.
-
Extend Deprotection Time: The simplest first step is to increase the reaction time of the deprotection step. Instead of a single 5-10 minute treatment, try extending it to 20-30 minutes.
-
Perform a Double Deprotection: Treat the resin with the deprotection solution for the standard time, drain, and then add a fresh aliquot of the solution for a second treatment period. This ensures a higher effective concentration of the base throughout the process.[2]
-
Incorporate a Stronger Base: Adding a small amount of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate Fmoc removal.[2][3]
Troubleshooting Summary: Deprotection Reagents
The standard deprotection solution is 20% piperidine in N,N-Dimethylformamide (DMF). For difficult sequences, including those with Ser(tBu), modified cocktails can improve efficiency.
| Reagent Cocktail | Component 1 | Component 2 | Component 3 | Recommended Use | Reference |
| Standard | 20% Piperidine | 80% DMF | - | Routine deprotection | [3][4] |
| Enhanced Basicity | 2% DBU | 20% Piperidine | 78% DMF | Difficult sequences, steric hindrance | [2] |
| Piperidine Alternative | 20% 4-Methylpiperidine | 80% DMF | - | Alternative to piperidine with similar efficiency | [4][5] |
| Aggregation Disruption | 20% Piperidine | 80% NMP | - | Known aggregating sequences | [6][7] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection using DBU
This protocol is recommended when incomplete deprotection of a sterically hindered residue like Ser(tBu) is suspected.
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Initial Wash: Drain the DMF and wash the resin twice with fresh DMF.
-
Deprotection:
-
Prepare a deprotection solution of 20% piperidine and 2% DBU in DMF.
-
Add the solution to the resin, ensuring it is fully covered.
-
Agitate the mixture for 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Second Deprotection (Optional but Recommended):
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and DBU, as leftover base can cause unwanted side reactions in the subsequent coupling step.[8]
-
Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines before proceeding to the next coupling step.
Protocol 2: Test Cleavage and HPLC Analysis
This protocol is used to analyze a small portion of the peptide-resin to check for deletion sequences without consuming all of the material.
-
Sample Preparation: Take a small sample of the dried peptide-resin (approx. 10-20 mg) and place it in a microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Cleavage Reaction:
-
Add approximately 200 µL of the cleavage cocktail to the resin sample.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.
-
-
Peptide Precipitation:
-
Centrifuge the tube to pellet the resin.
-
Transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Add 1.5 mL of cold diethyl ether to precipitate the crude peptide.
-
Incubate at -20°C for 30 minutes.
-
-
Isolation:
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant and discard the ether.
-
Wash the peptide pellet with another 1 mL of cold ether and centrifuge again.
-
Decant the ether and allow the peptide pellet to air dry briefly.
-
-
HPLC Analysis:
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample using reverse-phase HPLC (RP-HPLC), monitoring at ~220 nm.
-
Integrate the peaks to assess the purity and identify any major side products, which can then be analyzed by MS to confirm their identity as deletion sequences.
-
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid aspartimide formation near Ser(tBu) residues
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate and avoid aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS), with a focus on sequences containing Asp-Ser(tBu).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation, and why is it a significant problem in peptide synthesis?
Aspartimide formation is a notorious side reaction in Fmoc-SPPS initiated during the base-mediated Fmoc-deprotection step (typically with piperidine).[1] The process involves the deprotonation of the backbone amide nitrogen following an aspartic acid (Asp) residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain β-carboxyl group of the Asp residue to form a five-membered succinimide ring, known as an aspartimide.[1][2]
This side reaction is problematic for several reasons:
-
Product Heterogeneity : The formed aspartimide ring is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of products. This includes the desired α-peptide, the rearranged β-peptide (where the peptide backbone continues from the side-chain carboxyl group), and piperidide adducts.[3]
-
Racemization : The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions, resulting in the formation of D-Asp containing peptides.[3]
-
Purification Challenges : Many of these by-products, particularly the epimerized α-peptide and the β-peptide, are isomeric with the target peptide. They have the same mass and often exhibit very similar chromatographic behavior, making them extremely difficult or impossible to separate by HPLC.[3]
-
Sequence Dependence : The reaction is highly dependent on the amino acid C-terminal to the Asp residue. Sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala are particularly prone to this side reaction due to lower steric hindrance.[1][4]
Q2: How can I modify my Fmoc-deprotection protocol to reduce aspartimide formation?
Standard deprotection with 20% piperidine in DMF is often the primary cause of aspartimide formation.[1] Modifying this step is a cost-effective first-line strategy.
-
Use Weaker Bases : Replacing piperidine (pKa of conjugate acid ≈ 11.1) with a weaker base can significantly reduce the rate of aspartimide formation.[5][6] Dipropylamine (DPA) and morpholine have been shown to be effective alternatives, though Fmoc removal may be slower.[1][7]
-
Add Acidic Additives : The addition of a mild acid to the piperidine solution can lower its effective basicity and suppress the side reaction.[8] Adding 0.1 M Hydroxybenzotriazole (HOBt) is a well-documented method, though safety concerns with anhydrous HOBt exist. Oxyma Pure can also be used as an additive.[4]
-
Lower the Temperature : Performing the deprotection step at a reduced temperature can decrease the rate of both Fmoc removal and aspartimide formation. This approach requires careful optimization to ensure complete deprotection.
| Deprotection Reagent/Condition | Advantage(s) | Disadvantage(s) |
| 20% Piperidine in DMF | Fast and effective Fmoc removal | High risk of aspartimide formation[1] |
| 20% Piperidine + 0.1M HOBt in DMF | Significantly reduces aspartimide formation[5] | HOBt is explosive when anhydrous[5] |
| 50% Morpholine in DMF | Very low aspartimide formation observed[3] | Slower deprotection; may be incomplete for some sequences[3] |
| Dipropylamine (DPA) | Strongly reduces aspartimide, inexpensive, low toxicity[7] | May give lower yields in very challenging syntheses[1][7] |
Experimental Protocol: Modified Fmoc-Deprotection
This protocol uses a deprotection solution containing an acidic additive to reduce basicity.
-
Reagent Preparation : Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity, amine-free DMF.
-
Resin Treatment : Swell the peptide-resin in DMF. Drain the solvent.
-
Deprotection : Add the deprotection solution to the resin and agitate for 5-10 minutes at room temperature. Drain the solution.
-
Second Deprotection : Add a fresh aliquot of the deprotection solution and agitate for another 10-20 minutes.
-
Washing : Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and cleaved dibenzofulvene adducts.
-
Confirmation : Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.
Q3: Which Asp side-chain protecting groups are more effective than the standard OtBu?
While Asp(OtBu) is standard, its relatively low steric hindrance is often insufficient to prevent cyclization in problematic sequences.[1] Using sterically bulkier ester-based protecting groups can physically shield the β-carboxyl group from nucleophilic attack.[3][5] The key is to find a balance between steric bulk and flexibility, as rigid bulky groups have shown little success.[5]
Several advanced protecting groups have been developed that show superior performance to OtBu:
The effectiveness of these groups was demonstrated in the synthesis of the classic scorpion toxin II model peptide (VKDGYI), which is highly prone to aspartimide formation.
| Asp Protecting Group | % Aspartimide Formation (per cycle) in VKDGYI | % D-Asp Formed |
| OtBu (tert-butyl) | High (not specified, used as baseline) | High (not specified) |
| OMpe (3-methylpent-3-yl) | Reduced vs. OtBu | Reduced vs. OtBu |
| OBno (5-n-butyl-5-nonyl) | ~0.1% | Negligible |
| Data derived from a study where peptidyl resins were treated with 20% piperidine/DMF for 200 minutes to simulate 100 deprotection cycles. |
Experimental Protocol: Coupling of Sterically Hindered Asp Residues
-
Standard Activation : Pre-activate 4 equivalents of the sterically hindered Fmoc-Asp(OR)-OH building block (e.g., Fmoc-Asp(OBno)-OH) with 3.95 equivalents of HBTU/HOBt (or a suitable alternative like HATU) and 8 equivalents of DIPEA in DMF for 5-10 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time : Allow the coupling to proceed for 1-2 hours at room temperature. Due to the increased steric bulk, a longer coupling time compared to standard residues may be necessary.
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF.
-
Confirmation : Perform a colorimetric test to confirm complete coupling (absence of free primary amines). If the test is positive, a second coupling (recoupling) may be required.
Q4: Are there strategies to completely eliminate aspartimide formation?
Yes, for extremely sensitive sequences where even optimized conditions fail, strategies that fundamentally alter the reaction pathway can offer a complete solution. These are generally more expensive but highly effective.[1][10]
-
Backbone Protection : This strategy involves modifying the backbone amide nitrogen that initiates the cyclization. The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the residue following Asp prevents its deprotonation.[3][10] This is most conveniently achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[10][11] The Dmb group is acid-labile and is removed during the final TFA cleavage.[10]
-
Non-Ester-Based Protecting Groups : A novel approach is to replace the entire ester linkage of the side-chain protecting group with a stable, non-electrophilic bond. Cyanosulfurylide (CSY) protecting groups form a stable C-C bond with the Asp side chain.[3][12] This completely prevents cyclization as there is no ester carbonyl for the backbone amide to attack. The CSY group is removed under specific oxidative conditions (e.g., with N-chlorosuccinimide) after synthesis is complete.[12][13]
Experimental Protocol: Incorporation of an Fmoc-Asp-(Dmb)Gly-OH Dipeptide
-
Resin Preparation : Ensure the N-terminal amine of the peptide-resin is deprotected and washed thoroughly.
-
Dipeptide Activation : Dissolve 1.5-2.0 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and a suitable coupling reagent (e.g., PyBOP/DIPEA or DIPCDI/HOBt) in DMF.[10]
-
Coupling : Add the activated dipeptide solution to the resin. The coupling efficiency of these dipeptides is generally high.[10]
-
Reaction Time : Allow the reaction to proceed for 2-4 hours. Monitor for completion using a colorimetric test.
-
Final Cleavage : After completing the peptide sequence, the Dmb group is cleaved simultaneously with other side-chain protecting groups and resin cleavage using a standard TFA-based cocktail.[11]
Q5: Troubleshooting Guide: Suspected Aspartimide Formation in an Asp-Ser(tBu) Sequence
The Asp-Ser sequence is known to be susceptible to aspartimide formation. If you suspect this side reaction has occurred, follow this troubleshooting workflow.
Q6: Can the final cleavage cocktail affect aspartimide-related impurities?
While aspartimide formation primarily occurs during the basic Fmoc-deprotection steps of SPPS, the final cleavage step is also critical.[1][14] If the aspartimide intermediate has formed but not yet hydrolyzed on the resin, the strongly acidic conditions of the TFA cleavage cocktail will rapidly hydrolyze the ring, locking in the mixture of α- and β-peptides.
The main role of the cleavage cocktail is to remove all side-chain protecting groups and cleave the peptide from the resin. The composition is chosen to "scavenge" reactive cationic species generated during this process, protecting sensitive residues like Trp, Met, and Cys. While not a direct cause of aspartimide formation, using an inappropriate cocktail can lead to other impurities that complicate purification.
| Reagent Cocktail | Composition | Use Case |
| Standard (Reagent B) | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | Good for scavenging trityl groups from His, Asn, Gln.[15] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | General-purpose cocktail for peptides with Cys, Met, Trp, Tyr.[15] |
| Low Odor (Reagent L) | 88% TFA, 2% TIS, 5% DTT, 5% H₂O | Replaces pungent thiols with DTT; good for Bpa-containing peptides.[15][16] |
| Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol), DTT (Dithiothreitol), Bpa (Benzoylphenylalanine). |
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. Bot Detection [iris-biotech.de]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bot Detection [iris-biotech.de]
- 16. peptide.com [peptide.com]
Technical Support Center: TFA Cleavage of Ser(tBu)-Containing Peptides
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing tert-butyl protected serine, Ser(tBu). This resource provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and the chemical rationale behind the use of scavengers to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the TFA cleavage of a Ser(tBu)-containing peptide?
During the cleavage of the tert-butyl (tBu) protecting group from serine by TFA, a highly reactive tert-butyl cation (tBu+) is generated. This carbocation is a potent electrophile that can re-attach to nucleophilic residues in the peptide chain. The primary role of scavengers is to trap these tert-butyl cations, thereby preventing undesirable side reactions.[1][2]
Q2: Which amino acid residues are most susceptible to modification by tert-butyl cations?
While the tBu cation can theoretically react with several residues, the most susceptible are those with highly nucleophilic side chains. These include:
-
Tryptophan (Trp): The indole ring is highly prone to alkylation.[3]
-
Cysteine (Cys): The free thiol group is readily S-alkylated, leading to S-tert-butylated cysteine.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5]
-
Tyrosine (Tyr): The phenolic ring can be alkylated, though it is less reactive than tryptophan.[1]
Although less common, re-attachment to the hydroxyl group of a deprotected serine or threonine is also a possibility.
Q3: What happens if I don't use scavengers for a peptide containing Ser(tBu)?
Omitting scavengers, especially in peptides containing sensitive residues like Trp, Cys, or Met, will likely lead to a crude product with a significant percentage of t-butylated side products.[6] This complicates purification, reduces the yield of the desired peptide, and can lead to products with altered biological activity.
Q4: Can the tert-butyl cation from Ser(tBu) re-attach to another deprotected Serine?
Yes, it is chemically plausible. Once a serine residue is deprotected, its hydroxyl group is nucleophilic and could be alkylated by a tert-butyl cation generated from another Ser(tBu) residue in the sequence, leading to a stable ether linkage. While less frequently reported than the alkylation of Trp or Cys, this side reaction should be considered, especially in serine-rich sequences. The use of appropriate scavengers is the primary method to prevent this.
Q5: Are there any side reactions specific to Serine itself during TFA cleavage, other than those caused by the tBu cation?
Yes, Serine and Threonine-containing peptides can undergo an N to O acyl shift during deprotection with TFA.[7] In this rearrangement, the peptide backbone migrates from the amide nitrogen to the side-chain hydroxyl group through a cyclic intermediate. This side reaction is reversible and can often be reversed by treatment with a mild base, such as aqueous ammonia.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Mass spectrometry shows unexpected +56 Da adducts. | This indicates tert-butylation of one or more residues. The scavenger concentration or type may be insufficient to trap all the generated tBu cations. | • Increase the concentration of scavengers in your cleavage cocktail (e.g., increase TIS from 2.5% to 5%). • Use a more complex scavenger cocktail containing a mixture of scavengers like "Reagent K".[1][8] • Ensure your scavengers are fresh and of high quality.[3] |
| Incomplete removal of the tBu protecting group from Serine. | The concentration of TFA is too low, or the cleavage time is too short. This can be a concern when trying to minimize t-butylation by reducing TFA strength.[4] | • Increase the cleavage reaction time (e.g., from 2 hours to 4 hours). Monitor the deprotection progress via analytical HPLC if possible. • Increase the TFA concentration. If side reactions are a concern, consider a two-step cleavage process.[4] |
| Low yield of the desired peptide, especially with C-terminal Trp, Tyr, or Met. | Reattachment of the cleaved peptide to the resin via an electron-rich side-chain. This can be mediated by carbocations generated from the resin linker. | • Ensure the use of scavengers like Triisopropylsilane (TIS) which are effective at reducing linker-derived cations. • For C-terminal Trp, using Trp(Boc) protection on the side chain can mitigate this issue.[1] |
| Presence of a side product with the same mass but different retention time. | This could be due to an N to O acyl shift at a Ser or Thr residue, creating an O-acyl iso-peptide.[7] | • Treat the crude peptide with a mild base (e.g., 1 M ammonium bicarbonate or dilute aqueous ammonia) to facilitate the reverse O to N shift. Monitor the conversion by HPLC. |
| HPLC of crude product shows a complex mixture of peaks. | This could be a combination of incomplete deprotection, t-butylation, and other side reactions. The cleavage conditions may be suboptimal for the specific peptide sequence. | • Perform a small-scale trial cleavage to optimize the cocktail and reaction time before committing the entire batch.[1] • Use a well-established, robust cleavage cocktail like Reagent K for complex peptides.[8] |
Data Presentation: Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical for a successful cleavage. The following table summarizes common cocktails used in Fmoc-based peptide synthesis.
| Cocktail Name | Composition (v/v or w/v) | Target Residues & Key Features | Reference(s) |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. TIS is a good carbocation scavenger. | [1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, "universal" cocktail for peptides with Trp, Met, Cys, and Arg(Pmc/Pbf). EDT is a potent reducing agent and scavenger. | [1][8][9] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A lower-odor alternative to cocktails containing thiols. Effective for scavenging trityl groups. May not fully prevent Met oxidation. | [3][9] |
| Two-Step High TFA | Step 1 (30 min): 70% TFA, 5% TIS, 5% Water, 10% Thioanisole, 10% DMS, 1% DTT Step 2 (150 min): Add TFA to 80% | Designed to mitigate S-t-butylation of Cys by using a higher concentration of thio-scavengers initially. | [4] |
Note: All cleavage cocktails should be prepared fresh before use. Handle TFA and thiol-containing scavengers in a well-ventilated fume hood.
Experimental Protocols & Methodologies
Protocol 1: Standard Cleavage for Peptides with Ser(tBu)
This protocol is suitable for peptides that do not contain other highly sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) . Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether twice more, and then dry the crude peptide under vacuum.
Protocol 2: Robust Cleavage using Reagent K for Complex Peptides
This protocol is recommended for peptides containing Ser(tBu) along with other sensitive residues like Trp, Met, or Cys.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, carefully prepare fresh Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[1][8]
-
Cleavage Reaction: Add Reagent K to the resin (approx. 10 mL/g) and react for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1. The strong odor of the thiol scavengers should be noted and handled appropriately.
Visualizations
Mechanism of Ser(tBu) Cleavage and Scavenging
The following diagram illustrates the cleavage of the tert-butyl group from serine, the formation of the reactive tert-butyl cation, and its subsequent quenching by a scavenger, using Triisopropylsilane (TIS) as an example.
Caption: TFA cleavage of Ser(tBu), tBu+ generation, and scavenger action.
Experimental Workflow for TFA Cleavage
This diagram outlines the standard laboratory workflow for cleaving a peptide from the resin and isolating the crude product.
Caption: Standard workflow for peptide cleavage and isolation.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. polypeptide.com [polypeptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
Technical Support Center: Dealing with Steric Hindrance from the Tert-Butyl Group
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bulky tert-butyl group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the tert-butyl group a primary example?
A: Steric hindrance is the slowing or prevention of chemical reactions due to the spatial bulk of substituents near a reactive center. The tert-butyl group, with its three methyl groups attached to a central carbon, is exceptionally bulky.[1][2][3] This large size can physically block the approach of reagents to a nearby functional group, significantly impacting reaction feasibility and rates.[1][4] Its role is so significant that its influence on a reaction's course is often termed the "tert-butyl effect".[1]
Q2: How does a tert-butyl group influence the mechanism of nucleophilic substitution reactions?
A: The tert-butyl group has a profound effect on nucleophilic substitution pathways:
-
Sₙ2 Reactions: These reactions require a backside attack by the nucleophile on the carbon atom bearing the leaving group. The bulky tert-butyl group effectively shields this backside, making the Sₙ2 pathway extremely slow or impossible.[5][6] Steric hindrance is greatest for tert-butyl compounds in this context.[5]
-
Sₙ1 Reactions: Conversely, the tert-butyl group promotes Sₙ1 reactions. It stabilizes the formation of a carbocation intermediate through hyperconjugation and inductive effects. Once the leaving group departs and a planar carbocation is formed, the steric hindrance is less of an issue for the incoming nucleophile.
Q3: When is the tert-butyl group used intentionally in synthesis?
A: The steric bulk of the tert-butyl group is often leveraged as a strategic tool in organic synthesis:
-
Protecting Group: It is widely used to protect alcohols, carboxylic acids, and amines.[7][8] Tert-butyl ethers and esters are stable under basic conditions but can be removed with acid.[8][9] This allows chemists to perform reactions on other parts of a molecule without affecting the protected group.[10]
-
Directing Group: Its size can direct the regioselectivity of reactions. For example, in elimination reactions, a bulky base like potassium tert-butoxide will preferentially abstract a less hindered proton, leading to the "Hofmann" (less substituted) alkene product, rather than the more stable "Zaitsev" product.[2]
-
Kinetic Stabilization: The group is used to stabilize reactive molecules by preventing dimerization or decomposition.[1]
-
Conformational Locking: In cyclic systems like cyclohexanes, a tert-butyl group is so large that it will almost exclusively occupy the equatorial position to avoid high-energy 1,3-diaxial interactions, effectively locking the ring in a specific conformation.[3]
Q4: What are the general strategies to overcome unwanted steric hindrance from a tert-butyl group?
A: When a tert-butyl group hinders a desired reaction, several strategies can be employed:
-
Change Reagent: Switch to a smaller, less sterically demanding nucleophile or base.
-
Modify Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.
-
Use a Catalyst: Employ specialized catalysts designed to operate in sterically congested environments. For example, highly electrophilic manganese catalysts have been developed to hydroxylate the typically unreactive C-H bonds of a tert-butyl group.[11][12][13][14]
-
Change the Solvent: The choice of solvent can influence the effective size and reactivity of reagents.
-
Synthetic Redesign: In some cases, the synthetic route may need to be altered to introduce the tert-butyl group at a later stage or use an alternative group that can be modified later.
Troubleshooting Guides
Problem: My Sₙ2 reaction is failing on a substrate with an adjacent tert-butyl group.
-
Symptom: The reaction shows little to no product formation, even after extended reaction times or with increased temperature. Starting material is recovered.
-
Cause: The tert-butyl group is sterically blocking the required backside attack of the nucleophile.
-
Troubleshooting Steps:
-
Confirm the Mechanism: Ensure an Sₙ2 reaction is feasible. If the leaving group is on a tertiary carbon, the mechanism is likely Sₙ1. For primary or secondary carbons adjacent to a tert-butyl group (a neopentyl-type system), Sₙ2 is notoriously slow.
-
Switch to an Sₙ1 Pathway: If possible, change conditions to favor an Sₙ1 reaction. This involves using a polar, protic solvent and a weaker, non-basic nucleophile. This is often the most effective solution.
-
Use a Smaller Nucleophile: If Sₙ2 is the only option, try the smallest possible nucleophile that can perform the desired transformation.
-
Increase Temperature Drastically: High temperatures may provide enough energy to overcome the steric barrier, but be cautious of side reactions.
-
Problem: I am getting low yields when trying to protect an alcohol as a tert-butyl ether.
-
Symptom: The reaction does not go to completion, or significant side products are formed.
-
Cause: Traditional methods using strong acids and isobutene can be harsh and lead to side reactions, especially with sensitive substrates.[9]
-
Troubleshooting Steps:
-
Use a Milder Reagent: Use di-tert-butyl dicarbonate (Boc₂O) as the tert-butyl source. It is less hazardous and often gives cleaner reactions.
-
Employ a Lewis Acid Catalyst: A catalytic amount of a Lewis acid can efficiently promote the reaction under mild conditions. Perchlorates and triflates are effective.[1] For general applicability, Mg(ClO₄)₂ is a good choice.[15] For aromatic alcohols, Sc(OTf)₃ may be preferable.[1]
-
Solvent Choice: The reaction can often be performed in tert-butyl acetate as the solvent, which can be recycled. Solvent-free conditions with a catalyst like Er(OTf)₃ have also been reported.
-
Problem: My elimination reaction is giving the less substituted alkene (Hofmann product) instead of the expected Zaitsev product.
-
Symptom: The major product is the terminal alkene rather than the more thermodynamically stable internal alkene.
-
Cause: This outcome is characteristic of using a sterically bulky base. The large base (e.g., potassium tert-butoxide) abstracts the most accessible proton, which is typically on the least substituted carbon.
-
Troubleshooting Steps:
-
Switch to a Smaller Base: To favor the Zaitsev product, use a smaller, less hindered base such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
-
Analyze the Substrate: If the substrate itself contains a very bulky group near the potential elimination sites, it can also favor Hofmann elimination even with a smaller base. In this case, the product distribution may be inherent to the substrate's structure.
-
Data Summaries
Table 1: Catalytic Systems for Tert-Butylation of Alcohols with Boc₂O
| Catalyst | Substrate Type | Typical Yield | Reference |
| Mg(ClO₄)₂ (10 mol%) | Aliphatic Alcohols | >94% | [1][15] |
| Sc(OTf)₃ (10 mol%) | Aromatic Alcohols | >94% | [1] |
| Ce(ClO₄)₃ (10 mol%) | General Alcohols | >94% | [1] |
| Zn(ClO₄)₂ (10 mol%) | General Alcohols | >94% | [1] |
| Er(OTf)₃ (catalytic) | Alcohols & Phenols | High | [15] |
Table 2: Reagents for Deprotection of Tert-Butyl Ethers
| Reagent System | Conditions | Selectivity Notes | Reference |
| CeCl₃·7H₂O / NaI | Acetonitrile, Reflux | Mild and chemoselective | |
| Aqueous H₃PO₄ | Mild heating | Tolerates Cbz, benzyl/methyl esters, TBDMS ethers | [15][16] |
| Er(OTf)₃ | Methanol, MW irradiation | Very fast deprotection | [15] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Standard, strong acid conditions | [1] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a Tert-Butyl Ether
This protocol uses di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of Magnesium Perchlorate.
-
Reagents:
-
Primary alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)
-
Magnesium perchlorate (Mg(ClO₄)₂, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol and anhydrous DCM.
-
Add Mg(ClO₄)₂ (10 mol%) to the solution and stir until it dissolves.
-
Add Boc₂O (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl ether.
-
Protocol 2: Deprotection of a Tert-Butyl Ether using CeCl₃/NaI
This protocol provides a mild and chemoselective method for cleaving tert-butyl ethers.
-
Reagents:
-
Tert-butyl ether substrate (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq)
-
Sodium iodide (NaI, 1.2 eq)
-
Acetonitrile (CH₃CN, anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve the tert-butyl ether substrate in anhydrous acetonitrile.
-
Add CeCl₃·7H₂O and NaI to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until all starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with saturated aqueous sodium thiosulfate (to remove any iodine), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol via flash column chromatography if necessary.
-
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.com [brainly.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - IQCC [iqcc.udg.edu]
- 15. tert-Butyl Ethers [organic-chemistry.org]
- 16. tert-Butyl Esters [organic-chemistry.org]
optimizing base conditions for Fmoc removal to prevent side reactions
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the base conditions for Fmoc removal and prevent common side reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Fmoc deprotection?
A1: The most common method for Fmoc group removal is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][2][3][4] The reaction is typically carried out at room temperature for 15-30 minutes.[3] However, various conditions have been reported, with piperidine concentrations ranging from 5% to 55% and reaction times from a few minutes to over 20 minutes, depending on the specific peptide sequence and synthesis scale.[1][2]
Q2: What are the most common side reactions during Fmoc removal?
A2: Several side reactions can occur during base-mediated Fmoc deprotection, leading to impurities that can be difficult to remove. The most prevalent include:
-
Aspartimide Formation: This is a major issue, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[5] The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a succinimide ring. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[5][6]
-
Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, particularly when proline is one of the first two amino acids.[5][7] The deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.
-
3-(1-Piperidinyl)alanine Formation: This occurs with C-terminal cysteine residues. A base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine intermediate, which can then be attacked by piperidine.[4][5]
-
Racemization: Cysteine residues are particularly susceptible to racemization during Fmoc deprotection.[8]
-
Incomplete Deprotection: Aggregation of the growing peptide chain can hinder the access of the base, leading to incomplete Fmoc removal and deletion sequences.[5]
Troubleshooting Guides
Issue 1: Aspartimide formation is detected in my peptide.
Cause: Aspartimide formation is a base-catalyzed intramolecular cyclization that is highly dependent on the peptide sequence.[6][9] It is promoted by prolonged exposure to the basic conditions of Fmoc deprotection.
Solutions:
-
Modify Deprotection Conditions:
-
Use a weaker base: Piperazine is a weaker base than piperidine and has been shown to reduce aspartimide formation.[10][11]
-
Add an acidic additive: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) or a small amount of formic acid to the piperidine solution can suppress aspartimide formation.[10][12]
-
Use DBU with caution: While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very efficient deprotection reagent, it can catalyze aspartimide formation and should be avoided for sequences containing aspartic acid.[13]
-
-
Use Sterically Hindered Asp Protecting Groups:
Experimental Protocol: Comparative Study of Deprotection Reagents for a Known Aspartimide-Prone Sequence
This protocol allows for the evaluation of different deprotection conditions on the model peptide VKDGYI, which is known to be susceptible to aspartimide formation.[14]
-
Peptide Synthesis: Synthesize the peptide VKDGYI on a suitable solid support using standard Fmoc-SPPS protocols.
-
Resin Aliquoting: After coupling the final amino acid, wash the resin thoroughly and divide it into equal aliquots for testing different deprotection cocktails.
-
Deprotection Cocktail Treatment: Treat each resin aliquot with one of the following solutions for an extended period (e.g., 200 minutes) to simulate multiple deprotection cycles:
-
Cleavage and Analysis: After the extended treatment, wash the resin aliquots, cleave the peptides from the support, and analyze the crude products by RP-HPLC and mass spectrometry to quantify the extent of aspartimide formation.
Quantitative Data Summary:
| Deprotection Cocktail | Aspartimide Formation (% per cycle) in VKDGYI | Reference |
| 20% Piperidine in DMF | High (sequence dependent) | [6] |
| 20% Piperidine in DMF with Fmoc-Asp(OMpe)-OH | Significantly Reduced | [10] |
| 20% Piperidine in DMF with Fmoc-Asp(OBno)-OH | Reduced to almost undetectable amounts (0.1% for Asp-Gly) | [6] |
Issue 2: My peptide synthesis is yielding a significant amount of diketopiperazine (DKP).
Cause: DKP formation is a common side reaction at the dipeptide stage, especially with proline as one of the first two residues. The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, leading to premature cleavage of the dipeptide as a cyclic DKP.[7]
Solutions:
-
Choice of Resin:
-
Using a 2-chlorotrityl chloride resin can reduce DKP formation due to the steric hindrance of the trityl group.[5]
-
-
Optimized Deprotection Conditions:
Experimental Protocol: Minimizing DKP Formation in a Proline-Containing Dipeptide
This protocol outlines a method to compare the effect of different deprotection conditions on DKP formation.
-
Dipeptide Synthesis: Couple Fmoc-Pro-OH to a resin, followed by the coupling of a second Fmoc-amino acid.
-
Resin Aliquoting: After the second coupling, wash the resin and divide it into two aliquots.
-
Fmoc Deprotection:
-
Treat the first aliquot with 20% piperidine in DMF for the standard deprotection time.
-
Treat the second aliquot with a solution of 2% DBU and 5% piperazine in NMP.[15]
-
-
Analysis: After deprotection, cleave the products from both resin aliquots and analyze the crude material by RP-HPLC to quantify the amount of DKP formed relative to the desired linear dipeptide.
Quantitative Data Summary:
| Deprotection Condition | Total DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8% | [15] |
| 5% Piperazine/DMF or NMP | < 4% | [15] |
| 2% DBU, 5% Piperazine/NMP | 3.6% | [15] |
Issue 3: I am observing a +51 Da impurity in my C-terminal cysteine-containing peptide.
Cause: This mass shift corresponds to the formation of 3-(1-piperidinyl)alanine.[5] This side reaction is initiated by the base-catalyzed β-elimination of the protected thiol group of the C-terminal cysteine, forming dehydroalanine. Piperidine, present in the deprotection solution, then acts as a nucleophile and adds to the dehydroalanine intermediate.[5][7]
Solutions:
-
Use a Sterically Bulky Protecting Group:
-
Use an Alternative Base:
-
Using a non-nucleophilic base like DBU for deprotection can prevent the addition to the dehydroalanine intermediate. However, a scavenger for the dibenzofulvene byproduct, such as a small amount of piperidine, is still required.[13]
-
Experimental Workflow: Investigating 3-(1-Piperidinyl)alanine Formation
Caption: Workflow for comparing deprotection conditions to minimize piperidinyl-alanine formation.
Visualizing Reaction Mechanisms
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed formation of an aspartimide intermediate and its subsequent reaction pathways.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection.
Fmoc Deprotection General Workflow
This diagram outlines the general steps involved in the Fmoc deprotection cycle during SPPS.
Caption: A generalized workflow for the Fmoc deprotection step in SPPS.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Coupling of Fmoc-L-Ser(tBu)-OH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of serine residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The choice of coupling activator, particularly between the commonly used aminium salts HBTU and HATU, can significantly impact the efficiency and purity of the final product when working with Fmoc-L-Ser(tBu)-OH. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding side reactions, and optimizing coupling protocols for this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when coupling Fmoc-L-Ser(tBu)-OH with HBTU or HATU?
The most prevalent challenges include incomplete coupling reactions, racemization of the serine stereocenter, and the formation of unwanted side products. Both HBTU and HATU have been associated with significant epimerization of Fmoc-L-Ser(tBu)-OH.[1]
Q2: Which coupling activator is generally more effective for Fmoc-L-Ser(tBu)-OH, HBTU or HATU?
HATU is generally considered a more reactive and efficient coupling reagent than HBTU, particularly for sterically hindered or "difficult" couplings.[2][3] This increased reactivity can sometimes lead to higher coupling yields in shorter reaction times. However, this enhanced reactivity does not always translate to a lower risk of side reactions.
Q3: What are the primary side reactions to be aware of?
The main side reactions are:
-
Racemization/Epimerization: The loss of stereochemical integrity at the alpha-carbon of the serine residue is a significant concern with both HBTU and HATU.[1] The choice of base and pre-activation time are critical factors influencing the extent of racemization.
-
Guanidinylation: If an excess of the uronium/aminium salt (HBTU or HATU) is used relative to the carboxylic acid component, it can react with the free N-terminal amine of the peptide chain. This forms a guanidinium group, effectively capping the peptide and preventing further elongation.[4][5]
-
O-Acylation: Although the tert-butyl protecting group on the serine side chain is generally stable, under certain conditions, acylation of the hydroxyl group can occur.
Q4: How can I minimize racemization during the coupling of Fmoc-L-Ser(tBu)-OH?
Minimizing racemization requires careful optimization of reaction conditions:
-
Choice of Base: The use of a less hindered or weaker base, such as collidine, has been recommended as a substitute for the more commonly used diisopropylethylamine (DIPEA) to reduce racemization.[6]
-
Pre-activation Time: Prolonged pre-activation of the amino acid with the coupling reagent before addition to the resin can increase the risk of racemization. It is advisable to keep the pre-activation time to a minimum.[6]
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the coupling mixture can help to suppress racemization.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reagent equivalents. 2. Short coupling time. 3. Steric hindrance or peptide aggregation. 4. Deactivated reagents. | 1. Increase the equivalents of Fmoc-L-Ser(tBu)-OH, coupling reagent, and base. 2. Extend the coupling reaction time. 3. Consider using a more powerful coupling reagent like HATU if HBTU is failing. For difficult sequences, double coupling may be necessary.[7] 4. Use fresh, high-quality reagents and anhydrous solvents. |
| Significant Racemization Detected by HPLC/MS | 1. Use of a strong, hindered base (e.g., DIPEA). 2. Prolonged pre-activation time. 3. High reaction temperature. | 1. Switch to a less hindered base like collidine.[6] 2. Minimize the pre-activation time of the Fmoc-L-Ser(tBu)-OH with the coupling reagent. 3. Perform the coupling at room temperature. |
| Presence of a +98 Da Mass Adduct (Guanidinylation) | 1. Excess of HBTU or HATU relative to the amino acid. | 1. Use equimolar amounts or a slight excess of the Fmoc-L-Ser(tBu)-OH relative to the coupling reagent.[2] |
| Formation of Other Unexpected Side Products | 1. O-acylation of the serine side chain. 2. Premature cleavage of the Fmoc group. | 1. Ensure complete and efficient coupling to minimize exposure to basic conditions that could promote side reactions. 2. The Fmoc group is labile to secondary amines; ensure that the coupling reaction proceeds to completion efficiently to avoid prolonged exposure.[6] |
Quantitative Data Summary
While direct head-to-head comparative studies for Fmoc-L-Ser(tBu)-OH are limited, the available data for related serine derivatives provide valuable insights into the potential for racemization with HBTU and HATU.
Table 1: Racemization of Fmoc-Ser Derivatives with Different Coupling Reagents
| Amino Acid Derivative | Coupling Reagent | Base | Racemization/Epimerization (%) | Reference |
| Fmoc-L-Ser(tBu)-OH | HBTU | Not Specified | Significant | [1] |
| Fmoc-L-Ser(tBu)-OH | HATU | Not Specified | Significant | [1] |
| Z-Phg-OH | HBTU | DIEA | 7 | [8] |
| Z-Phg-OH | HATU | DIEA | 4 | [8] |
| Z-Phe-Val-OH | HBTU | DIEA | 30 | [8] |
| Z-Phe-Val-OH | HATU | DIEA | 7 | [8] |
Note: Data for Z-Phg-OH and Z-Phe-Val-OH are included to illustrate the general trend of lower racemization with HATU compared to HBTU in sensitive systems.
Experimental Protocols
The following are general protocols for the manual solid-phase coupling of Fmoc-L-Ser(tBu)-OH. It is recommended to optimize these conditions for specific peptide sequences and resin types.
Protocol 1: Coupling with HBTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, continue coupling for an additional hour or perform a double coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Protocol 2: Coupling with HATU
-
Resin Preparation and Deprotection: Follow steps 1-3 as in the HBTU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Base Addition: Add collidine (6 equivalents) to the amino acid solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Upon completion, wash the resin with DMF (3-5 times) and DCM (3-5 times).
Visualizing the Process
Caption: Simplified representation of the key molecules involved in the coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. chempep.com [chempep.com]
- 7. kilobio.com [kilobio.com]
- 8. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility of Peptides with Multiple Ser(tBu) Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with peptides containing multiple tert-butyl protected serine [Ser(tBu)] residues.
Frequently Asked Questions (FAQs)
Q1: Why do peptides with multiple Ser(tBu) residues often have poor solubility?
Peptides containing multiple Ser(tBu) residues frequently exhibit poor solubility due to a combination of factors. The tert-butyl (tBu) group is bulky and hydrophobic, and its presence on multiple serine residues significantly increases the overall hydrophobicity of the peptide. This increased hydrophobicity can lead to intermolecular aggregation, where peptide chains clump together to minimize their exposure to aqueous environments. Additionally, serine residues, even when protected, can participate in intra-chain hydrogen bonding, which may promote the formation of secondary structures that are prone to aggregation.
Q2: Can the choice of protecting group for serine affect peptide solubility?
Yes, the choice of the side-chain protecting group for serine can influence peptide solvation and solubility. While the tert-butyl (tBu) group is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) for its stability, its hydrophobicity can contribute to solubility issues.[1] Some studies suggest that substituting Ser(tBu) with more hydrophilic or sterically different protecting groups, such as the trityl (Trt) group, may be beneficial in improving the solubility of the peptide during and after synthesis. There is also ongoing research into the development of novel, solubility-enhancing protecting groups.[2][3]
Q3: At what stage are solubility problems with Ser(tBu)-containing peptides most commonly observed?
Solubility problems can arise at various stages:
-
During Solid-Phase Peptide Synthesis (SPPS): Aggregation on the solid support can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and a low yield of the desired peptide.
-
Post-Cleavage and Deprotection: After cleaving the peptide from the resin and removing the protecting groups, the crude peptide may be difficult to dissolve for purification.
-
During Purification (e.g., HPLC): The peptide may precipitate in the HPLC solvents, making purification challenging.
-
Formulation and Experimental Use: The final, purified peptide may have low solubility in the aqueous buffers required for biological assays or formulation studies.
Troubleshooting Guide
Issue: My lyophilized peptide with multiple Ser(tBu) residues will not dissolve in aqueous buffers (e.g., water, PBS).
This is a common issue due to the hydrophobic nature of the tBu protecting groups. Here is a systematic approach to solubilization:
Troubleshooting Workflow for Peptide Solubilization
Caption: A decision tree to guide the systematic solubilization of peptides with poor aqueous solubility.
Data on Solubilization Strategies
| Strategy | Description | Advantages | Disadvantages | Recommended for Ser(tBu) Peptides? |
| pH Adjustment | Dissolving the peptide in a buffer with a pH away from its isoelectric point (pI) to increase the net charge. For basic peptides, use an acidic buffer. For acidic peptides, use a basic buffer.[4][5][6] | Simple to implement; can be very effective if the peptide has ionizable groups. | May not be effective for neutral peptides; extreme pH may affect peptide stability or be incompatible with the intended application. | Yes, if the peptide has a net positive or negative charge. |
| Organic Co-solvents | Using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to initially dissolve the peptide, followed by gradual dilution with an aqueous buffer.[7][8][9] | Effective for highly hydrophobic peptides. | Organic solvents may be incompatible with certain biological assays; can cause precipitation if dilution is not done carefully. | Yes, this is often a necessary step for these hydrophobic peptides. |
| Strong Acids | Using a minimal amount of a strong acid like Trifluoroacetic Acid (TFA) or glacial acetic acid to dissolve the peptide before diluting with the desired buffer.[7] | Can be very effective for stubborn-to-dissolve peptides. | TFA is not cell-friendly and may need to be removed; can alter the final pH of the solution. | Yes, as a last resort for peptides that do not dissolve in other solvents. |
| Chaotropic Agents | Using denaturing agents like 6M Guanidine Hydrochloride (Guanidine-HCl) or 8M Urea to disrupt the hydrogen bonds that contribute to aggregation.[7] | Highly effective at solubilizing aggregated peptides. | These agents denature proteins and are generally incompatible with biological assays unless significantly diluted. | Yes, for solubilizing highly aggregated peptides, but their use is limited in functional studies. |
| Sonication | Using an ultrasonic bath or probe to provide energy to break up peptide aggregates and aid dissolution.[4][8] | Simple, non-invasive method to improve dissolution. | May not be sufficient for highly aggregated peptides; can cause heating of the sample. | Yes, can be used in conjunction with other methods. |
Experimental Protocols
Protocol 1: General Solubilization Procedure for a Hydrophobic Peptide
-
Initial Test: Before dissolving the entire sample, test the solubility of a small amount of the lyophilized peptide.
-
Weighing: Accurately weigh a small amount of the peptide.
-
Initial Solvent: Based on the peptide's properties (hydrophobicity and charge), select an initial solvent. For peptides with multiple Ser(tBu) groups, starting with a small volume of pure DMSO or DMF is recommended.[7][8]
-
Dissolution: Add the initial solvent to the peptide and vortex gently. Sonication in a water bath for a few minutes can aid dissolution.[8]
-
Dilution: Once the peptide is fully dissolved in the initial organic solvent, slowly add the desired aqueous buffer dropwise while vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.[7]
-
Final Concentration: Continue to add the aqueous buffer until the desired final peptide concentration and a minimal percentage of the organic solvent are reached. For many cell-based assays, the final DMSO concentration should be kept below 0.5-1%.[7]
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved micro-aggregates.[4]
Protocol 2: Solubilization of an Aggregated Peptide using Chaotropic Agents
Caution: This method is generally not suitable for peptides intended for use in functional biological assays where protein structure is critical.
-
Dissolution: To a pre-weighed aliquot of the aggregated peptide, add a small volume of 6M Guanidine-HCl or 8M Urea.
-
Incubation: Vortex and allow the mixture to incubate at room temperature until the peptide is fully dissolved. Sonication can be used to expedite this process.
-
Dilution: The peptide solution can then be diluted with the appropriate buffer for the intended application. Be aware that the chaotropic agent will be present in the final solution.
-
Removal of Chaotropic Agent (Optional): If the chaotropic agent needs to be removed, techniques like dialysis or buffer exchange chromatography can be employed, but there is a risk of the peptide re-aggregating.
Logical Relationships in Peptide Synthesis and Solubilization
The following diagram illustrates the relationship between peptide characteristics, synthesis outcomes, and the required solubilization strategies, highlighting the challenges posed by peptides with multiple Ser(tBu) residues.
Caption: Logical flow from peptide characteristics to required solubilization strategies.
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterisation of protecting groups that enhance the solubility of synthetic peptides : Methods to improve the aqueous solubility of hydrophobic peptides [hv.diva-portal.org]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. biocat.com [biocat.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biobasic.com [biobasic.com]
preventing oxidation of peptides during Ser(tBu) deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of peptides synthesized using Fmoc/tBu chemistry, with a focus on preventing oxidation during the removal of the tert-butyl (tBu) protecting group from Serine (Ser) and other residues.
Frequently Asked Questions (FAQs)
Q1: What causes peptide oxidation during the final cleavage and deprotection step?
A: Peptide oxidation is not directly caused by the removal of the Ser(tBu) group itself. Instead, it is a side reaction that occurs due to the harsh acidic environment of the cleavage cocktail, typically high-concentration trifluoroacetic acid (TFA). During this process:
-
Generation of Reactive Cations: TFA cleaves tert-butyl-based protecting groups from Ser, Thr, Tyr, Asp, Glu, and Lys, as well as from the resin linker, generating highly reactive tert-butyl (tBu) carbocations.[1][2]
-
Susceptible Residues: These cations, if not neutralized, can alkylate electron-rich amino acid side chains.[1] Furthermore, the overall acidic and oxidative environment can directly oxidize sensitive residues.
-
Most Affected Amino Acids: The side chains of Methionine (Met), Tryptophan (Trp), and Cysteine (Cys) are particularly susceptible to oxidation and/or alkylation during TFA treatment.[3][4]
Q2: My peptide contains Ser(tBu) but no Met, Trp, or Cys. Do I still need to worry about side reactions?
A: While the risk of oxidation is significantly lower, the tBu cations generated from Ser(tBu) and other protected residues can still cause other side reactions. Using a basic scavenger cocktail is always recommended to ensure the purity of the final product. A simple mixture of TFA/Water/Triisopropylsilane (TIS) is often sufficient to quench these cations.[4]
Q3: How can I detect oxidation in my crude peptide product?
A: The two primary methods for detecting oxidation are:
-
Mass Spectrometry (MS): This is the most definitive method. Oxidation typically results in a mass increase of +16 Da per oxidation site (e.g., for methionine converting to methionine sulfoxide).[5]
-
Reverse-Phase HPLC (RP-HPLC): Oxidized peptides are generally more polar than their native counterparts. Consequently, they will typically have a shorter retention time and elute earlier from the column.[3]
Q4: What is the most common type of oxidation observed?
A: The oxidation of the methionine thioether side chain to form methionine sulfoxide (Met(O)) is the most frequently observed oxidative side reaction.[6][7] This modification adds +16 Da to the peptide's mass and can occur during synthesis, cleavage, or even storage.[5][8]
Q5: Can peptide oxidation be reversed?
A: It depends on the residue.
-
Methionine Oxidation: Yes, the oxidation of Met to Met(O) is often reversible. The sulfoxide can be reduced back to the native thioether by treating the peptide with reducing agents.[6][9]
-
Tryptophan Oxidation: No, the oxidation of the indole ring of tryptophan is generally considered irreversible.[3] Therefore, prevention is critical for Trp-containing peptides.
Troubleshooting Guide
Problem 1: My mass spectrum shows a significant peak at [M+16].
-
Likely Cause: Your peptide contains a Methionine residue that has been oxidized to methionine sulfoxide.[5]
-
Immediate Solution (Post-Cleavage): You can reduce the oxidized peptide back to its native form. See Protocol 3: Reduction of Methionine Sulfoxide .
-
Long-Term Prevention (For Future Syntheses): Use a cleavage cocktail specifically designed to prevent methionine oxidation. "Reagent H" or newer formulations containing reagents like dimethylsulfide (DMS) and ammonium iodide are highly effective.[10][11][12]
Problem 2: My mass spectrum shows a peak at [M+56].
-
Likely Cause: A sensitive residue (like Trp or Cys) has been alkylated by a tert-butyl cation, resulting in a mass increase of +56 Da (C₄H₈). This is a common issue when deprotecting multiple tBu groups, including Ser(tBu).[13][14]
-
Immediate Solution: This modification is irreversible. The peptide will need to be re-synthesized.
-
Long-Term Prevention: Ensure your cleavage cocktail contains an efficient carbocation scavenger like Triisopropylsilane (TIS) or Thioanisole. For peptides with C-terminal Cys, a combination of scavengers may be necessary to suppress this side reaction.[1][4][13]
Problem 3: The purity of my crude peptide is very low, with many early-eluting peaks on the HPLC.
-
Likely Cause: This could be due to a combination of oxidation, incomplete deprotection of other side chains, or other side reactions. Incomplete removal of protecting groups like Pbf from Arginine can be sluggish and requires longer cleavage times or optimized cocktails.[4][15]
-
Troubleshooting Steps:
-
Analyze the major impurity peaks by mass spectrometry to identify the modifications.
-
Review your cleavage protocol. Was the duration sufficient for all protecting groups present? A standard 2-hour cleavage may not be enough for complex peptides.[3]
-
Select a more robust cleavage cocktail based on your peptide's sequence. See the Cleavage Cocktail Selection table and the associated decision tree diagram below.
-
For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent a host of side reactions during cleavage.[4][6]
-
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc/tBu SPPS
| Reagent Name | Composition (v/v or w/w) | Primary Use Case | Notes |
| Standard Cocktail | TFA / H₂O / TIS (95 : 2.5 : 2.5) | General purpose for peptides without highly sensitive residues (Met, Cys, Trp).[4] | TIS scavenges tBu cations. |
| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | "Odorless" alternative for peptides with Trt-protected residues.[12] | Does not prevent Met oxidation. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Robust, general-purpose cocktail for complex peptides containing Trp, Cys, Met, Arg.[4] | EDT is malodorous but highly effective. |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent Met oxidation and reduce any pre-existing Met(O).[10][11][12] | Highly effective for Met-containing peptides. |
| TMSCl/PPh₃ Cocktail | TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1mg/mL PPh₃ | A modern, highly effective cocktail for preventing Met oxidation.[10][11] | For Cys-containing peptides, add 5% TIS. |
Table 2: Common Mass Adducts Observed After Cleavage
| Mass Shift | Modification | Likely Cause | Reversible? |
| +16 Da | Oxidation | Oxidation of Methionine or Tryptophan. | Yes (for Met)[6] |
| +56 Da | tert-Butylation | tBu cation attack on Trp, Cys, or Met.[13] | No |
| +72 Da | Acetamido-methylation | Incomplete removal of Acm group from Cys. | Yes (specific conditions)[7] |
| +86 Da | Piperidinyl-alanine | Base-catalyzed side reaction on C-terminal Cys.[9] | No |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Deprotection
This protocol is suitable for peptides that do not contain oxidation-prone residues like Met or multiple Cys/Trp.
-
Preparation: Prepare a fresh cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . Prepare approximately 10 mL per gram of peptide-resin.
-
Resin Washing: Wash the peptide-resin (1 eq) thoroughly with dichloromethane (DCM) (3x) and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Stopper the vessel and allow it to mix gently at room temperature for 2-3 hours.[3]
-
Filtration: Filter the resin and collect the filtrate into a new centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the collected filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and organic-soluble impurities.
-
Drying: Dry the peptide pellet under vacuum to yield the crude product as a TFA salt.
Protocol 2: Cleavage with Oxidation-Suppressing Cocktail (Reagent H)
This protocol is recommended for peptides containing one or more Methionine residues.
-
Preparation: Carefully prepare fresh Reagent H : 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT), 3% water, 2% dimethylsulfide (DMS), and 1.5% ammonium iodide (w/w).[12] Work in a well-ventilated fume hood.
-
Resin Washing: Wash and dry the peptide-resin as described in Protocol 1.
-
Cleavage Reaction: Add Reagent H to the resin (approx. 20-30 mL/g resin). Mix gently under an inert atmosphere (nitrogen or argon) for 3-4 hours at room temperature.[12]
-
Work-up: Follow steps 4-8 from Protocol 1 to isolate and dry the crude peptide.
Protocol 3: Reduction of Methionine Sulfoxide (Met(O))
This protocol can be used to reduce oxidized methionine in a crude or purified peptide sample.
-
Reagent Preparation: Prepare a solution of 10% (v/v) dimethyl sulfide (DMS) in TFA. Add ammonium iodide (NH₄I) to a final concentration of 0.2 M.
-
Dissolution: Dissolve the peptide containing Met(O) in the prepared reducing solution.
-
Reduction Reaction: Let the reaction proceed at room temperature for 30-60 minutes. Monitor the reaction by HPLC/MS to confirm the conversion of the +16 Da species back to the native peptide.
-
Isolation: Once the reduction is complete, precipitate the peptide with cold diethyl ether as described in Protocol 1 to remove the reducing agents. Wash and dry the final product.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
Caption: Generation and quenching of reactive t-butyl cations during deprotection.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Štěpení a deprotekce pryskyřice Fmoc [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. Bot Detection [iris-biotech.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. onesearch.neu.edu [onesearch.neu.edu]
- 15. researchgate.net [researchgate.net]
analytical techniques to identify byproducts in Ser(tBu) peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during Ser(tBu) peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of peptides containing Ser(tBu)?
A1: The most common byproducts include:
-
Deletion peptides: Sequences missing the Ser(tBu) residue or other amino acids due to incomplete coupling or deprotection steps.
-
Racemization/Epimerization: The conversion of the L-Ser(tBu) to its D-isomer, which can occur during amino acid activation and coupling.[1] This is a known issue with Fmoc-Ser(tBu)-OH.
-
Incomplete t-Butyl Deprotection: Residual t-butyl groups on the serine side chain after the final cleavage and deprotection step.[2]
-
O- to N-Acyl Migration: A rearrangement that can occur at serine residues, particularly under strong acidic conditions used for cleavage, leading to the formation of a depsipeptide impurity.[3][4][5]
-
Side-products from scavengers: Byproducts formed from the reaction of scavengers (e.g., triisopropylsilane - TIS) with the cleaved t-butyl carbocation.
Q2: How can I minimize racemization of Fmoc-Ser(tBu)-OH during coupling?
A2: To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagents: Using less activating coupling reagents can reduce the risk of epimerization. For instance, carbodiimide-based reagents like DIC in the presence of an additive like OxymaPure may be preferable to highly activating uronium/phosphonium salt reagents like HBTU or HATU under certain conditions.[1]
-
Base Selection: The choice of base during coupling can influence racemization. While DIPEA is commonly used, its use has been linked to increased racemization. Using a weaker base or a sterically hindered base like 2,4,6-collidine may be beneficial.[6]
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-Ser(tBu)-OH before adding it to the resin-bound peptide. Prolonged activation can increase the opportunity for racemization.
-
Temperature Control: Perform the coupling reaction at room temperature or below, as elevated temperatures can accelerate racemization.
Q3: What are the signs of incomplete t-butyl deprotection of Ser(tBu), and how can it be avoided?
A3: Incomplete deprotection is indicated by a mass spectrometry peak corresponding to the desired peptide plus 56 Da (the mass of the t-butyl group). To avoid this:
-
Cleavage Cocktail Composition: Ensure a sufficiently high concentration of trifluoroacetic acid (TFA) in your cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[7]
-
Cleavage Time: Extend the cleavage time to ensure complete removal of the t-butyl group. A standard time is 2-3 hours, but longer times may be necessary for complex peptides.[7]
-
Two-Step Cleavage: For peptides also containing other acid-labile protecting groups that are more sensitive, a two-stage cleavage strategy can be employed. An initial treatment with a lower concentration of TFA can be followed by a higher concentration to remove the more stable t-butyl group.[2]
Troubleshooting Guides
Problem 1: An unexpected peak with +56 Da mass shift is observed in the LC-MS analysis.
Possible Cause: Incomplete removal of the tert-butyl (tBu) protecting group from a Ser(tBu) residue.
Analytical Identification:
-
LC-MS: The primary indicator is a peak in the mass spectrum with a mass-to-charge ratio (m/z) corresponding to the expected peptide mass plus 56 Da.
-
Tandem MS (MS/MS): Fragmentation of the +56 Da peak will show a modification on the Ser residue. The b- and y-ions containing the modified serine will exhibit a mass shift of +56 Da.
Solutions:
-
Optimize Cleavage:
-
Re-cleavage: The crude peptide can be subjected to a second cleavage cocktail treatment to remove the remaining t-butyl groups.
Problem 2: A peak with the correct mass but a different retention time is observed in the HPLC chromatogram, suggesting a diastereomer.
Possible Cause: Racemization of the Ser(tBu) residue during the coupling step, leading to the formation of a D-Ser(tBu) containing peptide diastereomer.[1]
Analytical Identification:
-
RP-HPLC: Diastereomers often have slightly different hydrophobicities and can sometimes be separated by high-resolution reversed-phase HPLC. The peak for the diastereomer may appear as a shoulder on the main peak or as a closely eluting separate peak.[9][10]
-
Chiral Chromatography: For definitive confirmation, chiral chromatography can be used to separate the diastereomers.
-
LC-MS: While the mass will be identical, the chromatographic separation will indicate the presence of an isomer.[11]
Solutions:
-
Coupling Conditions:
-
Use a less activating coupling reagent.
-
Employ a non-racemizing base such as collidine instead of DIPEA.[6]
-
Minimize the pre-activation time of the Fmoc-Ser(tBu)-OH.
-
-
Purification: High-performance liquid chromatography (HPLC) can often be optimized to separate the desired L-peptide from its D-isomer.
| Parameter | Condition A (High Racemization Risk) | Condition B (Low Racemization Risk) |
| Coupling Reagent | HATU/HBTU | DIC/Oxyma |
| Base | DIPEA | 2,4,6-Collidine |
| Pre-activation | > 5 minutes | < 2 minutes |
| Temperature | > 25°C | Room Temperature (20-25°C) |
Problem 3: A peak with a mass corresponding to a deletion of Ser is observed.
Possible Cause: Incomplete coupling of the Fmoc-Ser(tBu)-OH amino acid.
Analytical Identification:
-
LC-MS: A peak with a mass corresponding to the target peptide minus the mass of the serine residue (87 Da) will be present.
-
Tandem MS (MS/MS): Sequencing of the deletion peptide will confirm the absence of the serine residue at the expected position.
Solutions:
-
Double Coupling: For the Ser(tBu) residue, perform a second coupling step to ensure the reaction goes to completion.
-
Monitoring: Use a qualitative test (e.g., ninhydrin test) after the coupling step to check for the presence of unreacted free amines on the resin.
-
Solvent Choice: Ensure that the solvent (e.g., DMF) is of high purity and anhydrous, as moisture can interfere with the coupling reaction.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[1]
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (wash)
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main peptide and the percentage of byproducts.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1, with the column effluent directed to the mass spectrometer.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a range that includes the expected m/z of the target peptide and potential byproducts (e.g., 300-2000 m/z).
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of the target peptide and potential byproducts (e.g., [M+H]+, [M+56+H]+, [M-87+H]+).
-
For definitive identification of byproducts, perform tandem MS (MS/MS) on the precursor ions of interest to obtain fragmentation data.[11]
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve a purified sample of the peptide (1-5 mg) in a suitable solvent (e.g., H2O/D2O 90/10 or DMSO-d6) to a concentration of 1-5 mM.[12]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.
-
Experiments:
-
1D ¹H NMR: Provides an initial overview of the sample's purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining the 3D structure and identifying conformational isomers.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Can help to resolve spectral overlap and confirm assignments.
-
-
Data Analysis: Compare the chemical shifts and coupling constants with standard values for amino acids in peptides. The presence of unexpected cross-peaks or shifts can indicate byproducts or conformational heterogeneity.
Visualizations
Caption: Experimental workflow for Ser(tBu) peptide synthesis and analysis.
Caption: Logical workflow for byproduct identification using HPLC and MS.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enovatia.com [enovatia.com]
- 12. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
Validation & Comparative
comparison of Fmoc/tBu and Boc/Bzl strategies for serine incorporation
An Objective Comparison of Fmoc/tBu and Boc/Bzl Strategies for Serine Incorporation in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice between the 9-fluorenylmethoxycarbonyl (Fmoc/tBu) and tert-butyloxycarbonyl (Boc/Bzl) strategies for solid-phase peptide synthesis (SPPS) is fundamental. This decision becomes particularly critical when incorporating amino acids with reactive side chains, such as serine. The hydroxyl group of serine introduces specific challenges, including racemization and dehydration, the prevalence of which can be significantly influenced by the chosen chemical strategy.
This guide provides an objective comparison of the Fmoc/tBu and Boc/Bzl methods for serine incorporation, supported by a summary of potential side reactions, detailed experimental protocols, and visualizations of the chemical workflows.
Core Principles of Each Strategy
Fmoc/tBu Strategy: This approach is defined by its orthogonality. The Nα-Fmoc protecting group is labile to mild bases (typically piperidine), while the side-chain protecting groups, such as the tert-butyl (tBu) ether for serine, are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1][2] This orthogonality prevents premature side-chain deprotection during the synthesis cycles.[]
Boc/Bzl Strategy: This older method relies on graded acid lability. The Nα-Boc group is removed with a moderate acid (e.g., 50% TFA in dichloromethane), while the side-chain protecting groups, like the benzyl (Bzl) ether for serine, and the peptide-resin linker require a much stronger, hazardous acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage.[2][4][5]
Comparative Analysis of Serine Incorporation
The incorporation of serine presents a trade-off between the milder conditions of the Fmoc strategy and the potential for reduced side reactions under the acidic conditions of the Boc strategy. The primary concerns are racemization and base-catalyzed β-elimination (dehydration).
| Feature | Fmoc/tBu Strategy (using Fmoc-Ser(tBu)-OH) | Boc/Bzl Strategy (using Boc-Ser(Bzl)-OH) |
| Nα-Deprotection | Mild Base: 20% Piperidine in DMF.[6] | Moderate Acid: ~50% TFA in DCM.[4] |
| Side-Chain Protection | Acid-Labile: t-Butyl ether (removable with TFA). | Highly Acid-Labile: Benzyl ether (requires HF or TFMSA).[7][8] |
| Racemization Risk | Higher risk during coupling. The base used for coupling (e.g., DIPEA) can induce racemization of Fmoc-Ser(tBu)-OH.[9] Using alternative bases like collidine is recommended to suppress this.[9] | Lower risk during the coupling step itself as no strong base is present. Racemization can still occur during the carboxyl group activation stage.[10] |
| Dehydration (β-elimination) | Higher risk. Repetitive treatment with piperidine can catalyze the elimination of the protected hydroxyl group, forming a dehydroalanine intermediate.[9][11] | Minimal risk during synthesis cycles due to the absence of a strong base. |
| Aggregation | More prone to aggregation, especially for longer or hydrophobic sequences, as the peptide-resin remains in a neutral state.[4][12] | Less prone to aggregation. The N-terminal amine is protonated after each TFA deprotection step, which helps to disrupt interchain hydrogen bonding.[12] |
| Reagent Safety & Handling | Generally safer. Avoids the use of highly toxic and corrosive HF. Final cleavage with TFA is manageable in standard lab equipment.[4] | Requires specialized, HF-resistant equipment and stringent safety protocols for the final cleavage step.[4][12] |
| Orthogonality | Fully orthogonal, allowing for selective on-resin modifications of side chains.[2] | Not truly orthogonal; relies on different degrees of acid lability. Iterative TFA treatment can cause minor premature side-chain deprotection or linker cleavage.[13] |
Key Chemical Pathways and Workflows
Visualizing the core processes and side reactions highlights the fundamental differences between the two strategies.
Caption: High-level workflow for a single amino acid incorporation cycle in Fmoc vs. Boc SPPS.
Caption: Mechanism of base-catalyzed dehydration of serine during Fmoc-SPPS.
Experimental Protocols
The following are generalized protocols for the incorporation of a single serine residue. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.
Protocol 1: Serine Incorporation via Fmoc/tBu Strategy
-
Resin Preparation: Swell the resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Perform this step twice: once for 3 minutes and a second time for 7-10 minutes to ensure complete deprotection.[6]
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and its adducts.
-
Coupling:
-
In a separate vessel, pre-activate a solution containing Fmoc-Ser(tBu)-OH (3-4 eq.), a coupling agent such as HATU (3-4 eq.), and a non-nucleophilic base such as 2,4,6-collidine (6-8 eq.) in DMF.
-
Note: The use of DIPEA is common but has been shown to increase the risk of serine racemization.[9]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor reaction completion using a qualitative method like the Kaiser ninhydrin test.[6]
-
-
Final Wash: Wash the resin with DMF (3 times) followed by dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: Serine Incorporation via Boc/Bzl Strategy
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 40-50% TFA in DCM for approximately 20-30 minutes.[2]
-
Washing: Wash the resin with DCM (3-4 times) to remove residual TFA.
-
Neutralization: Neutralize the protonated N-terminal amine by washing with a solution of 5-10% DIPEA in DMF or DCM until the resin is no longer acidic. This step is crucial for the subsequent coupling reaction.[12]
-
Washing: Wash the resin thoroughly with DCM (5-6 times) to remove excess base.
-
Coupling:
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3-4 eq.) and an activating agent like HOBt (3-4 eq.) in DMF.[7]
-
Add a coupling reagent such as diisopropylcarbodiimide (DIC) (3-4 eq.) to the amino acid solution to begin activation.
-
Add the activated mixture to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor for completion via the Kaiser test.
-
-
Final Wash: Wash the resin with DMF (3 times) and DCM (3 times).
Conclusion and Recommendations
The choice between Fmoc/tBu and Boc/Bzl strategies for serine incorporation is context-dependent.
The Fmoc/tBu strategy is the dominant method in modern peptide synthesis due to its milder conditions, easier handling, and avoidance of hazardous HF.[13] For serine-containing peptides, it is highly effective, provided that potential side reactions are mitigated. Key considerations are the choice of base during coupling (favoring collidine over DIPEA to minimize racemization) and careful monitoring to detect potential dehydration.[9]
The Boc/Bzl strategy , while requiring specialized equipment for HF cleavage, offers distinct advantages for certain sequences. It can be superior for long or aggregation-prone peptides due to the charge-state disruption of aggregation.[4][12] For serine specifically, it largely avoids the issue of base-catalyzed dehydration that can occur during repeated piperidine treatments in the Fmoc workflow.
Recommendation: For most standard applications, the Fmoc/tBu strategy is preferred due to its operational simplicity and safety. However, for particularly long, difficult, or serine-rich sequences where aggregation and dehydration are major concerns, the Boc/Bzl strategy remains a powerful alternative for achieving higher purity and yield.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical HPLC Methods for Peptides with Ser(tBu)
The analysis of synthetic peptides, particularly those incorporating protected amino acids like tert-butylated serine (Ser(tBu)), is a critical step in drug development and proteomics research. The tert-butyl (tBu) group is a bulky and hydrophobic protecting group that significantly influences the peptide's physicochemical properties. Consequently, its presence necessitates robust and well-optimized analytical high-performance liquid chromatography (HPLC) methods for accurate purity assessment and characterization.
Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing and purifying peptides, leveraging hydrophobic interactions between the analyte and the stationary phase.[1][2][3] The separation of peptides in RP-HPLC is primarily governed by their hydrophobicity, which is influenced by the amino acid sequence and any modifications, such as protecting groups.[3][4] This guide provides a comparison of analytical HPLC methodologies and a foundational protocol for developing methods tailored to peptides containing Ser(tBu).
Comparison of HPLC Column Chemistries
The choice of stationary phase is a crucial first step in method development, as different column chemistries offer varying levels of hydrophobicity and selectivity.[5] For peptides, which can range from small to large molecules, the column's pore size is also a critical parameter. Wide-pore columns (e.g., 300 Å) are recommended for peptides and proteins to ensure the molecule can freely access the bonded stationary phase within the pores, leading to better peak shape and resolution.[6][7]
| Stationary Phase | Key Properties | Recommended For |
| C18 (Octadecyl) | High hydrophobicity; high retentivity. | General-purpose for peptides, especially those under 3,000 Da.[6] It is the most common starting point for peptide analysis. |
| C8 (Octyl) | Moderately hydrophobic; less retentive than C18. | More hydrophobic peptides that may be too strongly retained on a C18 column.[5] |
| C4 (Butyl) | Low hydrophobicity; least retentive of the alkyl phases. | Large, hydrophobic peptides and proteins that require less retention to elute.[6] |
| Phenyl | Provides unique selectivity based on π-π interactions. | Peptides containing aromatic amino acids, offering an alternative selectivity to standard alkyl phases.[5] |
Optimizing the Mobile Phase
The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), with acetonitrile being the most common organic solvent for peptide analysis.[5] An ion-pairing agent is added to both phases to improve peak shape and resolution.
| Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Excellent ion-pairing agent, resulting in sharp, symmetrical peaks. Volatile and easy to remove.[8] | Causes ion suppression in mass spectrometry (MS), reducing signal intensity.[8] |
| Formic Acid (FA) | 0.1% (v/v) | Preferred for LC/MS applications due to minimal ion suppression.[8] | Weaker acid than TFA, may result in broader peaks for some peptides compared to TFA. |
General Experimental Protocol for Method Development
This protocol provides a starting point for developing an analytical RP-HPLC method for a peptide containing Ser(tBu). Optimization will be required based on the specific properties of the peptide.
1. System and Materials:
-
HPLC System: An analytical HPLC or UPLC system equipped with a UV detector or a photodiode array (PDA) detector.[9]
-
Column: A wide-pore (300 Å) C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[10]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[10]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[10]
-
Sample Preparation: Dissolve the peptide in a solvent compatible with the mobile phase, such as water or a low percentage of acetonitrile, to a concentration of approximately 1 mg/mL.[9]
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape for larger molecules.[7][11]
-
Detection Wavelength: 210-220 nm (for peptide bonds).[1]
-
Injection Volume: 5-20 µL.
-
Gradient: A shallow gradient is typically effective for peptides.[5]
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (2% / min)
-
35-36 min: 65% to 95% B
-
36-40 min: Hold at 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: Re-equilibrate at 5% B
-
3. Method Optimization:
-
If the peptide elutes too early, use a shallower gradient or a more retentive column (if not already on C18).
-
If the peptide elutes too late or peaks are too broad, use a steeper gradient, a less retentive column (e.g., C8), or increase the column temperature.
-
Screening different column chemistries and pH conditions is paramount for developing a robust method.[5]
Workflow for HPLC Method Development
The process of developing a reliable analytical HPLC method is systematic. It begins with initial screening of conditions and progresses to fine-tuning for optimal performance. The following workflow illustrates this logical progression.
Caption: Workflow for developing an analytical HPLC method for peptides.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. agilent.com [agilent.com]
- 9. ijsra.net [ijsra.net]
- 10. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymcamerica.com [ymcamerica.com]
Mass Spectrometry of Ser(tBu)-Containing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (tBu) protecting group is frequently employed in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the hydroxyl group of serine (Ser) residues. While essential for successful synthesis, the presence of the Ser(tBu) modification introduces specific considerations for mass spectrometry (MS) analysis, a cornerstone technique for peptide characterization and quality control. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing Ser(tBu) versus their unprotected serine counterparts, supported by experimental considerations and visualizations to aid in data interpretation and experimental design.
Comparative Analysis of Fragmentation Behavior
The primary difference in the mass spectrometric analysis of a peptide containing Ser(tBu) compared to its unprotected analogue is the lability of the tBu group. This acid-labile protecting group can undergo fragmentation, particularly during ionization or collision-induced dissociation (CID), leading to a characteristic neutral loss.
Key Fragmentation Differences:
-
Unprotected Serine Peptides: Under typical CID conditions, peptides containing unprotected serine residues primarily fragment along the peptide backbone, producing the characteristic b- and y-type ions. These fragments provide the necessary information for peptide sequencing.
-
Ser(tBu)-Containing Peptides: In addition to the backbone fragmentation, peptides with a Ser(tBu) residue are prone to the cleavage of the tBu group from the serine side chain. This occurs through a neutral loss of isobutylene (C4H8), resulting in a mass difference of 56.0626 Da.[1] This neutral loss can be observed in both the MS1 spectrum (in-source fragmentation) and the MS/MS spectrum. The lability of the tBu group is particularly pronounced in acidic conditions, such as those created by certain MALDI matrices (e.g., 2,5-dihydroxybenzoic acid).[2]
The presence of this characteristic neutral loss can be a double-edged sword. On one hand, it confirms the presence of the tBu-protected serine. On the other hand, it can complicate the spectrum by reducing the intensity of the precursor ion and adding fragment ions that can interfere with the identification of backbone fragments.
Data Presentation: Predicted Fragmentation Comparison
To illustrate the expected differences in fragmentation, consider a hypothetical peptide "TEST-Ser-PEPTIDE". The following table summarizes the key ions expected in the MS/MS spectra of this peptide with and without the tBu protecting group on the serine residue.
| Ion Type | Unprotected Peptide (TEST-S-PEPTIDE) | Ser(tBu)-Protected Peptide (TEST-S(tBu)-PEPTIDE) | Mass Difference (Da) | Notes |
| Precursor Ion [M+H]+ | m/z | m/z + 56.06 | +56.06 | The precursor ion of the protected peptide is 56.06 Da heavier. |
| b-ions (N-terminal) | Standard b-ion series | Standard b-ion series | 0 | b-ions generated from fragmentation N-terminal to the Ser(tBu) residue will have the same mass as the unprotected peptide. |
| b-ions containing Ser(tBu) | Standard b-ion series | b-ion + 56.06 Da | +56.06 | b-ions containing the Ser(tBu) residue will be 56.06 Da heavier. |
| y-ions (C-terminal) | Standard y-ion series | Standard y-ion series | 0 | y-ions generated from fragmentation C-terminal to the Ser(tBu) residue will have the same mass as the unprotected peptide. |
| y-ions containing Ser(tBu) | Standard y-ion series | y-ion + 56.06 Da | +56.06 | y-ions containing the Ser(tBu) residue will be 56.06 Da heavier. |
| Neutral Loss Fragment | Not present | [M+H - 56.06]+ | - | A prominent ion corresponding to the loss of isobutylene from the precursor ion. |
Experimental Protocols
Accurate mass spectrometric analysis of Ser(tBu)-containing peptides requires careful consideration of the experimental parameters to either minimize or intentionally induce the fragmentation of the protecting group for confirmation.
Protocol 1: LC-MS/MS Analysis for Sequencing of Ser(tBu) Peptides
This protocol is designed for the sequencing of a purified synthetic peptide containing Ser(tBu) using a standard electrospray ionization (ESI) liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation: a. Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 mg/mL. b. Further dilute the stock solution to 1-10 pmol/µL in 0.1% formic acid in water for injection.
2. Liquid Chromatography: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 0.3 mL/min.
3. Mass Spectrometry: a. Ionization Mode: Positive ESI. b. MS1 Scan Range: m/z 300-2000. c. MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). d. Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from each MS1 scan for MS/MS fragmentation. e. Collision Energy: Use a normalized collision energy of 25-35% for CID. f. Data Analysis: Search the resulting spectra for the expected precursor mass and the characteristic b- and y-ions, as well as the neutral loss of 56.06 Da.
Protocol 2: MALDI-TOF MS for Intact Mass Confirmation
This protocol is suitable for rapid confirmation of the molecular weight of a Ser(tBu)-containing peptide.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the peptide in 0.1% trifluoroacetic acid (TFA) in water.
2. Matrix Selection and Preparation: a. To minimize in-source fragmentation of the tBu group, a less acidic matrix such as 2,4,6-trihydroxyacetophenone (THAP) is recommended.[2] b. Prepare a saturated solution of THAP in acetonitrile.
3. Spotting: a. Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v). b. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
4. Mass Spectrometry: a. Instrument: MALDI-TOF mass spectrometer. b. Mode: Positive ion, linear or reflector mode. c. Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to reduce in-source decay. d. Data Analysis: Look for the [M+H]+ ion corresponding to the calculated mass of the Ser(tBu)-containing peptide. The presence of a peak at [M+H - 56.06]+ would indicate some level of in-source fragmentation.
Mandatory Visualizations
Signaling Pathway Diagram
The use of Ser(tBu) in peptide synthesis is often to create peptides that can be used to study biological processes where serine phosphorylation is a key regulatory event. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example of a signaling cascade that relies heavily on serine/threonine phosphorylation.[3][4]
Caption: Simplified MAPK signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative mass spectrometric analysis of a synthetic peptide with and without a Ser(tBu) protecting group.
Caption: Workflow for comparative peptide analysis.
References
A Researcher's Guide to Characterizing Ser(tBu)-Containing Peptides: NMR Spectroscopy vs. Alternative Methods
For researchers in peptide chemistry and drug development, the accurate characterization of synthetic peptides is paramount to ensure purity, structural integrity, and ultimately, function. When dealing with peptides containing the tert-butyl protected serine residue, Ser(tBu), selecting the appropriate analytical technique is crucial. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods—namely Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—for the characterization of Ser(tBu)-containing peptides.
At a Glance: Comparing Key Analytical Techniques
The choice of analytical method depends on the specific information required. NMR spectroscopy offers unparalleled insight into the three-dimensional structure and dynamics of a peptide in solution. In contrast, Mass Spectrometry is the gold standard for molecular weight determination and sequence verification, while HPLC is a powerful tool for assessing purity and quantifying impurities.[1][2][3][4]
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | 3D structure, conformation, dynamics, protein-ligand interactions.[2] | Molecular weight, amino acid sequence, post-translational modifications.[1][2] | Purity, quantity, impurity profile.[2][4] |
| Sensitivity | Lower (typically requires >0.5 mM sample concentration).[5] | High (picomole to femtomole range).[5] | High, depending on the detector. |
| Sample Requirements | Higher concentration, non-destructive. | Lower concentration, destructive. | Lower concentration, destructive. |
| Throughput | Lower, experiments can be time-consuming. | High. | High. |
| Strengths for Ser(tBu) Peptides | - Direct observation of the tBu protecting group. - Conformation analysis of the peptide backbone. - Studying interactions without removing the protecting group. | - Unambiguous determination of molecular weight, confirming the presence of the tBu group. - Can identify impurities with and without the protecting group. | - Excellent for separating the desired Ser(tBu)-containing peptide from deletion or incomplete synthesis sequences. - Quantifies the purity of the final product. |
| Limitations for Ser(tBu) Peptides | - Potential for signal overlap in larger peptides. - The bulky tBu group could potentially complicate spectral interpretation. | - Provides limited information on the 3D structure. - Chirality of amino acids is not readily determined.[6] | - Co-elution of impurities with similar properties can occur. - Does not provide structural information beyond retention time. |
In-Depth Analysis: NMR Spectroscopy for Ser(tBu)-Containing Peptides
NMR spectroscopy is a powerful tool for the detailed structural elucidation of peptides in a solution state that mimics their biological environment.[7] For Ser(tBu)-containing peptides, NMR offers unique advantages. The tert-butyl group provides a distinct and easily identifiable signal in the 1H NMR spectrum, typically appearing as a sharp singlet in the upfield region (around 1.0-1.5 ppm).[8] This signal can serve as a valuable probe to confirm the presence and integrity of the protecting group.
Furthermore, multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be employed to:
-
Confirm the amino acid sequence: By identifying the spin systems of individual amino acids and their sequential connections.
-
Determine the secondary structure: Through the analysis of chemical shifts and Nuclear Overhauser Effect (NOE) correlations, one can identify elements like α-helices and β-sheets.[9]
-
Assess conformational changes: NMR can monitor how the peptide's structure is influenced by its environment or interaction with other molecules.
A key advantage of NMR is its non-destructive nature, allowing the sample to be recovered and used for further experiments.
Alternative Characterization Techniques
While NMR provides detailed structural information, a comprehensive characterization of Ser(tBu)-containing peptides often necessitates a multi-faceted approach employing other techniques.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the initial characterization of synthetic peptides.[2] Its primary strength lies in the precise determination of the peptide's molecular weight, which directly confirms the successful incorporation of the Ser(tBu) residue.[1] Fragmentation techniques within the mass spectrometer, such as in tandem MS (MS/MS), can be used to sequence the peptide and pinpoint the location of the modification.[6] This is particularly useful for identifying any side reactions or unintended modifications that may have occurred during synthesis.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of synthetic peptides.[4] Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target Ser(tBu)-containing peptide from a multitude of potential impurities, including deletion sequences, incompletely deprotected peptides, and other side products of synthesis.[10] The high resolution of modern HPLC columns allows for the accurate quantification of the purity of the final product, which is a critical parameter for any downstream application, especially in drug development.[11]
Experimental Protocols
NMR Spectroscopy of a Ser(tBu)-Containing Peptide
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D2O, or a mixture of H2O/D2O (9:1) to observe exchangeable amide protons).
-
The concentration should ideally be above 0.5 mM.[12]
-
Adjust the pH to a range where amide proton exchange is minimized (typically pH 4-5) for experiments requiring observation of backbone amides.[12]
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a 1D 1H spectrum to get an initial overview of the sample's purity and the presence of the characteristic tBu signal.
-
Perform 2D experiments for detailed structural analysis:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information on the peptide's 3D structure.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons and carbons in the peptide sequence.
-
Analyze NOE patterns and chemical shift deviations to determine the secondary and tertiary structure.
-
HPLC Analysis for Purity Assessment
-
Sample Preparation:
-
Dissolve the peptide in the initial mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid).
-
Filter the sample to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute peptides of varying hydrophobicity. The gradient profile should be optimized for the specific peptide.
-
Flow Rate: Typically 1 mL/min for analytical columns.
-
Detection: UV detection at 214 nm and 280 nm is standard for peptides.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the typical experimental workflow for characterizing a Ser(tBu)-containing peptide and a decision-making guide for selecting the appropriate analytical technique.
References
- 1. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. ijsra.net [ijsra.net]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. lcms.cz [lcms.cz]
- 11. Sigma-Aldrich™ Fmoc-Ser(tBu)-OH ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 12. chem.uzh.ch [chem.uzh.ch]
Comparative Guide to Enzymatic Digestion for Ser(tBu) Peptide Validation
For researchers and professionals in drug development, the precise validation of synthetic peptides, including the integrity of protecting groups like the tert-Butyl (tBu) on serine (Ser), is a critical quality attribute. Enzymatic digestion coupled with mass spectrometry (MS) is a cornerstone of peptide mapping and characterization.[1] This guide provides a comparative analysis of enzymatic digestion strategies for the validation of Ser(tBu)-containing peptides, offering experimental protocols and data to inform methodology selection.
The tert-Butyl group on serine is an acid-labile side-chain protecting group commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[2] Its presence and stability in the final peptide product must be confirmed. Enzymatic digestion cleaves the peptide into smaller fragments, which can then be analyzed by mass spectrometry to confirm the mass of the peptide fragment containing Ser(tBu), thereby validating the presence of the intact protecting group.[3][4]
Comparison of Enzymatic Digestion Strategies
The choice of protease is critical as it determines the resulting peptide fragments for MS analysis.[5] Trypsin is the most commonly used enzyme in proteomics due to its high specificity.[6][7] However, bulky protecting groups or specific amino acid sequences can hinder its efficiency.[6] In such cases, alternative proteases like chymotrypsin, or a combination of enzymes, can provide better results.[8][9]
Data Presentation: Performance Comparison
Below is a summary of the expected performance of Trypsin and Chymotrypsin for a hypothetical model peptide containing a Ser(tBu) residue.
| Performance Metric | Trypsin | Chymotrypsin | Combined Trypsin/Chymotrypsin |
| Primary Cleavage Sites | C-terminus of Lysine (K) and Arginine (R)[6] | C-terminus of Phenylalanine (F), Tyrosine (Y), Tryptophan (W)[10] | Both sets of cleavage sites |
| Suitability for Ser(tBu) | Moderate; bulky tBu group may cause missed cleavages if close to a cleavage site. | High; often cleaves at sites distant from Ser, isolating the Ser(tBu) in a predictable fragment. | Very High; increases the probability of generating an ideal peptide fragment for MS analysis. |
| Expected Sequence Coverage | Good, but can be incomplete around hydrophobic or modified regions. | Good, particularly for peptides rich in aromatic amino acids. | Excellent; often provides near-complete sequence coverage by generating overlapping peptides.[9][11] |
| Potential Issues | Missed cleavages due to steric hindrance from the tBu group. | May generate very small or very large peptide fragments depending on aromatic residue distribution. | Increased sample complexity, requiring more sophisticated data analysis.[12] |
Experimental Protocols
The following are generalized in-solution digestion protocols. Optimization may be required based on the specific peptide's sequence and properties.
1. General Peptide Preparation
-
Reconstitution: Dissolve the synthetic peptide in a suitable buffer, such as 100 mM ammonium bicarbonate (NH4HCO3), to a final concentration of 1 mg/mL.
2. Reduction and Alkylation (Optional but Recommended)
This step is crucial for peptides containing disulfide bonds but is often included to ensure consistent denaturation.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 40 minutes.
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA. Incubate in the dark for 10 minutes.
3. Enzymatic Digestion
A. Trypsin Digestion
-
Enzyme Preparation: Reconstitute lyophilized trypsin (mass spectrometry grade) in 50 mM acetic acid to a stock concentration of 1 mg/mL.
-
Digestion: Add trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).[5]
-
Incubation: Incubate overnight (12-18 hours) at 37°C.
-
Reaction Termination: Stop the digestion by adding formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
B. Chymotrypsin Digestion
-
Enzyme Preparation: Reconstitute lyophilized chymotrypsin in 50 mM acetic acid to a stock concentration of 1 mg/mL.[13]
-
Digestion: Add chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).[13]
-
Incubation: Incubate overnight at 37°C.[13]
-
Reaction Termination: Stop the digestion by adding formic acid to a final concentration of up to 5%.[13]
4. Sample Cleanup
-
Prior to mass spectrometry analysis, desalt the digested peptide sample using a C18 ZipTip or a similar reversed-phase cleanup method to remove salts and detergents that can interfere with ionization.[14]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Ser(tBu) peptide validation.
Logical Diagram for Ser(tBu) Validation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 7. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTMselect: optimization of protein modifications discovery by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining chymotrypsin/trypsin digestion to identify hydrophobic proteins from oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiple enzymatic digestion for enhanced sequence coverage of proteins in complex proteomic mixtures using capillary LC with ion trap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for Post-Translational Modifications (PTMs) - Creative Proteomics Blog [creative-proteomics.com]
- 13. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. UWPR [proteomicsresource.washington.edu]
A Comparative Guide to Coupling Reagents for Fmoc-L-Ser(tBu)-OH Acylation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is paramount for the efficient and high-fidelity incorporation of Fmoc-L-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). The sterically hindered secondary alcohol of the serine side chain, protected by a tert-butyl group, presents a challenge that necessitates the use of highly efficient acylating agents. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by several factors, including reaction yield, product purity, and the suppression of side reactions, most notably racemization. The following table summarizes the performance of three widely used classes of coupling reagents—uronium/aminium salts (HATU), third-generation uronium salts (COMU), and carbodiimides with an additive (DIC/Oxyma)—for the acylation of Fmoc-L-Ser(tBu)-OH.
| Coupling Reagent | Class | Reported Yield | Racemization/Epimerization | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | High to Very High | Low, but can be significant under basic conditions.[1][2] | High reactivity, fast coupling kinetics.[3][4] | Potential for guanidinylation of the free amine. |
| COMU | Third-Generation Uronium Salt | High to Very High | Low epimerization reported.[5][6] | High efficiency, safer handling profile (non-explosive byproducts), good solubility.[4][7][8] | Can be more expensive than other reagents. |
| DIC/Oxyma | Carbodiimide/Additive | Good to High | Low racemization, particularly with OxymaPure.[6] | Cost-effective, avoids guanidinylation side reactions.[7] | Generally slower reaction rates compared to uronium salts. |
Experimental Protocols
Detailed methodologies for the coupling of Fmoc-L-Ser(tBu)-OH using the compared reagents are provided below. These protocols are based on standard solid-phase peptide synthesis procedures.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation of Fmoc-L-Ser(tBu)-OH: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 equivalents relative to resin loading) and HATU (3 equivalents) in a minimal volume of DMF.[9]
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.[9]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
Protocol 2: Coupling with COMU
-
Resin Preparation: Follow the same procedure as for the HATU protocol.
-
Activation of Fmoc-L-Ser(tBu)-OH: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 equivalents) and COMU (3 equivalents) in DMF.
-
Addition of Base: Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.[8]
-
Coupling Reaction: Add the activated amino acid mixture to the deprotected resin and allow the reaction to proceed for 30-60 minutes at room temperature.[8]
-
Washing: Wash the resin as described in the HATU protocol.
Protocol 3: Coupling with DIC/Oxyma
-
Resin Preparation: Follow the same procedure as for the HATU protocol.
-
Activation of Fmoc-L-Ser(tBu)-OH: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.[10]
-
Addition of Carbodiimide: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and pre-activate for 1-5 minutes.[10]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-3 hours at room temperature.
-
Washing: Wash the resin as described in the HATU protocol.
Experimental Workflow
The following diagram illustrates the general workflow for the coupling of an Fmoc-protected amino acid in solid-phase peptide synthesis.
Caption: General workflow for Fmoc-L-Ser(tBu)-OH coupling in SPPS.
Conclusion
The choice of coupling reagent for the acylation of Fmoc-L-Ser(tBu)-OH significantly impacts the efficiency and purity of peptide synthesis. For rapid and highly efficient couplings, uronium-based reagents such as HATU and COMU are excellent choices, with COMU offering a superior safety profile.[4][8] When cost is a primary consideration and potential side reactions like guanidinylation are a concern, a DIC/Oxyma system provides a robust and reliable alternative with minimal racemization.[6] Researchers should consider the specific requirements of their synthesis, including scale, desired purity, and cost, when selecting the most appropriate coupling reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rsc.org [rsc.org]
Assessing the Stability of the tBu Group Under Various SPPS Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (tBu) protecting group is a cornerstone in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. Its stability under the basic conditions required for Fmoc removal and its lability to strong acids make it an invaluable tool for protecting the side chains of key amino acid residues. This guide provides an objective comparison of the tBu group's performance under various SPPS conditions, supported by experimental data, to aid researchers in optimizing their peptide synthesis protocols and minimizing side reactions.
Orthogonality and General Stability
In the Fmoc/tBu SPPS strategy, the orthogonality of the protecting groups is paramount. The Fmoc group, protecting the α-amino group of the amino acid, is labile to basic conditions (typically 20% piperidine in DMF), while the tBu group, protecting the side chains of residues such as Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr), is stable under these conditions.[1][2] The tBu group is classified as an acid-labile protecting group and is typically removed during the final cleavage of the peptide from the resin using a high concentration of trifluoroacetic acid (TFA).[3]
The tBu group's stability is crucial during the iterative cycles of Fmoc deprotection to prevent premature deprotection and subsequent side reactions. Conversely, its efficient removal during the final cleavage step is essential for obtaining the desired peptide with a high yield and purity.
Cleavage of the tBu Group: Conditions and Efficiency
The standard condition for the removal of the tBu protecting group is treatment with a high concentration of TFA, typically 90-95%, in the presence of scavengers to quench the reactive tert-butyl cations generated during the cleavage process.[1][3] The efficiency of tBu group removal is influenced by several factors, including TFA concentration, temperature, and the duration of the cleavage reaction.
Comparison with Other Acid-Labile Protecting Groups: tBu vs. Mtt and Mmt
For applications requiring selective deprotection of a side chain while the peptide remains on the resin, protecting groups with greater acid lability than tBu are employed. The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are common alternatives for protecting the side chains of Lysine, Ornithine, or Histidine. These groups are significantly more sensitive to acid than the tBu group.
| Protecting Group | Typical Cleavage Condition | Stability to 95% TFA |
| tBu | 90-95% TFA in DCM | Labile |
| Mtt | 1% TFA in DCM[3] | Labile |
| Mmt | 1% TFA in DCM[3] | Labile |
This table provides a general comparison. Specific cleavage times and efficiencies can be sequence-dependent.
The Mtt and Mmt groups can be selectively removed using very dilute TFA solutions (e.g., 1% in DCM), conditions under which the tBu group remains stable.[3] This allows for on-resin modification of the deprotected side chain. For example, a study demonstrated that the Mtt group can be removed with 1% TFA in DCM, allowing for selective manipulation in the presence of tBu-protected residues. However, it was also noted that prolonged exposure to 1% TFA could lead to some cleavage of tBu groups, highlighting the importance of carefully controlling deprotection times.
Common Side Reactions Associated with tBu Group Cleavage
The cleavage of the tBu group generates highly reactive tert-butyl cations, which, if not effectively scavenged, can lead to undesirable side reactions, compromising the purity and yield of the final peptide.
S-tert-butylation of Cysteine
Cysteine residues, with their nucleophilic thiol side chains, are particularly susceptible to alkylation by tert-butyl cations, leading to the formation of S-tert-butylated cysteine. This side reaction is influenced by the cleavage conditions.
Table 1: Effect of Cleavage Conditions on S-tert-butylation of C-terminal Cysteine
| Cleavage Cocktail | Temperature (°C) | Time (min) | C-terminal Cys S-tbutylation (%)[5] |
| TFA/TIS/H₂O (95:2.5:2.5) | 25 | 60 | 15.4 |
| TFA/TIS/H₂O (95:2.5:2.5) | 25 | 30 | 11.1 |
| TFA/TIS/H₂O (95:2.5:2.5) | 40 | 30 | 18.8 |
| TFA/TIS/H₂O (95:2.5:2.5) | 40 | 120 | 32.3 |
Data from a study on a model peptide containing a C-terminal cysteine. TIS = triisopropylsilane.[5]
These data indicate that both higher temperatures and longer cleavage times can increase the extent of S-tert-butylation.
Aspartimide Formation
Peptides containing Aspartic Acid are prone to the formation of a cyclic aspartimide intermediate, especially when the following amino acid is Glycine, Serine, or Asparagine. This side reaction can occur during the basic conditions of Fmoc deprotection and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization. The choice of the Asp side-chain protecting group can influence the extent of aspartimide formation. While the tBu ester is standard, bulkier protecting groups have been developed to mitigate this side reaction.
Table 2: Comparison of Asp(OtBu) with a Bulkier Protecting Group
| Asp Protecting Group | Aspartimide-related by-products |
| OtBu | Considerable amounts observed in sensitive sequences. |
| OMpe (3-methyl-3-pentyl) | By-product formation could be reduced more efficiently than with OtBu.[6] |
Qualitative comparison from a study on a model peptide. Quantitative data is sequence and condition dependent.
The use of the bulkier OMpe protecting group has been shown to be superior to the standard OtBu in reducing aspartimide formation, especially with prolonged exposure to basic conditions.[6]
Experimental Protocols
Standard Cleavage Protocol for tBu Deprotection
-
Resin Preparation: Following the final Fmoc deprotection and washing steps of SPPS, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A standard and effective cocktail for most peptides is Reagent K :
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Protocol for Selective Mtt Group Removal
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection Solution: Prepare a solution of 1% TFA in DCM. The addition of a scavenger such as 1-5% triisopropylsilane (TIS) is recommended to quench the Mtt cations.
-
Deprotection Reaction: Treat the resin with the deprotection solution for a short period (e.g., 2 minutes) and repeat the treatment multiple times until the deprotection is complete (monitored, for example, by the disappearance of the yellow color of the trityl cation).
-
Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM.
Mandatory Visualizations
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of acid-catalyzed deprotection of a tBu group.
References
- 1. Bot Detection [iris-biotech.de]
- 2. biosynth.com [biosynth.com]
- 3. Bot Detection [iris-biotech.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
A Comparative Analysis of Serine Protection Strategies for Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acids is a critical factor in the successful synthesis of peptides. This guide provides a comparative analysis of common serine protection strategies, focusing on yield, and offers detailed experimental protocols for the synthesis of key protected serine derivatives.
The hydroxyl group of serine is reactive and requires protection during peptide synthesis to prevent unwanted side reactions. The choice of the protecting group is crucial as it influences the overall yield and purity of the final peptide. This comparison focuses on three widely used serine derivatives: Boc-Ser(Bzl)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Ser(Trt)-OH.
Comparative Yield Analysis
The following table summarizes the reported yields for the synthesis of the three protected serine derivatives. It is important to note that yields can vary depending on the specific reaction conditions and scale of the synthesis.
| Protected Serine Derivative | Protection Strategy | Reported Yield (%) | Source |
| Boc-Ser(Bzl)-OH | Boc for α-amino, Benzyl for side-chain | 100% | ChemicalBook[1] |
| Fmoc-Ser(tBu)-OH | Fmoc for α-amino, tert-Butyl for side-chain | 57.5% - 61.5% (Total Yield) | Google Patents[2] |
| Fmoc-Ser(tBu)-OH | Purification Yield | 74% | Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry[3] |
| Fmoc-Ser(Trt)-OH | Fmoc for α-amino, Trityl for side-chain | Not explicitly found for the complete synthesis. A related Nα-Trityl synthesis showed a 22% yield for a key step. | Digital CSIC[4] |
Discussion of Protection Strategies
Boc/Bzl Strategy: The use of a tert-Butoxycarbonyl (Boc) group for the α-amino protection and a Benzyl (Bzl) group for the serine side-chain is a well-established method, particularly in solution-phase peptide synthesis. The synthesis of Boc-Ser(Bzl)-OH has been reported with a very high yield of 100%.[1]
Fmoc/tBu Strategy: In modern solid-phase peptide synthesis (SPPS), the use of a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino protection in combination with an acid-labile tert-Butyl (tBu) group for the side-chain is prevalent. This orthogonal protection scheme allows for the selective deprotection of the α-amino group without affecting the side-chain protection. The synthesis of Fmoc-Ser(tBu)-OH has been described in patent literature with total yields in the range of 57.5% to 61.5%.[2] A purification protocol for this derivative reports a yield of 74%.[3]
Fmoc/Trt Strategy: An alternative to the tBu group in Fmoc-based SPPS is the Trityl (Trt) group for side-chain protection. The Trt group is also acid-labile but can offer advantages in certain contexts, such as reducing side products during cleavage, which may lead to higher quality peptides. While a specific overall yield for the synthesis of Fmoc-Ser(Trt)-OH was not found in the searched literature, the synthesis of related Nα-trityl amino acids has been described, with one step showing a yield of 22%.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis of these protected serine derivatives are crucial for reproducibility.
Synthesis of Boc-Ser(Bzl)-OH
This protocol describes the synthesis of N-(tert-Butoxycarbonyl)-O-benzyl-L-serine.
Materials:
-
N-Boc-L-serine
-
Cesium carbonate (Cs₂CO₃)
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Aqueous lithium bromide (LiBr) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-L-serine (4.87 mmol) in DMF (100 mL), add cesium carbonate (5.11 mmol).
-
Stir the mixture for 30 minutes.
-
Add benzyl bromide (5.84 mmol) to the reaction mixture and continue stirring for 12 hours.
-
After completion of the reaction, dilute the mixture with ethyl acetate (25 mL).
-
Wash the organic layer sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and saturated saline (2 x 15 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by flash chromatography (eluent: petroleum ether/ether = 1:1) to afford Boc-L-serine benzyl ester as a white solid.[1]
Synthesis of Fmoc-Ser(tBu)-OH
The following is a general procedure outlined in patent literature for the synthesis of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
Step 1: Synthesis of Serine Methyl Ester Hydrochloride
-
Aerate a solution of serine in anhydrous methanol with HCl gas and react for 10 to 14 hours.
-
Distill the solvent to obtain serine methyl ester hydrochloride.[2]
Step 2: Synthesis of O-tert-butyl Serine Methyl Ester
-
Aerate the serine methyl ester hydrochloride with isobutene in a solvent such as dioxane or methylene dichloride, catalyzed by paratoluenesulfonic acid.[2]
Step 3: Saponification to O-tert-butyl Serine
-
Saponify the O-tert-butyl serine methyl ester to obtain O-tert-butyl serine.[2]
Step 4: Fmoc Protection
-
React the O-tert-butyl serine with Fmoc-Cl or Fmoc-osu for 2 to 5 hours to yield N-fluorenylmethoxycarbonyl-O-tert-butyl serine.[2]
Purification of Fmoc-Ser(tBu)-OH
This protocol describes the purification of commercially available Fmoc-Ser(tBu)-OH.
Materials:
-
Fmoc-Ser(tBu)-OH (crude)
-
Toluene
Procedure:
-
Charge a flask with Fmoc-Ser(tBu)-OH (100g) and Toluene (600ml).
-
Raise the temperature of the reaction mass to 50°C and stir for 1 hour.
-
Cool the temperature down to 30±5°C and continue stirring for about 2 hours.
-
Filter the mixture and wash the solid with Toluene.
-
Collect the wet cake and dry it under vacuum at 50°C to obtain the purified amino acid (74g).[3]
Synthesis Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis of the discussed protected serine derivatives.
Caption: Workflow for the synthesis of Boc-Ser(Bzl)-OH.
Caption: General workflow for the synthesis of Fmoc-Ser(tBu)-OH.
References
A Head-to-Head Battle of Protecting Groups: Cost-Benefit Analysis of Fmoc-L-Ser(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of protecting groups is a critical determinant of success. This guide provides a comprehensive cost-benefit analysis of the widely used Fmoc-L-Ser(tBu)-OH, comparing its performance against key alternatives, Fmoc-L-Ser(Trt)-OH and Fmoc-L-Ser(Ac)-OH. By examining experimental data on yield, purity, and cost, this guide aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
In the realm of solid-phase peptide synthesis (SPPS), the protection of reactive side chains is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. For the amino acid serine, with its nucleophilic hydroxyl group, the tert-butyl (tBu) ether, trityl (Trt) ether, and acetyl (Ac) ester are common choices for side-chain protection in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection.
Performance Comparison: Purity, Yield, and Side Reactions
The selection of a serine protecting group can significantly impact the purity and overall yield of the final peptide. While Fmoc-L-Ser(tBu)-OH is a workhorse in many laboratories due to its general reliability and cost-effectiveness, studies have shown that for certain "difficult" or long peptide sequences, alternatives may offer superior results.
A key consideration is the acid lability of the protecting group, which dictates the conditions required for its removal during the final cleavage step. The trityl (Trt) group is notably more acid-labile than the tert-butyl (tBu) group.[1] This allows for the use of milder cleavage cocktails, which can be advantageous in preventing side reactions and degradation of sensitive peptide sequences, ultimately leading to higher purity of the crude product.[2] In the synthesis of model peptides containing nucleophilic amino acids like tryptophan and methionine, the use of Fmoc/Trt-protected amino acids has been shown to result in crude peptides of higher purity compared to their Fmoc/tBu counterparts.[2]
One of the potential side reactions associated with Fmoc-L-Ser(tBu)-OH is racemization, which can be induced by the base diisopropylethylamine (DIPEA) commonly used during the coupling step.[3] Furthermore, in the synthesis of serine-rich sequences, such as deca-serine, difficulties in the removal of the Fmoc group have been reported when using the tBu protecting group.[1]
The acetyl (Ac) group, being an ester, is susceptible to cleavage under basic conditions, which can be a limitation in standard Fmoc-SPPS protocols that utilize piperidine for Fmoc deprotection. However, it can be a useful alternative in specific applications where orthogonality to acid-labile protecting groups is desired.
| Protecting Group | Key Advantages | Key Disadvantages | Common Side Reactions |
| t-Butyl (tBu) | Cost-effective, generally stable to Fmoc deprotection conditions.[4] | Requires strong acid for cleavage, potential for racemization with certain bases.[3] | Racemization, incomplete Fmoc deprotection in serine-rich sequences.[1] |
| Trityl (Trt) | Highly acid-labile allowing for mild cleavage conditions, often results in higher purity crude peptides.[1][2] | Higher cost compared to tBu derivatives. | Can be sterically bulky, potentially affecting coupling efficiency in some cases. |
| Acetyl (Ac) | Orthogonal to acid-labile protecting groups.[5] | Labile to the basic conditions used for Fmoc deprotection. | Base-catalyzed hydrolysis. |
Cost Analysis
The cost of raw materials is a significant factor in the overall expense of peptide synthesis, particularly for large-scale production. A general price comparison of commercially available Fmoc-L-Serine derivatives reveals a clear trend.
| Derivative | Relative Cost |
| Fmoc-L-Ser(tBu)-OH |
|
| Fmoc-L-Ser(Trt)-OH |
|
| Fmoc-L-Ser(Ac)-OH |
|
Relative cost is an approximation based on publicly available supplier pricing and may vary.
Fmoc-L-Ser(tBu)-OH is generally the most economical option. The higher cost of Fmoc-L-Ser(Trt)-OH and Fmoc-L-Ser(Ac)-OH reflects the more complex synthesis of these derivatives. The cost-benefit analysis, therefore, involves weighing the upfront cost of the amino acid derivative against the potential for higher purity and yield, which can reduce downstream purification costs and improve overall process efficiency.
Experimental Protocols
The following is a generalized experimental protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Specific parameters may need to be optimized based on the peptide sequence and the protecting groups used.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[6]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.[3]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.[6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The mixture is agitated to facilitate the coupling reaction.[6]
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.[6]
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive cations.[3]
Specific Considerations for Serine Protecting Groups:
-
Fmoc-L-Ser(tBu)-OH: Standard coupling and cleavage protocols are generally applicable. For cleavage, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Fmoc-L-Ser(Trt)-OH: Due to the high acid lability of the Trt group, milder cleavage conditions can be employed, such as a lower concentration of TFA or shorter cleavage times. This can be particularly beneficial for peptides containing sensitive residues.
-
Fmoc-L-Ser(Ac)-OH: The lability of the acetyl group to piperidine requires careful consideration. Alternative, milder bases for Fmoc deprotection or orthogonal protection strategies may be necessary.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and the logic behind choosing a particular protecting group, the following diagrams are provided.
Conclusion
The choice between Fmoc-L-Ser(tBu)-OH and its alternatives is a nuanced decision that depends on a careful evaluation of the specific requirements of the peptide synthesis. While Fmoc-L-Ser(tBu)-OH remains a cost-effective and reliable choice for many standard applications, the superior performance of Fmoc-L-Ser(Trt)-OH in terms of final peptide purity, especially for challenging sequences, can justify its higher initial cost by reducing the time and resources required for downstream purification. Fmoc-L-Ser(Ac)-OH offers a valuable orthogonal protection strategy for specialized synthetic routes. By understanding the trade-offs between cost, performance, and potential side reactions, researchers can optimize their peptide synthesis strategies to achieve their desired outcomes efficiently and effectively.
References
A Researcher's Guide to Peptide Validation: LC-MS for Sequence and Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the correct sequence and high purity of synthetic peptides is a critical, non-negotiable step in the journey from discovery to application. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques, supported by detailed experimental protocols and data to empower informed decisions in peptide quality control.
The fidelity of a peptide's amino acid sequence and its level of purity are foundational to the reliability and reproducibility of experimental results. Impurities, which can arise during peptide synthesis, can include deletion sequences, truncated sequences, or protecting group remnants. These can lead to misleading biological activity, altered immunogenicity, and compromised data integrity. Similarly, an incorrect peptide sequence renders any subsequent experiment invalid.
LC-MS has emerged as the gold standard for both peptide sequence verification and purity assessment due to its high sensitivity, specificity, and ability to provide molecular weight information, which is crucial for confirming identity.[1][2]
The LC-MS Workflow for Peptide Analysis
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide a robust platform for peptide characterization.[1][3] The general workflow involves the separation of the peptide sample by HPLC, followed by ionization and mass analysis. For sequence validation of longer peptides or proteins, an enzymatic digestion step is typically introduced before LC-MS analysis, a process often referred to as peptide mapping.[1][2][3]
Caption: General workflow for peptide purity and sequence validation by LC-MS.
Comparing Analytical Techniques for Peptide Validation
While LC-MS is a powerful and versatile tool, other techniques are also employed for peptide analysis. The choice of method often depends on the specific requirements of the analysis, such as the level of detail needed, sample complexity, and available instrumentation.
| Feature | LC-MS | HPLC-UV | Edman Degradation | Amino Acid Analysis (AAA) |
| Primary Application | Sequence & Purity | Purity | Sequencing | Composition & Purity |
| Sensitivity | High (fmol to pmol) | Moderate (pmol to nmol) | Moderate (pmol) | Low (nmol) |
| Resolution | Very High | High | N/A | N/A |
| Sequence Information | Yes (de novo & confirmation) | No | Yes (N-terminal) | No (only composition) |
| Purity Assessment | Yes (mass-based) | Yes (absorbance-based) | Indirectly | Indirectly |
| Speed | Moderate | Fast | Slow | Slow |
| Cost per Sample | High | Low | High | Moderate |
| Throughput | Moderate to High | High | Low | Low |
Detailed Experimental Protocols
The following are generalized protocols for peptide purity and sequence analysis by LC-MS. Instrument parameters and reagent concentrations may need to be optimized for specific peptides and systems.
Protocol 1: Peptide Purity Analysis by LC-MS
1. Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
2. LC-MS System and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Scan Range: m/z 100-2000.
3. Data Analysis:
-
Integrate the peak areas from the total ion chromatogram (TIC).
-
Calculate purity as the percentage of the main peptide peak area relative to the total area of all peaks.
Protocol 2: Peptide Sequence Validation by LC-MS/MS (Peptide Mapping)
This protocol is for longer peptides or proteins that require enzymatic digestion for sequence confirmation.
1. Sample Preparation (Denaturation, Reduction, Alkylation, and Digestion):
-
Denaturation: Dissolve 50-100 µg of the peptide/protein in 100 µL of 8 M urea.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample 4-fold with 100 mM ammonium bicarbonate. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 4-16 hours.
-
Quench and Clean-up: Acidify the reaction with formic acid to a final concentration of 0.1%. Use a C18 ZipTip to desalt the peptide mixture.
2. LC-MS/MS System and Conditions:
-
Use the same LC-MS system and column as in Protocol 1.
-
Gradient: A longer gradient (e.g., 60-90 minutes) may be necessary to separate the complex mixture of digested peptides.
-
MS/MS Method: Use a data-dependent acquisition (DDA) method where the most abundant precursor ions from the MS1 scan are selected for fragmentation in MS2.
3. Data Analysis:
-
Use a database search engine (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra to the theoretical fragmentation pattern of the expected peptide sequence.
-
Aim for high sequence coverage to confirm the entire amino acid sequence.[4]
Logical Framework for Peptide Validation by LC-MS
The data generated from LC-MS analysis provides multiple layers of evidence for confirming both the sequence and purity of a peptide.
Caption: Logical flow for confirming peptide sequence and purity from LC-MS data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Emerging Protein Sequencing Technologies: Proteomics without Mass Spectrometry? | Journal Article | PNNL [pnnl.gov]
Fragmentation Patterns of Ser(tBu) Peptides in MS/MS: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the gas-phase behavior of protected amino acids during mass spectrometry is critical for accurate peptide characterization and sequencing. This guide provides a comparative analysis of the fragmentation patterns of peptides containing serine protected with a tert-butyl group (Ser(tBu)) versus those with unprotected serine in tandem mass spectrometry (MS/MS).
The tert-butyl (tBu) protecting group is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the hydroxyl group of serine. However, the labile nature of this acid-sensitive group significantly influences the fragmentation patterns observed in MS/MS analysis, primarily through a characteristic neutral loss. This behavior contrasts with that of unprotected serine residues, which predominantly yield backbone fragment ions.
Comparison of Fragmentation Patterns: Ser(tBu) vs. Unprotected Serine
Collision-Induced Dissociation (CID) is a commonly employed fragmentation technique in tandem mass spectrometry. When subjected to CID, peptides containing Ser(tBu) and unprotected serine exhibit distinct fragmentation pathways.
| Feature | Ser(tBu)-Containing Peptides | Unprotected Serine-Containing Peptides |
| Primary Fragmentation Pathway | Neutral loss of isobutylene (C4H8, 56.06 Da) from the side chain. | Cleavage of the peptide backbone to produce b and y ions. |
| Characteristic Fragment Ion | A prominent ion corresponding to [M+H-56]+. | A series of b and y ions that allow for sequence determination. |
| Backbone Fragmentation | Can be suppressed due to the facile neutral loss, leading to less sequence-informative b and y ions. | Generally provides good sequence coverage through a rich series of b and y ions. |
| Minor Fragmentation Pathways | Some backbone fragmentation (b and y ions) is typically observed, but often at lower intensities compared to the neutral loss product. | Neutral loss of water (H2O, 18.01 Da) can occur, but is usually a minor pathway compared to backbone fragmentation. |
The most significant difference in the MS/MS spectra of Ser(tBu) peptides is the often-dominant neutral loss of 56 Da, corresponding to isobutylene. This is a charge-remote fragmentation process driven by the stability of the resulting carbocation. This facile fragmentation pathway can sometimes limit the generation of a complete series of b and y ions, which are essential for de novo sequencing.
In contrast, unprotected serine-containing peptides primarily fragment along the peptide backbone, producing a predictable series of b and y ions. While the neutral loss of water can occur from the serine side chain, it is generally a less favorable pathway compared to the backbone cleavages.
Experimental Protocols
A general experimental workflow for the MS/MS analysis of synthetic peptides, including those with protecting groups, is outlined below. Specific instrument parameters may need to be optimized for the analysis of Ser(tBu)-containing peptides to ensure the detection of both the neutral loss product and backbone fragment ions.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile. The final concentration should be optimized for the mass spectrometer being used, typically in the low micromolar to nanomolar range.
-
Desalting: If necessary, desalt the peptide solution using a C18 ZipTip or a similar reversed-phase chromatography method to remove salts and other impurities that can interfere with ionization.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution tandem mass spectrometer, such as a Q-TOF, Orbitrap, or FT-ICR instrument, is recommended for accurate mass measurements of precursor and fragment ions.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the Ser(tBu)-containing peptide.
-
MS/MS Scan (CID): Select the precursor ion of interest for fragmentation using Collision-Induced Dissociation (CID).
-
Collision Energy: Apply a normalized collision energy (NCE) that is sufficient to induce fragmentation. For peptides with labile protecting groups, it is often beneficial to use a stepped collision energy approach to acquire spectra at different energy levels. This can help to generate both the neutral loss product (at lower energies) and backbone fragment ions (at higher energies). A typical starting NCE would be in the range of 25-35%.
-
Activation Q: A value of 0.25 is commonly used.
-
Activation Time: A typical activation time is 10-30 ms.
-
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic neutral loss of 56 Da and any b and y fragment ions to confirm the peptide sequence.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the MS/MS analysis of a Ser(tBu)-containing peptide.
Caption: General workflow for the MS/MS analysis of Ser(tBu) peptides.
Signaling Pathway of Fragmentation
The fragmentation of a Ser(tBu)-containing peptide under CID conditions can be visualized as a branching pathway, where the precursor ion can either lose the tert-butyl group as isobutylene or undergo backbone fragmentation.
Caption: Fragmentation pathways of a Ser(tBu) peptide in CID.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-L-Ser(tBu)-OH
Essential safety and logistical information for the proper handling and disposal of Fmoc-L-Ser(tBu)-OH, a key reagent in solid-phase peptide synthesis.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides detailed procedural information for the safe handling of Fmoc-L-Ser(tBu)-OH[1][2], a commonly used N-terminally protected amino acid in peptide synthesis. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling Fmoc-L-Ser(tBu)-OH, which is typically a powder, a comprehensive approach to personal protection is necessary to prevent inhalation, skin, and eye contact[3][4]. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z-87 standards.[5] | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material, inspected before use.[5][6] | Prevents skin contact with the chemical. Contaminated gloves should be disposed of properly after use.[3][6] |
| Body Protection | Laboratory Coat | Standard lab coat. A flame-resistant coat is required if working with open flames.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Respirator | NIOSH-approved N95 or EN 143 type P1 dust mask.[3] | Recommended when handling the powder to avoid inhalation of dust particles.[3] A self-contained breathing apparatus may be necessary for large spills.[3] |
Emergency First Aid Procedures
In the event of exposure to Fmoc-L-Ser(tBu)-OH, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is typically 2-8°C.[7] |
Spillage and Disposal Plan
A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.
| Situation | Action |
| Small Spill | Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.[3] Avoid generating dust. |
| Large Spill | Evacuate the area. Use a shovel to place the spilled material into a convenient waste disposal container.[3] A self-contained breathing apparatus should be used.[3] |
| Disposal | Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling Fmoc-L-Ser(tBu)-OH from reception to disposal.
Caption: Workflow for the safe handling of Fmoc-L-Ser(tBu)-OH.
This comprehensive guide, based on available safety data, is intended to foster a culture of safety and responsibility in the laboratory. By adhering to these procedures, researchers can confidently handle Fmoc-L-Ser(tBu)-OH while minimizing potential hazards.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
